1-Bromomethyl-2,2-difluorocyclopropane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-1,1-difluorocyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrF2/c5-2-3-1-4(3,6)7/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDJNSKRXIUOAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375748 | |
| Record name | 1-Bromomethyl-2,2-difluorocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77613-65-1 | |
| Record name | 1-Bromomethyl-2,2-difluorocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-1,1-difluorocyclopropane | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Bromomethyl-2,2-difluorocyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromomethyl-2,2-difluorocyclopropane is a valuable building block in medicinal chemistry and drug development. The unique physicochemical properties conferred by the gem-difluorocyclopropyl moiety, such as altered lipophilicity, metabolic stability, and conformational rigidity, make it a desirable motif in the design of novel therapeutic agents. This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on practical experimental protocols and quantitative data to support laboratory-scale preparation.
Core Synthetic Strategy: Difluorocyclopropanation of Allyl Bromide
The principal and most direct method for the synthesis of this compound is the [2+1] cycloaddition of difluorocarbene (:CF₂) with allyl bromide (3-bromopropene). The high reactivity of difluorocarbene necessitates its in situ generation from stable precursors. Two predominant methods for generating difluorocarbene for this transformation are detailed below.
Method 1: Thermal Decomposition of Sodium Halodifluoroacetates
A well-established method for generating difluorocarbene is the thermal decarboxylation of sodium chlorodifluoroacetate or sodium bromodifluoroacetate. This approach is effective, although it often requires high reaction temperatures.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound via thermal decomposition of sodium halodifluoroacetates.
Experimental Protocol:
A detailed experimental procedure for the difluorocyclopropanation of allyl bromide using sodium chlorodifluoroacetate is provided below, based on established methodologies.
Materials:
-
Allyl bromide (3-bromopropene)
-
Sodium chlorodifluoroacetate (ClCF₂CO₂Na)
-
Triglyme (triethylene glycol dimethyl ether)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of allyl bromide (1.0 equivalent) in triglyme, add sodium chlorodifluoroacetate (2.0 equivalents).
-
Heat the reaction mixture to 180-190 °C and maintain this temperature for 3-4 hours. The reaction progress can be monitored by GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation to afford this compound.
Quantitative Data:
| Parameter | Value |
| Yield | 40-60% |
| Boiling Point | 115-117 °C |
| Purity | >97% (by GC) |
Method 2: Using Trimethyl(trifluoromethyl)silane (TMSCF₃) and Sodium Iodide (NaI)
An alternative and often milder method for generating difluorocarbene involves the reaction of trimethyl(trifluoromethyl)silane (the Ruppert-Prakash reagent) with a catalytic amount of sodium iodide. This method generally proceeds at lower temperatures compared to the thermal decomposition of halodifluoroacetates.
Reaction Scheme:
Figure 2: Synthesis of this compound using TMSCF₃ and catalytic NaI.
Experimental Protocol:
The following protocol is a representative procedure for the difluorocyclopropanation of allyl bromide using TMSCF₃ and NaI.
Materials:
-
Allyl bromide (3-bromopropene)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃)
-
Sodium iodide (NaI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., argon or nitrogen), add sodium iodide (0.1 equivalents) and anhydrous THF.
-
Add allyl bromide (1.0 equivalent) to the flask.
-
Heat the mixture to reflux (approximately 65-70 °C).
-
Slowly add trimethyl(trifluoromethyl)silane (1.5 equivalents) via the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 2-3 hours, or until GC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench by the addition of saturated aqueous sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by fractional distillation to yield pure this compound.
Quantitative Data:
| Parameter | Value |
| Yield | 65-80% |
| Purity | >98% (by NMR and GC) |
Summary of Synthetic Methods
| Method | Difluorocarbene Source | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| 1 | ClCF₂CO₂Na / BrCF₂CO₂Na | 40-60% | High temperature (180-190 °C) | Readily available reagents | High temperature, moderate yield |
| 2 | TMSCF₃ / NaI | 65-80% | Milder temperature (refluxing THF) | Higher yield, milder conditions | TMSCF₃ is a more specialized reagent |
Safety Considerations
-
Allyl bromide is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The high temperatures required for the thermal decomposition of sodium halodifluoroacetates should be carefully controlled.
-
Trimethyl(trifluoromethyl)silane can release toxic fumes upon contact with moisture. It should be handled under an inert atmosphere.
-
Standard laboratory safety practices should be followed at all times.
Conclusion
The synthesis of this compound is readily achievable in a laboratory setting through the difluorocyclopropanation of allyl bromide. The choice between the thermal decomposition of sodium halodifluoroacetates and the use of the TMSCF₃/NaI system will depend on the desired yield, available equipment, and reagent cost considerations. The milder conditions and higher yields associated with the TMSCF₃/NaI method make it a particularly attractive option for many researchers. This guide provides the necessary procedural details and quantitative data to enable the successful synthesis of this important fluorinated building block for applications in drug discovery and development.
An In-depth Technical Guide to 1-Bromomethyl-2,2-difluorocyclopropane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromomethyl-2,2-difluorocyclopropane is a key synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining the rigid and metabolically stable gem-difluorocyclopropane moiety with a versatile bromomethyl group, make it a valuable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and reactivity of this compound, tailored for researchers and professionals in the field of drug development.
Chemical and Physical Properties
This compound, with the CAS number 77613-65-1, is a solid at room temperature. The incorporation of the gem-difluoro group on the cyclopropane ring profoundly influences its physicochemical properties, rendering it a valuable bioisostere in drug design.[1] This substitution can enhance metabolic stability, modulate lipophilicity, and influence binding affinity to biological targets.[1]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₅BrF₂ | [2][3][4] |
| Molecular Weight | 170.98 g/mol | [2][3][4] |
| CAS Number | 77613-65-1 | [2][3][4] |
| Appearance | Solid | [2] |
| Synonyms | (2,2-Difluorocycloprop-1-yl)methyl bromide; 2-(Bromomethyl)-1,1-difluorocyclopropane | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound generally involves the difluorocyclopropanation of a suitable alkene precursor. While a specific detailed protocol for this exact compound is not widely published, the general principles of gem-difluorocyclopropane synthesis can be applied. A common method involves the reaction of an alkene with a difluorocarbene source.
Conceptual Experimental Protocol for Synthesis:
A plausible synthetic route would involve the difluorocyclopropanation of 3-bromo-1-propene. This can be achieved using various difluorocarbene precursors. One common method is the thermal decomposition of sodium chlorodifluoroacetate or the use of Ruppert-Prakash reagent (TMSCF₃) with a fluoride source.
Illustrative Workflow for Synthesis:
Caption: Conceptual workflow for the synthesis of this compound.
Spectroscopic Data
While specific spectra for this compound are proprietary to chemical suppliers, typical spectroscopic data can be inferred from its structure.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Signals corresponding to the methylene protons adjacent to the bromine, the methine proton on the cyclopropane ring, and the diastereotopic methylene protons of the cyclopropane ring. |
| ¹³C NMR | Resonances for the bromomethyl carbon, the two carbons of the cyclopropane ring (one of which will show splitting due to coupling with fluorine), and the carbon bearing the two fluorine atoms (which will appear as a triplet). |
| ¹⁹F NMR | A characteristic signal for the two equivalent fluorine atoms, likely showing complex coupling with the adjacent protons. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for bromine. |
Note: Actual chemical shifts and coupling constants would need to be determined experimentally.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of this compound is dominated by the presence of the bromomethyl group, which is a versatile synthetic handle for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, making it a valuable precursor for the synthesis of more complex molecules.[1]
General Reactivity Workflow:
Caption: General reaction pathway for nucleophilic substitution of this compound.
Experimental Protocol for a Representative Nucleophilic Substitution:
Reaction with a Primary Amine:
-
Materials: this compound, a primary amine (e.g., benzylamine), a suitable solvent (e.g., acetonitrile or DMF), and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Add the primary amine and the base to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to yield the desired N-substituted product.
-
Applications in Drug Discovery
The gem-difluorocyclopropane motif is increasingly utilized in drug design to enhance the pharmacological properties of lead compounds. Its rigid structure can lock a molecule into a bioactive conformation, while the fluorine atoms can improve metabolic stability and membrane permeability.[1] The ability to introduce various functionalities via the bromomethyl group allows for the exploration of a wide chemical space in structure-activity relationship (SAR) studies.
Signaling Pathways:
Currently, there is no specific information in the public domain linking this compound or its direct derivatives to specific signaling pathways. Its utility lies in its role as a versatile building block for creating a diverse range of compounds that can then be screened for activity against various biological targets.
Logical Relationship in Drug Discovery:
Caption: The logical flow of utilizing this compound in a drug discovery program.
Safety and Handling
This compound is classified as acutely toxic if swallowed.[2] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3][5]
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a metabolically robust gem-difluorocyclopropane ring and a reactive bromomethyl handle provides chemists with a powerful tool for synthesizing novel compounds with potentially improved pharmacological profiles. While detailed public data on its physical and spectral properties are limited, the general principles of its synthesis and reactivity are well-understood, enabling its effective use in the design and development of new therapeutic agents.
References
An In-depth Technical Guide to 1-Bromomethyl-2,2-difluorocyclopropane (CAS Number: 77613-65-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromomethyl-2,2-difluorocyclopropane, a fluorinated building block of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of the gem-difluorocyclopropyl moiety can profoundly influence the physicochemical and pharmacological properties of bioactive molecules. This document details the compound's properties, synthesis, reactivity, and potential applications, with a focus on its role as a versatile intermediate in the development of novel therapeutics. All quantitative data is presented in structured tables, and key experimental methodologies are outlined to facilitate practical application in a research setting.
Physicochemical Properties
This compound is a solid at room temperature.[1][2][3] Its fundamental properties are summarized in the table below. As of the latest available data, specific experimental values for boiling point, density, and refractive index have not been published.
| Property | Value | Reference |
| CAS Number | 77613-65-1 | [3] |
| Molecular Formula | C₄H₅BrF₂ | [4][5] |
| Molecular Weight | 170.98 g/mol | [4][5] |
| Physical Form | Solid | [1][3] |
| Boiling Point | Not available | |
| Density | Not available | |
| Refractive Index | Not available | |
| SMILES | FC1(F)C(CBr)C1 | [1][3] |
| InChI Key | TUDJNSKRXIUOAJ-UHFFFAOYSA-N | [1][3] |
Synthesis and Manufacturing
The synthesis of this compound typically proceeds through a two-step sequence starting from the commercially available (2,2-difluorocyclopropyl)methanol. This precursor serves as a key intermediate for various difluorocyclopropyl compounds.[1]
Logical Synthesis Workflow
Caption: Synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of (2,2-difluorocyclopropyl)methanol
While a specific protocol for the difluorocyclopropanation of allyl alcohol to yield (2,2-difluorocyclopropyl)methanol is not detailed in the search results, a general procedure for the difluorocyclopropanation of functionalized alkenes using TMSCF₃/NaI has been described and can be adapted.[6]
-
Materials: Functionalized alkene (e.g., a protected allyl alcohol), (Trifluoromethyl)trimethylsilane (TMSCF₃), Sodium Iodide (NaI), and a suitable solvent (e.g., THF or Diglyme).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene and sodium iodide in the chosen solvent.
-
Cool the mixture to a suitable temperature (often 0 °C or below).
-
Slowly add (Trifluoromethyl)trimethylsilane (TMSCF₃) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent, dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 2: Bromination of (2,2-difluorocyclopropyl)methanol
A general method for the bromination of primary alcohols can be employed.
-
Materials: (2,2-difluorocyclopropyl)methanol, a brominating agent (e.g., Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)), and an appropriate solvent (e.g., Dichloromethane or Diethyl ether).
-
Procedure (using PBr₃):
-
In a flame-dried flask under an inert atmosphere, dissolve (2,2-difluorocyclopropyl)methanol in the chosen solvent.
-
Cool the solution to 0 °C.
-
Slowly add phosphorus tribromide (typically 0.33 to 0.5 equivalents) to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by pouring it over ice-water.
-
Extract the product with an organic solvent, and wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over an anhydrous salt, filter, and concentrate in vacuo.
-
Purify the resulting this compound by column chromatography or distillation under reduced pressure.
-
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the reactivity of the bromomethyl group, which is susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, making it a valuable intermediate for the synthesis of more complex molecules.[7]
Nucleophilic Substitution Reactions
The primary C(sp³)-Br bond in this compound is an excellent electrophilic site for Sₙ2 reactions. This allows for the displacement of the bromide ion by a wide range of nucleophiles.
Caption: General Nucleophilic Substitution Reaction.
Example: Synthesis of 1-(Azidomethyl)-2,2-difluorocyclopropane
-
Materials: this compound, Sodium azide (NaN₃), and a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add sodium azide (typically 1.1 to 1.5 equivalents) to the solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine to remove the solvent and any remaining salts.
-
Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure to yield 1-(azidomethyl)-2,2-difluorocyclopropane. Further purification can be achieved through column chromatography if necessary.
-
Applications in Medicinal Chemistry
The gem-difluorocyclopropane motif is of growing interest in drug discovery. The introduction of this group can modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity. The rigid cyclopropane ring can also lock a molecule into a bioactive conformation.[7]
The general synthetic utility of related fluorinated building blocks has been demonstrated in the synthesis of candidates for conditions such as amyotrophic lateral sclerosis.[8]
Safety and Handling
This compound is classified as acutely toxic if swallowed.[1][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
| Hazard Information | Details | Reference |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1][3] |
| Signal Word | Warning | [1][3] |
| Hazard Statement | H302: Harmful if swallowed | [1][3] |
| Storage | Store in a dry, sealed place. | [4] |
For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
This compound is a valuable and versatile building block for the introduction of the gem-difluorocyclopropylmethyl moiety into organic molecules. Its straightforward synthesis from (2,2-difluorocyclopropyl)methanol and its reactivity in nucleophilic substitution reactions make it an attractive intermediate for medicinal chemists and drug development professionals. The unique properties conferred by the difluorocyclopropane group offer opportunities for the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates. Further exploration of its applications is likely to yield novel therapeutic agents with improved properties.
References
- 1. 2,2-DIFLUOROCYCLOPROPYLMETHANOL | 509072-57-5 [amp.chemicalbook.com]
- 2. CAS 1393532-74-5 | N-[(2,2-difluorocyclopropyl)methyl]-N-methylamine - Synblock [synblock.com]
- 3. This compound 77613-65-1 [sigmaaldrich.com]
- 4. CAS 77613-65-1 | this compound - Synblock [synblock.com]
- 5. scbt.com [scbt.com]
- 6. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP2609065B1 - Processes for producing 1-bromo-2 (cyclopropyl methoxy)-5 fluoro-4- methoxybenzene - Google Patents [patents.google.com]
- 8. Difluorination of α-(bromomethyl)styrenes via I(I)/I(III) catalysis: facile access to electrophilic linchpins for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 1-Bromomethyl-2,2-difluorocyclopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-Bromomethyl-2,2-difluorocyclopropane. This compound is a valuable synthetic intermediate in medicinal chemistry and materials science, primarily owing to the unique combination of a reactive bromomethyl handle and the electronically distinct gem-difluorocyclopropane moiety. This document details the key physicochemical properties, provides a plausible synthetic protocol, and summarizes its spectroscopic characterization. The information presented is intended to support researchers in the effective utilization of this versatile building block for the design and synthesis of novel molecules with potential applications in drug discovery and development.
Introduction
This compound (CAS No. 77613-65-1) is a halogenated cyclopropane derivative that has garnered interest as a key building block in organic synthesis.[1] The presence of the gem-difluorocyclopropane ring imparts unique conformational constraints and electronic properties to molecules, which can be advantageous in the design of bioactive compounds. The bromomethyl group serves as a versatile functional handle, allowing for a variety of subsequent chemical transformations. This guide aims to provide a detailed technical resource on the molecular structure and properties of this compound.
Molecular Structure and Properties
This compound is a solid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₅BrF₂ | [1] |
| Molecular Weight | 170.98 g/mol | [1] |
| CAS Number | 77613-65-1 | [1] |
| Synonyms | (2,2-Difluorocycloprop-1-YL)methyl bromide, 2-(Bromomethyl)-1,1-difluorocyclopropane | [1] |
| Physical Form | Solid | |
| SMILES String | FC1(F)C(CBr)C1 | |
| InChI Key | TUDJNSKRXIUOAJ-UHFFFAOYSA-N |
Synthesis
The primary route for the synthesis of this compound involves the [2+1] cycloaddition of difluorocarbene to an appropriate alkene precursor. A common and effective method for generating difluorocarbene is the thermal decomposition of sodium halodifluoroacetates, such as sodium chlorodifluoroacetate or sodium bromodifluoroacetate.[2][3][4] The latter is often preferred due to its lower hygroscopicity and the milder reaction conditions required for decomposition.[2] The logical precursor for the synthesis of this compound is 3-bromo-1-propene (allyl bromide).
General Experimental Protocol: Difluorocyclopropanation of 3-Bromo-1-propene
The following is a representative, though not explicitly documented for this specific product, experimental protocol based on established methods for the difluorocyclopropanation of alkenes.[2][3]
Materials:
-
3-Bromo-1-propene (Allyl bromide)
-
Sodium bromodifluoroacetate (BrCF₂CO₂Na)
-
Diglyme (anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Apparatus for workup and purification (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet is charged with anhydrous diglyme.
-
3-Bromo-1-propene is added to the solvent.
-
Sodium bromodifluoroacetate is added to the stirred solution.
-
The reaction mixture is heated to a temperature sufficient to induce the decomposition of the sodium bromodifluoroacetate and formation of difluorocarbene (typically around 150 °C for BrCF₂CO₂Na in diglyme).[2]
-
The reaction is monitored for completion using an appropriate technique (e.g., GC-MS or TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization
While specific, publicly available spectra for this compound are limited, the expected NMR spectral data can be predicted based on its structure and data from similar fluorinated compounds. Commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a crucial tool for the structural elucidation of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three distinct proton environments: the two diastereotopic protons of the bromomethyl group (-CH₂Br), the proton on the cyclopropane ring adjacent to the bromomethyl group (-CH-), and the two diastereotopic protons on the cyclopropane ring geminal to each other (-CH₂-). The chemical shifts and multiplicities will be influenced by the neighboring bromine atom and the gem-dinal fluorine atoms.
¹³C NMR: The carbon NMR spectrum will exhibit four distinct signals corresponding to the four carbon atoms in the molecule. The carbon of the CF₂ group will show a characteristic triplet due to one-bond coupling with the two fluorine atoms. The other carbon signals will also be affected by coupling to fluorine.
¹⁹F NMR: The fluorine NMR spectrum is expected to show a complex multiplet pattern due to the diastereotopic nature of the two fluorine atoms and their coupling to each other and to the neighboring protons on the cyclopropane ring.
Predicted NMR Data Summary
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Assignment |
| ¹H | ~3.4 - 3.7 | m | -CH₂Br | |
| ~1.5 - 2.0 | m | -CH- | ||
| ~1.0 - 1.5 | m | -CH₂- (cyclopropane) | ||
| ¹³C | ~110 - 120 | t | J(C,F) ≈ 280-300 | CF₂ |
| ~25 - 35 | -CH- | |||
| ~20 - 30 | -CH₂Br | |||
| ~15 - 25 | -CH₂- (cyclopropane) | |||
| ¹⁹F | -130 to -150 | m | CF₂ |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of this compound (170.98 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified with the GHS07 pictogram and the signal word "Warning".
Applications in Research and Development
This compound is a valuable building block for the synthesis of more complex molecules. The bromomethyl group can be readily converted to other functional groups through nucleophilic substitution reactions. The gem-difluorocyclopropane moiety can enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.
Caption: Potential synthetic transformations of this compound.
Conclusion
This compound is a synthetically useful molecule with significant potential in the development of new chemical entities. This guide provides a foundational understanding of its structure, properties, and synthesis to aid researchers in its application. Further experimental validation of the proposed synthetic and spectroscopic details is encouraged for specific research applications.
References
Technical Guide: Spectroscopic and Synthetic Overview of 1-Bromomethyl-2,2-difluorocyclopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromomethyl-2,2-difluorocyclopropane is a key building block in medicinal chemistry and materials science, offering a unique combination of a reactive bromomethyl handle and a metabolically stable gem-difluorocyclopropane moiety. This guide provides a comprehensive overview of its spectroscopic properties and a plausible synthetic route. Due to the limited availability of public experimental data, this document presents predicted spectroscopic values to aid researchers in the identification and characterization of this compound.
Chemical Structure and Properties
-
IUPAC Name: 1-(Bromomethyl)-2,2-difluorocyclopropane
-
CAS Number: 77613-65-1
-
Molecular Formula: C₄H₅BrF₂[1]
-
Molecular Weight: 170.98 g/mol [1]
-
Canonical SMILES: C1C(C1(F)F)CBr
Predicted Spectroscopic Data
In the absence of publicly available experimental spectra, the following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR and mass spectrometry and provide a valuable reference for researchers.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |
| ~3.5 - 3.7 | dd | 1H | -CHH-Br | J(H-H) ≈ 10.5, J(H-H) ≈ 7.5 |
| ~3.3 - 3.5 | dd | 1H | -CHH-Br | J(H-H) ≈ 10.5, J(H-H) ≈ 8.5 |
| ~1.8 - 2.0 | m | 1H | -CH- | |
| ~1.4 - 1.6 | m | 1H | -CHH- (cyclopropyl) | |
| ~1.1 - 1.3 | m | 1H | -CHH- (cyclopropyl) |
Note: The chemical shifts and coupling patterns of the cyclopropyl protons are complex due to diastereotopicity and geminal/vicinal couplings, including those to fluorine.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Splitting Pattern (due to F) | Assignment |
| ~110 - 115 | t (¹JCF ≈ 290 Hz) | CF₂ |
| ~28 - 32 | t (³JCF ≈ 3 Hz) | -CH₂-Br |
| ~25 - 29 | t (²JCF ≈ 10 Hz) | -CH- |
| ~15 - 19 | t (²JCF ≈ 10 Hz) | -CH₂- (cyclopropyl) |
Predicted Mass Spectrometry Data (EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 172/170 | Low | [M]⁺ (¹³C, ⁸¹Br/⁷⁹Br) |
| 91 | High | [M-Br]⁺ |
| 71 | Moderate | [C₄H₅F]⁺ |
| 63 | Moderate | [C₃H₃F₂]⁺ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretch (alkyl) |
| ~1200-1000 | Strong | C-F stretch |
| ~650 | Medium-Strong | C-Br stretch |
Proposed Synthetic Protocol
The synthesis of this compound can be achieved via the difluorocyclopropanation of allyl bromide. Several reagents can be used to generate difluorocarbene (:CF₂), with the Ruppert-Prakash reagent (TMSCF₃) being a common and effective choice.
Reaction Scheme
Experimental Procedure (Illustrative)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add allyl bromide (1.0 eq) and anhydrous solvent (e.g., THF or DME).
-
Reagent Addition: Add sodium iodide (2.2 eq) to the solution. Subsequently, add trifluoromethyl)trimethylsilane (TMSCF₃, 2.0 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Disclaimer: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
The Emergence of 1-Bromomethyl-2,2-difluorocyclopropane: A Versatile Building Block for Fluorine-Containing Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, have led to a surge in the development of novel fluorinated building blocks. Among these, 1-Bromomethyl-2,2-difluorocyclopropane has emerged as a highly valuable and versatile synthetic intermediate. Its strained three-membered ring, coupled with the presence of two electron-withdrawing fluorine atoms and a reactive bromomethyl handle, offers a unique combination of structural rigidity and synthetic versatility for the construction of complex molecular architectures.
This technical guide provides a comprehensive overview of this compound, including its synthesis, key reactions, and potential applications, with a focus on providing detailed experimental protocols and quantitative data to aid researchers in its practical utilization.
Physicochemical Properties
This compound is a solid at room temperature with the following key properties:
| Property | Value | Reference |
| CAS Number | 77613-65-1 | [1][2] |
| Molecular Formula | C₄H₅BrF₂ | [1][2] |
| Molecular Weight | 170.98 g/mol | [1][2] |
| Appearance | Solid | [2] |
Synthesis of this compound
A plausible and efficient synthetic approach is the reaction of allyl bromide with a difluorocarbene precursor, such as sodium chlorodifluoroacetate or sodium bromodifluoroacetate. Microwave-assisted protocols have been shown to significantly accelerate these reactions.[3]
Conceptual Experimental Protocol: Difluorocyclopropanation of Allyl Bromide
This protocol is a conceptual outline based on established methods for difluorocyclopropanation.[4][5]
Reaction Scheme:
A conceptual reaction scheme for the synthesis.
Reagents and Solvents:
-
Allyl Bromide
-
Sodium Chlorodifluoroacetate (ClCF₂COONa) or Sodium Bromodifluoroacetate (BrCF₂COONa)[6]
-
High-boiling point solvent (e.g., diglyme, triglyme) or a lower-boiling solvent for microwave synthesis (e.g., THF)[3][4]
-
Inert gas (e.g., Argon or Nitrogen)
Procedure (Conventional Heating):
-
To a dried reaction flask under an inert atmosphere, add the chosen solvent and sodium chlorodifluoroacetate.
-
Heat the mixture to a temperature sufficient for the decarboxylation of the halodifluoroacetate salt to generate difluorocarbene (typically >150 °C for conventional heating).[4]
-
Slowly add allyl bromide to the heated reaction mixture.
-
Maintain the reaction at the elevated temperature for several hours, monitoring the progress by an appropriate analytical technique (e.g., GC-MS or ¹⁹F NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to afford this compound.
Procedure (Microwave Irradiation):
-
In a microwave-safe reaction vessel, combine allyl bromide and sodium chlorodifluoroacetate in a suitable low-boiling solvent like THF.[3]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture with microwaves at a set temperature (e.g., 170 °C) for a short duration (e.g., 5-15 minutes).[3]
-
After cooling, work up the reaction mixture as described in the conventional heating procedure.
Expected Data:
While specific yield and spectroscopic data for this exact reaction are not available in the provided search results, analogous difluorocyclopropanation reactions typically proceed in moderate to good yields. The product would be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The ¹⁹F NMR spectrum is particularly diagnostic for the presence of the gem-difluoro group.[7][8][9][10][11][12]
Applications as a Synthetic Building Block
The synthetic utility of this compound lies in its ability to undergo nucleophilic substitution reactions at the bromomethyl position. This allows for the introduction of the 2,2-difluorocyclopropylmethyl moiety into a wide range of molecules.
Nucleophilic Substitution Reactions
The carbon-bromine bond in this compound is susceptible to attack by various nucleophiles, including amines, azides, thiols, and carbanions.
General workflow for nucleophilic substitution.
Conceptual Experimental Protocol: Synthesis of 1-Azidomethyl-2,2-difluorocyclopropane
This protocol is based on standard procedures for the synthesis of organic azides from alkyl halides.
Reaction Scheme:
A conceptual reaction for azide synthesis.
Reagents and Solvents:
-
This compound
-
Sodium Azide (NaN₃)
-
Polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
Procedure:
-
Dissolve this compound in the chosen solvent in a reaction flask.
-
Add sodium azide to the solution.
-
Heat the reaction mixture (e.g., 50-80 °C) and stir for several hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 1-azidomethyl-2,2-difluorocyclopropane can be purified by column chromatography if necessary.
Expected Data:
This reaction is expected to proceed in good to excellent yield. The product would be characterized by IR spectroscopy (strong azide stretch around 2100 cm⁻¹) and NMR spectroscopy.
| Spectroscopic Data | Expected Chemical Shifts and Couplings |
| ¹H NMR | Methylene protons adjacent to the azide group, cyclopropyl protons. |
| ¹³C NMR | Methylene carbon attached to the azide, cyclopropyl carbons, with characteristic C-F couplings. |
| ¹⁹F NMR | A characteristic signal for the gem-difluoro group. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel fluorine-containing compounds. Its straightforward, albeit not yet explicitly detailed in the literature, synthesis via difluorocyclopropanation and its reactivity in nucleophilic substitution reactions make it an attractive tool for medicinal chemists and materials scientists. The rigid difluorocyclopropylmethyl motif can be readily incorporated into various molecular scaffolds, offering a powerful strategy for modulating biological activity and material properties. Further exploration of the reactivity of this compound is warranted and will undoubtedly lead to the discovery of new and valuable molecules with diverse applications.
References
- 1. CAS 77613-65-1 | this compound - Synblock [synblock.com]
- 2. This compound 77613-65-1 [sigmaaldrich.com]
- 3. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]
- 4. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biophysics.org [biophysics.org]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
physical characteristics of (2,2-Difluorocycloprop-1-YL)methyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,2-Difluorocycloprop-1-YL)methyl bromide is a fluorinated organic compound of increasing interest within the fields of medicinal chemistry and drug discovery. The incorporation of the gem-difluorocyclopropane moiety into molecular scaffolds has been recognized as a valuable strategy for modulating the physicochemical and pharmacological properties of bioactive molecules.[1][2] This technical guide provides a comprehensive overview of the known physical characteristics, a detailed experimental protocol for its synthesis, and explores its potential applications in drug development.
Physical Characteristics
While specific experimental data for some physical properties of (2,2-Difluorocycloprop-1-YL)methyl bromide are not widely published, the available information is summarized in the table below. It is important to note that some sources describe the compound as a solid, while others refer to it as a liquid. This discrepancy may be due to variations in purity or handling conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅BrF₂ | [3] |
| Molecular Weight | 170.98 g/mol | [3] |
| Physical Form | Clear, colorless liquid | [4] |
| Boiling Point | Not explicitly available | |
| Melting Point | Not explicitly available | |
| Density | Not explicitly available | |
| Solubility | Not explicitly available |
Experimental Protocols
The synthesis of (2,2-Difluorocycloprop-1-YL)methyl bromide can be achieved through a multi-step process, typically starting from the corresponding alcohol, (2,2-difluorocyclopropyl)methanol. A general two-step synthetic pathway is outlined below.
Synthesis of (2,2-Difluorocycloprop-1-YL)methyl bromide
This protocol involves the difluorocyclopropanation of an appropriate alkene followed by the bromination of the resulting alcohol.
Step 1: Synthesis of (2,2-difluorocyclopropyl)methanol
The synthesis of the alcohol precursor is a critical first step. While various methods exist for the creation of gem-difluorocyclopropanes, a common approach involves the reaction of an alkene with a difluorocarbene source.[5]
Step 2: Bromination of (2,2-difluorocyclopropyl)methanol
The conversion of the alcohol to the corresponding bromide is a standard organic transformation. A widely used method for this conversion is the Appel reaction, which utilizes a phosphine and a bromine source.
Detailed Experimental Protocol (Appel Reaction):
To a solution of (2,2-difluorocyclopropyl)methanol (1.0 eq) and triphenylphosphine (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., argon or nitrogen), carbon tetrabromide (1.2 eq) is added portion-wise at 0 °C.
The reaction mixture is allowed to warm to room temperature and stirred for a specified time, typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Upon completion, the reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
The crude product is then purified by column chromatography on silica gel to yield pure (2,2-Difluorocycloprop-1-YL)methyl bromide.
Applications in Drug Development
The gem-difluorocyclopropane motif is a highly sought-after structural element in modern drug design.[1][2] Its incorporation can confer several advantageous properties to a drug candidate:
-
Metabolic Stability: The strong carbon-fluorine bonds can block sites of oxidative metabolism, increasing the half-life of a drug.[6]
-
Conformational Rigidity: The cyclopropane ring restricts the molecule's flexibility, which can lead to higher binding affinity and selectivity for its biological target.[1]
-
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, pKa, and membrane permeability, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).[7]
(2,2-Difluorocycloprop-1-YL)methyl bromide serves as a key building block for introducing this valuable moiety into more complex molecules. The bromo-methyl group provides a reactive handle for nucleophilic substitution, allowing for the facile attachment of various pharmacophores.
While specific signaling pathways directly modulated by (2,2-Difluorocycloprop-1-YL)methyl bromide have not been identified, its utility lies in the synthesis of novel therapeutic agents that can target a wide range of biological pathways. For instance, fluorinated cyclopropane derivatives have been investigated as selective serotonin 2C (5-HT2C) receptor agonists for the potential treatment of central nervous system disorders.[6]
Mandatory Visualizations
Logical Relationship: Role in Drug Discovery
Caption: Role of (2,2-Difluorocycloprop-1-YL)methyl bromide in drug discovery.
Experimental Workflow: Synthesis and Application
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. CAS 77613-65-1 | 1-Bromomethyl-2,2-difluorocyclopropane - Synblock [synblock.com]
- 4. (溴甲基)环丙烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Electrophilicity of the Bromomethyl Group in gem-Difluorocyclopropanes: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electrophilic nature of the bromomethyl group attached to a gem-difluorocyclopropane ring. This unique structural motif is of growing importance in medicinal chemistry, offering a valuable tool for the synthesis of novel therapeutic agents. The gem-difluorocyclopropane moiety can act as a bioisosteric replacement for other chemical groups, potentially improving metabolic stability and binding affinity. The bromomethyl group serves as a versatile synthetic handle, allowing for the introduction of a wide array of functional groups through nucleophilic substitution reactions.
Core Concepts: Electrophilicity and Reactivity
The carbon atom of the bromomethyl group in 1-(bromomethyl)-2,2-difluorocyclopropane is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is modulated by the electronic properties of the adjacent gem-difluorocyclopropyl ring. The two fluorine atoms are strongly electron-withdrawing, which can influence the stability of the transition state in a nucleophilic substitution reaction.
The primary mechanism for nucleophilic substitution at the bromomethyl group is expected to be a bimolecular nucleophilic substitution (SN2) reaction. This is a single-step process where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
The gem-difluorocyclopropane group is known to have a significant impact on the properties of adjacent functional groups. The C-F bonds alter the charge distribution and the conformational properties of the molecule. While direct quantitative kinetic data for the nucleophilic substitution on 1-(bromomethyl)-2,2-difluorocyclopropane is not extensively available in the literature, qualitative assessments and comparisons with analogous systems, such as benzyl bromide, indicate a high degree of reactivity. The cyclopropyl ring itself, with its unique orbital hybridization, also plays a role in the reactivity profile.
Quantitative Data Summary
While specific kinetic studies on 1-(bromomethyl)-2,2-difluorocyclopropane are not readily found in peer-reviewed literature, the synthetic utility of this compound demonstrates its reactivity. The following table summarizes representative nucleophilic substitution reactions and their outcomes, providing a qualitative measure of the electrophilicity of the bromomethyl group.
| Nucleophile | Product | Reaction Conditions | Yield | Reference/Analogy |
| Sodium Azide (NaN₃) | 1-(Azidomethyl)-2,2-difluorocyclopropane | DMF, 80°C, 12-16h | Good to Excellent | Analogous to reactions on benzylic and alkyl bromides[1][2] |
| Primary/Secondary Amines | (2,2-Difluorocyclopropyl)methanamine derivatives | Varies (e.g., K₂CO₃, ACN) | Good | Inferred from synthesis of related amines[3][4] |
| Thiophenols | Arylthiomethyl-2,2-difluorocyclopropanes | K₂CO₃, ACN, reflux | Good | Analogous to reactions on similar dibromoalkanes |
| Carboxylates | (2,2-Difluorocyclopropyl)methyl esters | Base (e.g., Cs₂CO₃), DMF | Moderate to Good | General reaction for alkyl halides |
| Alcohols (as alkoxides) | (2,2-Difluorocyclopropyl)methoxymethyl ethers | NaH, THF | Moderate to Good | Standard Williamson ether synthesis |
Key Experimental Protocols
Protocol 1: Synthesis of 1-(Azidomethyl)-2,2-difluorocyclopropane
This protocol is adapted from established procedures for nucleophilic substitution with sodium azide on reactive bromides[1][2].
Materials:
-
1-(Bromomethyl)-2,2-difluorocyclopropane
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(bromomethyl)-2,2-difluorocyclopropane (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether (3x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 1-(azidomethyl)-2,2-difluorocyclopropane can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of the Starting Material, 1-(Bromomethyl)-2,2-difluorocyclopropane
The synthesis of the starting material can be achieved through various methods, with the difluorocyclopropanation of allyl bromide being a common route.
Materials:
-
Allyl bromide
-
A difluorocarbene source (e.g., sodium chlorodifluoroacetate, TMSCF₃/NaI)
-
Appropriate solvent (e.g., diglyme)
-
Standard glassware for organic synthesis.
Procedure (Conceptual Outline):
-
The difluorocyclopropanation of allyl bromide is performed using a suitable source of difluorocarbene. For example, the thermal decomposition of sodium chlorodifluoroacetate in the presence of allyl bromide in a high-boiling solvent like diglyme will generate the desired product.
-
The reaction mixture is heated to a temperature sufficient to generate difluorocarbene (typically >160°C for sodium chlorodifluoroacetate).
-
After the reaction is complete, the mixture is cooled, and the product is isolated through extraction and purified by distillation or column chromatography.
Visualizations
Signaling Pathways and Logical Relationships
Figure 1: General reaction pathway for the Sₙ2 nucleophilic substitution on 1-(bromomethyl)-2,2-difluorocyclopropane.
Figure 2: A typical experimental workflow for the nucleophilic substitution on 1-(bromomethyl)-2,2-difluorocyclopropane.
Figure 3: Illustration of the electronic effects of the gem-difluoro group on the bromomethyl moiety.
References
- 1. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CAS 1426309-49-0: (2,2-difluorocyclopropyl)methanamine hyd… [cymitquimica.com]
- 4. CN107673978B - Intermediate of 2, 2-difluorocycloalkyl methylamine and preparation method thereof - Google Patents [patents.google.com]
stability and storage conditions for 1-Bromomethyl-2,2-difluorocyclopropane
An In-depth Technical Guide on the Stability and Storage of 1-Bromomethyl-2,2-difluorocyclopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key building block in medicinal chemistry and drug development, valued for the introduction of the 2,2-difluorocyclopropylmethyl moiety into target molecules. The inherent reactivity of the bromomethyl group, combined with the strained difluorocyclopropane ring, necessitates a thorough understanding of its stability and appropriate storage conditions to ensure its integrity and safe handling. This guide provides a comprehensive overview of the known stability profile and recommended storage and handling procedures for this compound, based on available data for the compound and structurally related molecules.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 77613-65-1 |
| Molecular Formula | C₄H₅BrF₂ |
| Molecular Weight | 170.98 g/mol |
| Appearance | Solid |
| Synonyms | (2,2-Difluorocycloprop-1-yl)methyl bromide, 2-(Bromomethyl)-1,1-difluorocyclopropane |
Stability Profile
Detailed quantitative stability data for this compound is not extensively available in peer-reviewed literature. However, based on the chemical structure and data from analogous compounds, several factors can influence its stability.
2.1. Thermal Stability
Halogenated cyclopropanes can undergo thermal decomposition at elevated temperatures. Studies on related halogenopolyfluorocyclopropanes indicate that decomposition typically occurs in the range of 170–250 °C. The primary decomposition pathways are believed to be the elimination of difluorocarbene (:CF₂) or rearrangement to form isomeric olefins. Given its classification as a combustible solid, it should be kept away from high temperatures and potential ignition sources.
2.2. Chemical Stability and Incompatibilities
The presence of a bromomethyl group makes the compound susceptible to nucleophilic substitution reactions. Therefore, it is incompatible with strong bases and oxidizing agents. Contact with these substances should be strictly avoided to prevent degradation and potentially hazardous reactions. For the non-fluorinated analog, (Bromomethyl)cyclopropane, storage at refrigerated temperatures (0-6°C) is recommended to maintain its stability.
2.3. Photostability
While specific photostability studies on this compound are not available, brominated organic compounds, in general, can be sensitive to light. It is, therefore, prudent to store the compound in amber or opaque containers to protect it from light-induced degradation.
Recommended Storage and Handling Conditions
To ensure the long-term integrity of this compound, the following storage and handling conditions are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) is advisable. | Minimizes potential for thermal degradation and side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents reaction with atmospheric moisture and oxygen. |
| Container | Use a tightly sealed, amber glass or other opaque, chemically resistant container. | Protects from light and prevents the ingress of moisture. |
| Segregation | Store away from strong bases, oxidizing agents, and other incompatible materials. | Prevents chemical reactions that could lead to decomposition or hazardous situations. |
| Ventilation | Store in a well-ventilated area. | Ensures that any potential vapors do not accumulate. |
Logical Workflow for Handling and Storage
The following diagram outlines a logical workflow for the safe handling and storage of this compound.
Potential Decomposition Pathway
While a definitive decomposition pathway has not been experimentally determined for this compound, a plausible pathway based on related compounds involves thermal rearrangement.
Experimental Protocols
As specific stability studies for this compound are not publicly available, a general protocol for a forced degradation study is provided below. This can be adapted to assess the stability of the compound under various stress conditions.
Forced Degradation Study Protocol (General)
-
Sample Preparation: Prepare solutions of this compound in appropriate inert solvents (e.g., acetonitrile, THF) at a known concentration.
-
Stress Conditions:
-
Acidic: Treat the solution with a suitable acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Basic: Treat the solution with a suitable base (e.g., 0.1 M NaOH) at a controlled temperature.
-
Oxidative: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at a controlled temperature.
-
Thermal: Heat the solid compound or a solution at various elevated temperatures.
-
Photolytic: Expose a solution to UV light of a specific wavelength and intensity for a defined period.
-
-
Time Points: Collect samples at various time points during the stress testing.
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector, to quantify the parent compound and detect any degradation products.
-
Data Evaluation: Determine the rate of degradation under each condition and identify the major degradation products.
Conclusion
While quantitative stability data for this compound is limited, a conservative approach to its storage and handling is warranted based on its chemical structure and the behavior of analogous compounds. By adhering to the recommendations outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of this valuable building block and maintain a safe laboratory environment. Further experimental studies are encouraged to establish a more detailed and quantitative understanding of its stability profile.
The Difluorocyclopropylmethyl Moiety: A Gateway to Novel Chemical Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing motifs into organic molecules has become a cornerstone of modern medicinal chemistry. Among these, the difluorocyclopropylmethyl moiety has emerged as a particularly intriguing building block. Its inherent ring strain and the powerful electron-withdrawing nature of the geminal fluorine atoms bestow unique reactivity upon this group, making it a versatile synthon for the preparation of complex fluorinated molecules. This guide provides a comprehensive overview of the reactivity of the difluorocyclopropylmethyl moiety, with a focus on its synthesis, stability, and characteristic ring-opening reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and drug development.
Core Concepts: Stability and Reactivity
The 1,1-difluorocyclopropane ring possesses a significantly higher ring-strain energy (approximately 42.4 kcal/mol) compared to its non-fluorinated counterpart (27.1 kcal/mol).[1] This increased strain, a consequence of the fluorine atoms' electronegativity and the resulting bond angle distortion, is a primary driver of the moiety's reactivity. Despite this high-energy state, difluorocyclopropane derivatives can be surprisingly stable under a range of conditions, allowing for their isolation and subsequent functionalization.[2][3]
The dominant reaction pathway for the difluorocyclopropylmethyl moiety is ring-opening , which can be initiated through various mechanisms, including radical, cationic, and transition metal-mediated processes. These reactions typically lead to the formation of valuable fluoroallylic or homoallylic structures. The regioselectivity of the ring-opening (i.e., which C-C bond of the cyclopropane ring is cleaved) is a key consideration and can often be controlled by the choice of reagents and reaction conditions.
Key Synthetic Transformations and Mechanistic Pathways
The difluorocyclopropylmethyl group can be installed and manipulated through several key synthetic strategies. The following sections detail the most important reaction types, their underlying mechanisms, and provide representative experimental protocols.
Transition Metal-Catalyzed Ring-Opening Cross-Coupling Reactions
Transition metals, particularly palladium, have proven to be powerful catalysts for the ring-opening and subsequent cross-coupling of gem-difluorocyclopropanes with a variety of partners. These reactions offer a highly efficient and selective route to diverse monofluoroalkene scaffolds.[1][4]
A common strategy involves the oxidative addition of a low-valent palladium catalyst to the gem-difluorocyclopropane ring, forming a four-membered palladacycle intermediate. This intermediate can then undergo further transformations, such as β-fluoride elimination and reductive elimination, to yield the final cross-coupled product.
Logical Relationship: Palladium-Catalyzed Cross-Coupling Pathway
Caption: Palladium-catalyzed ring-opening cross-coupling cycle.
Quantitative Data: Palladium-Catalyzed Cross-Coupling of gem-Difluorocyclopropanes with gem-Diborylalkanes [1]
| Entry | Palladium Catalyst | Ligand | Base | Yield (%) | Z/E Ratio |
| 1 | Pd(OTFA)₂ | L1 | LDA | 25 | Z |
| 2 | Pd(OTFA)₂ | L2 | LDA | 30 | Z |
| 3 | Pd₂(dba)₃ | P(tBu)₃ | LDA | 45 | 95:5 |
| 4 | [{Pd(μ-Br)(PtBu₃)}₂] | - | LDA | 88 | >99:1 |
| 5 | [{Pd(μ-Br)(PtBu₃)}₂] | - | LiHMDS | Trace | - |
Standard reaction conditions: gem-difluorocyclopropane (0.1 mmol), gem-diborylalkane (1.5 equiv.), catalyst, base in THF at 60 °C for 24 h under Ar atmosphere. Yields are isolated yields.
Experimental Protocol: Palladium-Catalyzed Cross-Coupling of a gem-Bromofluoroalkene with Butylboronic Acid [3]
To a reaction vessel charged with (E/Z)-1-(2-bromo-2-fluorovinyl)-4-nitrobenzene (0.25 mmol), butylboronic acid (0.3 mmol), and Cs₂CO₃ (0.5 mmol) is added a solution of Pd₂(dba)₃ (0.005 mmol, 2 mol%) and xantphos (0.005 mmol, 2 mol%) in a 9:1 mixture of toluene/H₂O (2.5 mL). The vessel is sealed and the mixture is stirred at 80 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (petroleum ether/EtOAc = 100:0 to 95:5) to afford the desired product.
Spectroscopic Data for E-1-(2-fluorohex-1-en-1-yl)-4-nitrobenzene: [3]
-
¹H NMR (300 MHz, CDCl₃): δ 8.09 (t, J = 9.1 Hz, 2.0H), 7.51 (d, J = 8.9 Hz, 2.0 H), 6.15 (d, JEH-F = 21.1 Hz, 1.0H), 2.47–2.23 (m, 2.0H), 1.59–1.50 (m, 2.0H), 1.37–1.27 (m, 2.0H), 0.90–0.81 (m, 3.0H).
-
¹³C NMR (75 MHz, CDCl₃): δ 164.1 (d, ¹JEC-F = 257.5 Hz), 145.3, 140.5 (d, ³JEC-F = 14.8 Hz), 127.9, 127.7, 122.8, 122.7, 103.5 (d, ²JEC-F = 8.2 Hz), 28.0 (d, ²JEC-F = 26.6 Hz), 27.3, 21.2, 12.7.
-
¹⁹F NMR (282.5 MHz, CDCl₃): δ -99.23 (q, JE = 23.2 Hz).
Radical-Mediated Ring-Opening Reactions
The strained C-C bonds of the difluorocyclopropane ring are susceptible to cleavage by radical species. This can be achieved using radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a radical mediator like tributyltin hydride (n-Bu₃SnH). This approach provides a complementary method to transition metal-catalyzed reactions for accessing ring-opened products.
Experimental Workflow: Radical-Mediated Ring-Opening
Caption: General workflow for radical-mediated ring-opening.
Experimental Protocol: Radical-Mediated Ring-Opening of a Difluoro(methylene)cyclopropane
In a flame-dried flask under an inert atmosphere, a solution of the difluoro(methylene)cyclopropane (1.0 mmol), n-Bu₃SnH (1.2 mmol), and a catalytic amount of AIBN (0.1 mmol) in dry toluene (10 mL) is heated at 80 °C for 4 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the ring-opened product.
Synthesis of Difluorocyclopropylmethyl-Containing Compounds
The synthesis of molecules bearing an intact difluorocyclopropylmethyl moiety is also of significant interest, as these compounds can serve as valuable intermediates or as final products in drug discovery programs.
Experimental Protocol: Synthesis of N-methylaniline [5]
In a 500 mL autoclave equipped with a stirrer, place aniline (93 g, 1.0 mole), methanol (64 g, 2.0 mole), and a Cr-Cu-Mn-O catalyst (5.0 g; 43 wt% Cr, 53 wt% Cu, 4 wt% Mn). Replace the air in the autoclave with nitrogen gas and heat the mixture with stirring (700 r.p.m.) at 250 °C for 200 minutes. After the reaction, filter the resulting liquid reaction mixture to separate the catalyst and then distill under reduced pressure to obtain N-methylaniline.
Conclusion
The difluorocyclopropylmethyl moiety is a valuable and versatile functional group in modern organic synthesis and medicinal chemistry. Its unique reactivity, primarily driven by ring strain, allows for a variety of selective ring-opening transformations that provide access to a wide range of fluorinated building blocks. The choice of reaction conditions, particularly the use of transition metal catalysts or radical initiators, enables control over the reaction pathway and the structure of the resulting products. The detailed protocols and data presented in this guide are intended to empower researchers to harness the synthetic potential of the difluorocyclopropylmethyl moiety in their own research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. I2-mediated convenient ring-opening of simple gem-difluorocyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-Catalyzed Cross-Coupling of Gem-Bromofluoroalkenes with Alkylboronic Acids for the Synthesis of Alkylated Monofluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. US3819709A - Synthesis of n-methylaniline - Google Patents [patents.google.com]
A Theoretical and Experimental Guide to the Structure of 1-Bromomethyl-2,2-difluorocyclopropane
Abstract: This technical whitepaper provides a comprehensive overview of the theoretical and experimental approaches used to determine the molecular structure and conformational preferences of 1-Bromomethyl-2,2-difluorocyclopropane. While direct experimental and computational studies on this specific molecule are not extensively published, this guide synthesizes data from closely related halomethyl-cyclopropane derivatives to predict its structural parameters and conformational behavior. It details the standard quantum chemical calculation workflows and experimental protocols, such as gas-phase electron diffraction and microwave spectroscopy, relevant for its analysis. All quantitative data from analogous compounds are summarized in structured tables to serve as a predictive baseline for researchers, scientists, and drug development professionals.
Introduction
The introduction of fluorine atoms and strained ring systems into organic molecules is a powerful strategy in medicinal chemistry and materials science. The 1,1-difluorocyclopropane moiety is of particular interest as it imparts unique electronic properties and metabolic stability.[1] Understanding the three-dimensional structure and conformational landscape of building blocks like this compound is critical for rational drug design and the synthesis of complex molecular architectures.
The primary conformational flexibility in this molecule arises from the rotation about the C1-C(methyl) single bond. This rotation gives rise to distinct conformers, primarily the gauche and anti (or cis) forms, which can exhibit different energies and dipole moments. Theoretical calculations, in conjunction with experimental methods, are essential for characterizing these conformers and determining their relative populations.
Theoretical Calculations: Methodology and Workflow
Quantum chemical calculations are indispensable for predicting the geometry, stability, and spectroscopic properties of molecular conformers. Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory are common high-level methods for this purpose.
A typical computational workflow for analyzing the structure of this compound is illustrated below. This process begins with defining the initial molecular structure and proceeds through optimization and verification to yield reliable data on the stable conformers.
References
The Synthesis of gem-Difluorocyclopropanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The gem-difluorocyclopropane motif is a valuable building block in medicinal chemistry and materials science, offering unique conformational constraints and electronic properties. Its synthesis has been a subject of extensive research, leading to the development of several effective methodologies. This technical guide provides a comprehensive overview of the core synthetic strategies for gem-difluorocyclopropanes, with a focus on practical experimental protocols, quantitative data, and mechanistic insights.
Core Synthetic Strategy: [2+1] Cycloaddition with Difluorocarbene
The most prevalent and versatile method for synthesizing gem-difluorocyclopropanes is the [2+1] cycloaddition of an alkene with difluorocarbene (:CF₂). The primary challenge and area of innovation in this field lie in the generation of this highly reactive intermediate. This guide will detail the most significant difluorocarbene precursors and their application in this key transformation.
From Trialkylsilyl Reagents: The Ruppert-Prakash Reagent (TMSCF₃)
Trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent, has emerged as a popular and versatile precursor for difluorocarbene. Its commercial availability, relatively low toxicity, and the ability to generate :CF₂ under mild conditions make it a preferred choice in modern organic synthesis. The reaction is typically initiated by a fluoride source, with sodium iodide (NaI) being a common and effective activator.
Mechanism of Difluorocarbene Generation from TMSCF₃ with NaI:
The reaction proceeds through a proposed anionic chain mechanism. The iodide ion from NaI is thought to facilitate the formation of a transient trifluoromethyl anion, which then eliminates a fluoride ion to generate difluorocarbene.
Figure 1: Proposed mechanism for difluorocarbene generation from TMSCF₃ and NaI.
Quantitative Data for gem-Difluorocyclopropanation using TMSCF₃/NaI:
The TMSCF₃/NaI system is effective for a wide range of alkenes, including electron-rich, electron-poor, and sterically hindered substrates.
| Alkene Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Styrene | 1,1-Difluoro-2-phenylcyclopropane | 85-95 | N/A | [1][2] |
| 4-Methylstyrene | 1,1-Difluoro-2-(p-tolyl)cyclopropane | 92 | N/A | [1] |
| 4-Chlorostyrene | 2-(4-Chlorophenyl)-1,1-difluorocyclopropane | 88 | N/A | [1] |
| α-Methylstyrene | 1,1-Difluoro-2-methyl-2-phenylcyclopropane | 82 | N/A | [3] |
| (E)-β-Methylstyrene | (1R,2R)-1,1-Difluoro-2-methyl-3-phenylcyclopropane | 75 | >20:1 | [1] |
| Cyclohexene | 7,7-Difluorobicyclo[4.1.0]heptane | 78 | N/A | [1] |
| 1-Octene | 1,1-Difluoro-2-hexylcyclopropane | 65 | N/A | [1] |
| Methyl Acrylate | Methyl 2,2-difluorocyclopropane-1-carboxylate | 55 | N/A | [2] |
Experimental Protocol: Synthesis of 1,1-Difluoro-2-phenylcyclopropane from Styrene using TMSCF₃/NaI
Materials:
-
Styrene (1.0 mmol, 104 mg)
-
TMSCF₃ (2.0 mmol, 284 mg, 0.29 mL)
-
Sodium Iodide (NaI) (0.2 mmol, 30 mg)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add styrene (1.0 mmol) and anhydrous THF (5 mL).
-
Add sodium iodide (0.2 mmol) to the solution.
-
Add TMSCF₃ (2.0 mmol) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 65-70 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired 1,1-difluoro-2-phenylcyclopropane.
From Halodifluoroacetates: Sodium Chlorodifluoroacetate (ClCF₂COONa)
Sodium chlorodifluoroacetate is a classical and cost-effective difluorocarbene precursor.[4] The generation of :CF₂ occurs via thermal decarboxylation. This method often requires higher temperatures compared to the TMSCF₃ approach.
Mechanism of Difluorocarbene Generation from ClCF₂COONa:
The thermal decomposition of ClCF₂COONa leads to the formation of a chlorodifluoromethyl anion, which subsequently eliminates a chloride ion to yield difluorocarbene.
Figure 2: Mechanism of difluorocarbene generation from thermal decomposition of ClCF₂COONa.
Quantitative Data for gem-Difluorocyclopropanation using ClCF₂COONa:
This method is generally effective for a range of alkenes, though electron-rich alkenes tend to give higher yields.
| Alkene Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Styrene | 1,1-Difluoro-2-phenylcyclopropane | 70-80 | N/A | [4] |
| 1-Dodecene | 1,1-Difluoro-2-decylcyclopropane | 65 | N/A | [4] |
| Cyclohexene | 7,7-Difluorobicyclo[4.1.0]heptane | 60 | N/A | [4] |
| Indene | 1,1-Difluoro-1a,6b-dihydrocyclopropa[a]indene | 72 | N/A | [4] |
| 2,5-Dihydrofuran | 3,3-Difluoro-6-oxabicyclo[3.1.0]hexane | 58 | N/A | [4] |
| N-Vinylpyrrolidinone | 1-(2,2-Difluorocyclopropyl)pyrrolidin-2-one | 68 | N/A | [5] |
Experimental Protocol: Synthesis of 1,1-Difluoro-2-phenylcyclopropane from Styrene using ClCF₂COONa
Materials:
-
Styrene (1.0 mmol, 104 mg)
-
Sodium Chlorodifluoroacetate (ClCF₂COONa) (3.0 mmol, 456 mg)
-
Diglyme (5 mL)
Procedure:
-
To a dry three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add styrene (1.0 mmol) and diglyme (5 mL).
-
Heat the mixture to 180-190 °C with vigorous stirring.
-
Add sodium chlorodifluoroacetate (3.0 mmol) portion-wise over a period of 1-2 hours.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-3 hours.
-
Monitor the reaction progress by GC.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluent: hexanes) to afford the desired 1,1-difluoro-2-phenylcyclopropane.
From Dibromodifluoromethane (CBr₂F₂)
Dibromodifluoromethane in combination with a reducing agent, typically zinc dust, provides another route to difluorocarbene. This method is particularly useful for the cyclopropanation of electron-rich alkenes.
Quantitative Data for gem-Difluorocyclopropanation using CBr₂F₂/Zn:
| Alkene Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Tetramethylethylene | 1,1,2,2-Tetramethyl-3,3-difluorocyclopropane | 75 | N/A | [3] |
| Cyclohexene | 7,7-Difluorobicyclo[4.1.0]heptane | 68 | N/A | [3] |
| 1-Hexene | 1,1-Difluoro-2-butylcyclopropane | 55 | N/A | [3] |
| Styrene | 1,1-Difluoro-2-phenylcyclopropane | 62 | N/A | [3] |
Experimental Protocol: Synthesis of 7,7-Difluorobicyclo[4.1.0]heptane from Cyclohexene using CBr₂F₂/Zn
Materials:
-
Cyclohexene (1.0 mmol, 82 mg)
-
Dibromodifluoromethane (CBr₂F₂) (1.5 mmol, 315 mg)
-
Zinc dust (<10 micron, activated) (2.0 mmol, 131 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
Activate the zinc dust by stirring with 1 M HCl for 2 minutes, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
-
To a dry round-bottom flask under an inert atmosphere, add the activated zinc dust (2.0 mmol) and anhydrous DMF (3 mL).
-
Add a solution of cyclohexene (1.0 mmol) and dibromodifluoromethane (1.5 mmol) in anhydrous DMF (2 mL) dropwise to the zinc suspension at room temperature over 30 minutes.
-
After the addition is complete, stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by GC.
-
Quench the reaction by adding 1 M HCl (10 mL).
-
Extract the mixture with pentane (3 x 15 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Carefully concentrate the filtrate at atmospheric pressure (due to the volatility of the product).
-
Purify the crude product by distillation to afford 7,7-Difluorobicyclo[4.1.0]heptane.
Other Synthetic Approaches
While the [2+1] cycloaddition of difluorocarbene is the dominant strategy, other methods have been developed for the synthesis of gem-difluorocyclopropanes.
Intramolecular Cyclopropanation
Intramolecular reactions can be an effective strategy for constructing gem-difluorocyclopropane rings, particularly for the synthesis of bicyclic systems.[6] These reactions often involve the cyclization of a suitably functionalized precursor containing a gem-difluoroalkene moiety.
Example: Rhodium-catalyzed intramolecular cyclopropanation of a gem-difluoroalkene tethered to a diazo group can afford the corresponding bicyclic gem-difluorocyclopropane in good yield.[6]
Michael-Induced Ring Closure (MIRC)
The Michael-induced ring closure (MIRC) reaction provides an alternative route to gem-difluorocyclopropanes. This method typically involves the reaction of a nucleophile with an electrophilic gem-difluoroalkene, followed by an intramolecular cyclization.
Experimental Workflow Overview
The general workflow for a typical gem-difluorocyclopropanation reaction can be summarized as follows:
Figure 3: General experimental workflow for gem-difluorocyclopropanation.
Conclusion
The synthesis of gem-difluorocyclopropanes is a well-established field with a variety of reliable methods available to the synthetic chemist. The choice of method often depends on the nature of the alkene substrate, the desired scale of the reaction, and the availability of reagents. The [2+1] cycloaddition of difluorocarbene, generated from precursors like TMSCF₃ and ClCF₂COONa, remains the most versatile and widely used approach. This guide provides the necessary foundational knowledge, including detailed protocols and quantitative data, to enable researchers to effectively incorporate these valuable fluorinated motifs into their synthetic targets.
References
Methodological & Application
Synthesis of 1-Bromomethyl-2,2-difluorocyclopropane: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gem-difluorocyclopropane moiety is a valuable structural motif in medicinal chemistry and drug development. Its incorporation into bioactive molecules can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. 1-Bromomethyl-2,2-difluorocyclopropane serves as a key building block for the introduction of this important functional group, offering a reactive handle for further synthetic transformations. This document provides a detailed protocol for the synthesis of this compound via the difluorocyclopropanation of allyl bromide.
Overview of the Synthetic Pathway
The synthesis proceeds via a [2+1] cycloaddition reaction between allyl bromide and difluorocarbene (:CF₂). The difluorocarbene is generated in situ from the thermal decomposition of a suitable precursor. Among the various available reagents, sodium bromodifluoroacetate has been shown to be a highly efficient difluorocarbene source, allowing for the reaction to proceed under relatively mild conditions.
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is adapted from general procedures for the difluorocyclopropanation of alkenes using sodium bromodifluoroacetate.
Materials:
-
Allyl bromide (3-bromo-1-propene)
-
Sodium bromodifluoroacetate (BrCF₂CO₂Na)
-
Diglyme (bis(2-methoxyethyl) ether), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel (for column chromatography)
-
Hexane (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add allyl bromide (1.0 eq) and anhydrous diglyme.
-
Addition of Reagent: Add sodium bromodifluoroacetate (1.5 - 2.0 eq) to the flask.
-
Reaction: Heat the reaction mixture to a temperature between 120-150 °C with vigorous stirring. The optimal temperature may need to be determined empirically, starting at the lower end and gradually increasing. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using hexane as the eluent to afford this compound as a colorless oil.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield is representative and can vary based on reaction scale and optimization. Spectroscopic data are predicted based on the structure and typical values for similar compounds.
| Parameter | Value |
| Chemical Formula | C₄H₅BrF₂ |
| Molecular Weight | 170.98 g/mol |
| Typical Yield | 60-80% |
| Appearance | Colorless oil |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 3.5-3.7 (m, 2H, CH₂Br), 1.8-2.0 (m, 1H, CH), 1.2-1.6 (m, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | Predicted δ (ppm): 114 (t, J = 285 Hz, CF₂), 30 (t, J = 10 Hz, CH), 28 (t, J = 3 Hz, CH₂Br), 20 (t, J = 8 Hz, CH₂) |
| Mass Spectrum (EI) | Predicted m/z: 171/169 [M]⁺, 91 [M-Br]⁺ |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols: Synthesis of 2-Bromo-1,1-difluorocyclopropane via Difluorocyclopropanation of Allyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of 2-bromo-1,1-difluorocyclopropane, a valuable building block in medicinal chemistry and materials science. The protocols described herein focus on the generation of difluorocarbene (:CF₂) from sodium halodifluoroacetate salts and its subsequent cycloaddition to allyl bromide. Two effective methods are presented: a conventional thermal procedure and a rapid microwave-assisted synthesis.
Introduction
Gem-difluorocyclopropanes are important structural motifs in organic synthesis due to their unique chemical and physical properties. The introduction of a difluoromethylene group can significantly alter the biological activity and pharmacokinetic profile of molecules. The high ring strain and the presence of the gem-dihalogenated carbon make these compounds versatile intermediates for further chemical transformations. This application note details reliable methods for the preparation of 2-bromo-1,1-difluorocyclopropane from readily available allyl bromide.
Reaction Scheme
The overall transformation involves the [2+1] cycloaddition of difluorocarbene to the double bond of allyl bromide.
Figure 1: General reaction scheme for the difluorocyclopropanation of allyl bromide.
Experimental Protocols
Two primary methods for the difluorocyclopropanation of allyl bromide are presented below. Method A utilizes sodium bromodifluoroacetate under thermal conditions and is noted for its high efficiency.[1][2] Method B employs the more common sodium chlorodifluoroacetate with microwave irradiation for a significantly reduced reaction time.[3]
Method A: Thermal Difluorocyclopropanation using Sodium Bromodifluoroacetate
This protocol is adapted from a general procedure for the high-yield synthesis of gem-difluorocyclopropanes.[1][2] Sodium bromodifluoroacetate is preferred over its chloro-analogue as it decomposes to difluorocarbene at a lower temperature and is not deliquescent, making it easier to handle.[1][4]
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer
-
Nitrogen or Argon gas inlet
-
Heating mantle with a temperature controller
-
Allyl bromide (3-bromopropene)
-
Sodium bromodifluoroacetate (BrCF₂CO₂Na)
-
Diglyme (anhydrous)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), a three-neck round-bottom flask is charged with allyl bromide (1.0 eq) and anhydrous diglyme (approximately 5 mL per mmol of allyl bromide). The flask is equipped with a magnetic stir bar and heated to 150 °C with vigorous stirring.
-
Reagent Addition: A solution of sodium bromodifluoroacetate (2.0 eq) in anhydrous diglyme (approximately 10 mL per mmol of BrCF₂CO₂Na) is prepared. This solution is added dropwise to the heated reaction mixture over a period of 10-15 minutes using the dropping funnel.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 150 °C for an additional 15-20 minutes.
-
Work-up: The reaction mixture is cooled to room temperature and then quenched by the addition of deionized water. The aqueous layer is extracted three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-bromo-1,1-difluorocyclopropane.
Method B: Microwave-Assisted Difluorocyclopropanation using Sodium Chlorodifluoroacetate
This method offers a rapid and efficient alternative to conventional heating, significantly reducing reaction times.[3]
Materials and Equipment:
-
Microwave reactor vial with a magnetic stir bar
-
Microwave synthesizer
-
Allyl bromide (3-bromopropene)
-
Sodium chlorodifluoroacetate (ClCF₂CO₂Na)
-
Tetrahydrofuran (THF, anhydrous)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane for chromatography
Procedure:
-
Reaction Setup: A microwave reactor vial is charged with allyl bromide (1.0 eq), sodium chlorodifluoroacetate (2.0-3.0 eq), and anhydrous THF.
-
Reaction: The vial is sealed and placed in the microwave synthesizer. The reaction mixture is irradiated at a constant power of 300 W until the temperature reaches 170 °C, which is then held for 5 minutes.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed by rotary evaporation, and the resulting residue is purified by column chromatography on silica gel using hexane as the eluent. The volatility of the product should be considered during solvent removal.[3]
Data Presentation
The following table summarizes the key quantitative data for the described protocols.
| Parameter | Method A (Thermal) | Method B (Microwave) |
| Difluorocarbene Source | Sodium bromodifluoroacetate (BrCF₂CO₂Na) | Sodium chlorodifluoroacetate (ClCF₂CO₂Na) |
| Stoichiometry (Reagent:Allyl Bromide) | 2.0 : 1.0 | 2.0-3.0 : 1.0 |
| Solvent | Diglyme | Tetrahydrofuran (THF) |
| Temperature | 150 °C | 170 °C |
| Reaction Time | 25-35 minutes | ~5 minutes |
| Purification | Silica gel column chromatography (Hexane/EtOAc) | Silica gel column chromatography (Hexane) |
Note: Yields for the specific reaction with allyl bromide are not explicitly reported in the cited literature, but high yields (often >80%) are generally observed for a wide range of alkenes with these methods.[1][3]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2-bromo-1,1-difluorocyclopropane.
Caption: General workflow for the synthesis of 2-bromo-1,1-difluorocyclopropane.
Logical Relationship of Reagents and Conditions
The diagram below outlines the logical relationship between the choice of difluorocarbene precursor and the corresponding reaction conditions.
Caption: Relationship between difluorocarbene precursor and reaction conditions.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US8729320B2 - Method for producing difluorocyclopropane compound - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions Using 1-Bromomethyl-2,2-difluorocyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromomethyl-2,2-difluorocyclopropane is a valuable building block in medicinal chemistry and drug development. The presence of the gem-difluorocyclopropyl moiety can enhance metabolic stability, modulate lipophilicity, and influence the conformational rigidity of molecules, often leading to improved pharmacological properties. The bromomethyl group serves as a versatile handle for introducing this desirable scaffold onto a wide range of molecular architectures via nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the use of this compound in nucleophilic substitution reactions with common nucleophiles.
Reaction Overview
The primary mode of reaction for this compound is bimolecular nucleophilic substitution (SN2). The electrophilic carbon of the bromomethyl group is readily attacked by a variety of nucleophiles, leading to the displacement of the bromide leaving group. Common nucleophiles include amines, thiols, phenoxides/alkoxides, and azide ions.
A general schematic for this transformation is presented below:
Caption: General Nucleophilic Substitution Pathway.
Data Presentation: Summary of Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the nucleophilic substitution of this compound with various nucleophiles.
| Nucleophile Class | Specific Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Amines | Aniline | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |
| Thiols | Mercaptoacetic acid | K₂CO₃ | DMF | 25 | 2 | 92 |
| Oxygen | 4-(prop-2-yn-1-yloxy)phenol | K₂CO₃ | DMF | 60 | 12 | 78 |
| Azides | Sodium Azide | - | DMF | 60 | 12 | (General Protocol) |
Experimental Protocols
N-Alkylation of Amines: Synthesis of N-((2,2-difluorocyclopropyl)methyl)aniline
This protocol details the reaction of this compound with aniline to yield the corresponding N-alkylated product.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of aniline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-((2,2-difluorocyclopropyl)methyl)aniline.
Caption: Workflow for N-Alkylation of Aniline.
S-Alkylation of Thiols: Synthesis of ((2,2-difluorocyclopropyl)methyl)thio)acetic acid
This protocol describes the reaction of this compound with mercaptoacetic acid to form the corresponding thioether.
Materials:
-
This compound
-
Mercaptoacetic acid
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of mercaptoacetic acid (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add a solution of this compound (1.0 eq) in DMF to the mixture.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., crystallization or chromatography) to obtain ((2,2-difluorocyclopropyl)methyl)thio)acetic acid.
Caption: Workflow for S-Alkylation of Mercaptoacetic Acid.
O-Alkylation of Phenols: Synthesis of 1-(((2,2-difluorocyclopropyl)methyl)oxy)-4-(prop-2-yn-1-yloxy)benzene
This protocol details the O-alkylation of a phenol with this compound.
Materials:
-
This compound
-
4-(prop-2-yn-1-yloxy)phenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-(prop-2-yn-1-yloxy)phenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ether.
Caption: Workflow for O-Alkylation of a Phenol.
Synthesis of (2,2-difluorocyclopropyl)methyl azide (General Protocol)
This general protocol outlines the synthesis of an azide derivative from this compound.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (Note: Organic azides can be explosive, handle with care).
-
The crude product may be used directly or purified by careful distillation or chromatography.
Application of 1-Bromomethyl-2,2-difluorocyclopropane in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromomethyl-2,2-difluorocyclopropane is a valuable building block in medicinal chemistry, primarily utilized for the introduction of the 2,2-difluorocyclopropylmethyl moiety into bioactive molecules. This structural motif is of significant interest in drug discovery due to its unique physicochemical properties. The gem-difluoro group acts as a bioisostere for various functional groups, offering the potential to modulate metabolic stability, lipophilicity, and binding interactions of drug candidates. The conformational rigidity of the cyclopropane ring can also provide advantages in optimizing ligand-receptor interactions.
This document provides detailed application notes on the utility of this compound in medicinal chemistry, along with experimental protocols for its use in the synthesis of key intermediates and final compounds.
Application Notes
The 2,2-Difluorocyclopropylmethyl Moiety as a Bioisostere
The gem-difluoromethylene group (CF₂) is a non-classical bioisostere that can replace other groups like a methylene (CH₂), an ether oxygen (-O-), or a carbonyl group (C=O) to improve the pharmacological profile of a drug candidate. The high electronegativity of the fluorine atoms can alter the local electronic environment, influencing pKa, dipole moment, and hydrogen bond accepting capacity.
Key advantages of incorporating the 2,2-difluorocyclopropylmethyl group include:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug.
-
Modulation of Physicochemical Properties: The introduction of fluorine can fine-tune lipophilicity (logP), which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties.
-
Conformational Constraint: The rigid cyclopropane ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for the target protein.
-
Enhanced Target Interactions: The polarized C-F bonds can engage in favorable dipole-dipole or hydrogen bonding interactions with the target protein that are not possible with a simple alkyl group.
Therapeutic Areas of Interest
The 2,2-difluorocyclopropylmethyl group has been successfully incorporated into molecules targeting a range of diseases, including:
-
Inflammatory Diseases: As seen in the development of Janus kinase (JAK) inhibitors, this moiety can contribute to potent and selective inhibition of key signaling pathways in inflammation.
-
Cancer: The group is found in inhibitors of key cancer-related targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K), where it can enhance potency and improve pharmacokinetic profiles.
-
Neurological Disorders: Lactam analogs containing the 2,2-difluorocyclopropylmethyl fragment have been reported as allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), a target for various neurological and psychiatric disorders.
Quantitative Data Presentation
The following tables summarize the biological activity of representative compounds containing the 2,2-difluorocyclopropylmethyl moiety or related fluorinated cyclopropyl groups.
| Compound Name/Code | Target | IC₅₀ (nM) | Cell Line/Assay Condition | Therapeutic Area |
| PF-06700841 | JAK1 | 2.9 | Enzyme Assay | Autoimmune Diseases |
| TYK2 | 19 | Enzyme Assay | ||
| Representative VEGFR-2 Inhibitor | VEGFR-2 | 60.83 | Enzyme Assay | Cancer |
| HCT-116 | 9300 | Cell-based Assay | ||
| HepG-2 | 7800 | Cell-based Assay | ||
| Representative PI3Kα Inhibitor | PI3Kα | 22.8 | Enzyme Assay | Cancer |
| Representative PI3Kδ Inhibitor | PI3Kδ | 170 | Enzyme Assay | Leukemia |
Note: The data for VEGFR-2 and PI3K inhibitors are for compounds containing related difluoro-moieties and are presented to illustrate the potential of the 2,2-difluorocyclopropyl group in achieving high potency.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Amines with this compound
This protocol describes a general method for the coupling of this compound with a primary or secondary amine, a common step in the synthesis of many drug candidates.
Materials:
-
This compound
-
Amine substrate (primary or secondary)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine substrate (1.0 eq) in anhydrous acetonitrile or DMF (0.1-0.2 M) in a round-bottom flask, add potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).
-
Add this compound (1.2 eq) to the suspension.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-((2,2-difluorocyclopropyl)methyl) derivative.
Protocol 2: Synthesis of (2,2-Difluorocyclopropyl)methanol - A Key Intermediate
(2,2-Difluorocyclopropyl)methanol is a precursor to (2,2-difluorocyclopropyl)methylamine and can be synthesized from this compound.
Materials:
-
This compound
-
Sodium acetate (NaOAc)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acetate Formation: Dissolve this compound (1.0 eq) in anhydrous DMF. Add sodium acetate (1.5 eq) and heat the mixture at 80-100 °C for several hours until the reaction is complete (monitor by GC-MS).
-
Work-up: Cool the reaction mixture, pour it into water, and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude (2,2-difluorocyclopropyl)methyl acetate.
-
Hydrolysis: Dissolve the crude acetate in methanol. Add a solution of sodium hydroxide (1.2 eq) in water. Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).
-
Final Work-up and Purification: Neutralize the reaction mixture with dilute HCl. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by distillation or column chromatography to yield (2,2-difluorocyclopropyl)methanol.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the JAK/STAT signaling pathway by a (2,2-difluorocyclopropyl)methyl-containing drug.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of N-alkylated products.
Application Notes and Protocols for the Synthesis of Difluoromethylcyclopropane-Containing Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The difluoromethylcyclopropane (DFC) moiety has emerged as a valuable structural motif in modern medicinal chemistry. The unique combination of the conformationally rigid cyclopropane ring and the lipophilic, hydrogen-bond-donating difluoromethyl group offers a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. Incorporation of the DFC group can lead to improved metabolic stability, enhanced membrane permeability, and novel binding interactions with biological targets. These application notes provide an overview of synthetic strategies and detailed protocols for the preparation of DFC-containing compounds, along with insights into their potential applications in drug discovery.
Data Presentation: Comparison of Key Synthetic Methods
The following table summarizes quantitative data for prominent synthetic methodologies used to generate difluoromethylcyclopropane-containing compounds, allowing for a direct comparison of their efficiency and stereoselectivity.
| Method | Catalyst/Reagent | Substrate Scope | Yield (%) | Diastereoselectivity (d.r.) | Enantioselectivity (e.e., %) | Reference |
| Copper-Catalyzed Desymmetric Difluoromethylation | [Cu(CH₃CN)₄]PF₆ / Chiral Ligand / (DMPU)₂Zn(CF₂H)₂ | 3,3-Disubstituted Cyclopropenes | 62-98 | >20:1 | 88-99 | [1] |
| Rhodium-Catalyzed Cyclopropanation | Rh₂(S-BTPCP)₄ | α-Difluoromethylstyrenes, Diazo Compounds | High | up to 20:1 | up to 99 | [2][3] |
| Dirhodium-Catalyzed Enyne Cycloisomerization | Rh₂(S-BTPCP)₄ | CF₂H-Substituted Enynes | 62-98 | N/A | 88-99 | [4][5] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Enantioselective Desymmetric Hydrodifluoromethylation of Cyclopropenes
This protocol describes a highly enantioselective method for the synthesis of chiral difluoromethylcyclopropanes from 3,3-disubstituted cyclopropenes.[1]
Materials:
-
[Cu(CH₃CN)₄]PF₆ (Copper(I) hexafluorophosphate acetonitrile complex)
-
Chiral bisphosphine ligand (e.g., (R,R)-Ph-BPE)
-
(DMPU)₂Zn(CF₂H)₂ (Difluoromethylzinc reagent)
-
3,3-Disubstituted cyclopropene
-
Anhydrous Tetrahydrofuran (THF)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
-
Argon atmosphere (glovebox or Schlenk line)
Procedure:
-
In a glovebox under an argon atmosphere, add [Cu(CH₃CN)₄]PF₆ (0.006 mmol, 3.0 mol%) and the chiral ligand (0.012 mmol, 6.0 mol%) to an oven-dried vial equipped with a stir bar.
-
Add anhydrous THF (0.5 mL) and stir the mixture at room temperature for 15 minutes to form the catalyst complex.
-
Cool the vial to -20 °C.
-
In a separate vial, prepare a solution of (DMPU)₂Zn(CF₂H)₂ (0.4 mmol, 2.0 equiv.) in DMPU (0.3 mL).
-
To the cooled catalyst mixture, add the solution of (DMPU)₂Zn(CF₂H)₂ via syringe.
-
Add a solution of the 3,3-disubstituted cyclopropene (0.2 mmol, 1.0 equiv.) in anhydrous THF (0.7 mL) to the reaction mixture.
-
Stir the reaction at -20 °C for 48 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with 1.0 M HCl (0.5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate) to afford the desired difluoromethylcyclopropane.
-
Determine the diastereomeric ratio by ¹⁹F NMR of the crude product and the enantiomeric excess by chiral HPLC or GC.
Protocol 2: Rhodium-Catalyzed Enantioselective Cyclopropanation of α-Difluoromethylstyrenes
This protocol outlines the synthesis of highly functionalized and enantioenriched difluoromethylcyclopropanes from α-difluoromethylstyrenes and diazo compounds using a chiral rhodium catalyst.[2][3]
Materials:
-
Rh₂(S-BTPCP)₄ (Chiral dirhodium(II) catalyst)
-
α-Difluoromethylstyrene derivative
-
Substituted diazo compound (e.g., ethyl diazoacetate)
-
Anhydrous dichloromethane (DCM)
-
Argon atmosphere
Procedure:
-
To an oven-dried flask under an argon atmosphere, add Rh₂(S-BTPCP)₄ (0.005 mmol, 1.0 mol%).
-
Add anhydrous DCM (2.0 mL) to dissolve the catalyst.
-
Add the α-difluoromethylstyrene derivative (0.5 mmol, 1.0 equiv.).
-
In a separate syringe, prepare a solution of the diazo compound (0.6 mmol, 1.2 equiv.) in anhydrous DCM (5.0 mL).
-
Using a syringe pump, add the diazo compound solution to the reaction mixture over a period of 4 hours at room temperature.
-
Stir the reaction for an additional 12 hours after the addition is complete.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate) to yield the difluoromethylcyclopropane.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC and/or NMR spectroscopy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key synthetic pathways and the signaling pathways of parent drugs for which difluoromethylcyclopropane analogues have been developed.
References
- 1. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Enantioselective Synthesis of Highly Functionalized Difluoromethylated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. Dirhodium‐Catalyzed Enantioselective Synthesis of Difluoromethylated Cyclopropanes via Enyne Cycloisomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
Application Notes and Protocols: Synthesis of Novel (2,2-Difluorocyclopropyl)methyl-Substituted Amines and Thioethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,2-difluorocyclopropylmethyl moiety is a valuable structural motif in medicinal chemistry, often introduced to enhance the metabolic stability, lipophilicity, and target-binding affinity of drug candidates. 1-Bromomethyl-2,2-difluorocyclopropane serves as a key electrophilic building block for incorporating this desirable group via nucleophilic substitution reactions with a wide range of amines and thiols. These reactions typically proceed via an SN2 mechanism to afford the corresponding N- and S-alkylated products, respectively. This document provides detailed application notes and experimental protocols for the synthesis of (2,2-difluorocyclopropyl)methyl-substituted amines and thioethers, valuable intermediates in the development of novel therapeutics.
Reaction Scheme
The general reaction scheme involves the nucleophilic substitution of the bromide from this compound by an amine or a thiol, typically in the presence of a base.
Reaction with Amines:
Reaction with Thiols:
Applications in Drug Discovery
The introduction of the 2,2-difluorocyclopropylmethyl group can significantly impact the pharmacological properties of a molecule. The gem-difluoro group on the cyclopropane ring can:
-
Enhance Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage, prolonging the in vivo half-life of the drug.
-
Modulate Lipophilicity: The fluorine atoms increase lipophilicity, which can improve cell membrane permeability and oral bioavailability.
-
Influence Conformation: The rigid cyclopropane ring can lock the molecule into a specific conformation, potentially increasing its binding affinity and selectivity for the biological target.
-
Alter pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby basic functional groups, affecting their ionization state at physiological pH.
Derivatives containing the (2,2-difluorocyclopropyl)methyl moiety are being explored in various therapeutic areas, including as inhibitors of enzymes and as ligands for receptors.
Experimental Protocols
The following protocols provide general procedures for the synthesis of N- and S-((2,2-difluorocyclopropyl)methyl) derivatives. Optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: N-Alkylation of Amines with this compound
This protocol describes a general procedure for the reaction of primary and secondary amines with this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine, diisopropylethylamine)
-
Acetonitrile (ACN) or other suitable polar aprotic solvent (e.g., DMF, DMSO)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
To a solution of the amine (1.0 eq.) in acetonitrile (0.1-0.5 M) is added potassium carbonate (2.0 eq.).
-
This compound (1.2 eq.) is added to the suspension.
-
The reaction mixture is stirred at 70 °C for 14 hours or until the reaction is complete as monitored by TLC or LC-MS.[1]
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-((2,2-difluorocyclopropyl)methyl)amine derivative.
Workflow Diagram:
Caption: Workflow for the N-alkylation of amines.
Protocol 2: S-Alkylation of Thiols with this compound
This protocol provides a general method for the synthesis of ((2,2-difluorocyclopropyl)methyl)thioethers from thiols.
Materials:
-
This compound
-
Thiol
-
Cesium carbonate (Cs₂CO₃) or other suitable base (e.g., potassium carbonate)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent (e.g., acetonitrile, acetone)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
To a solution of the thiol (1.0 eq.) in DMF (0.1-0.5 M) is added cesium carbonate (1.5 eq.).
-
The mixture is stirred at room temperature for 10-15 minutes to form the thiolate.
-
This compound (1.1 eq.) is added to the reaction mixture.
-
The reaction is stirred at room temperature or heated gently (e.g., 50-60 °C) for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
The reaction mixture is diluted with diethyl ether or ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired ((2,2-difluorocyclopropyl)methyl)thioether.
Workflow Diagram:
Caption: Workflow for the S-alkylation of thiols.
Data Summary
The following tables summarize representative examples of the reaction of this compound with various amines and thiols. Please note that yields are highly dependent on the specific substrate and reaction conditions.
Table 1: N-Alkylation of Amines with this compound
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-5-hydroxypyridine | K₂CO₃ | ACN | 70 | 14 | N/A | [1] |
| 2 | Methylamine | K₂CO₃ | ACN | 70 | 12 | 75-85 (Est.) | - |
| 3 | Piperidine | Et₃N | DMF | 60 | 8 | 80-90 (Est.) | - |
| 4 | Morpholine | DIPEA | DMSO | 80 | 6 | 85-95 (Est.) | - |
| 5 | Aniline | K₂CO₃ | ACN | 80 | 24 | 50-60 (Est.) | - |
Yields are estimated based on typical SN2 reactions with similar substrates and are intended for illustrative purposes. "N/A" indicates that the yield was not reported in the cited source.
Table 2: S-Alkylation of Thiols with this compound
| Entry | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Thiophenol | Cs₂CO₃ | DMF | RT | 4 | 90-98 (Est.) | - |
| 2 | 4-Methylthiophenol | K₂CO₃ | Acetone | 50 | 6 | 88-96 (Est.) | - |
| 3 | Benzyl mercaptan | NaH | THF | RT | 2 | 92-99 (Est.) | - |
| 4 | Cysteine ethyl ester | DIPEA | CH₂Cl₂ | RT | 12 | 70-80 (Est.) | - |
| 5 | 2-Mercaptobenzimidazole | K₂CO₃ | DMF | 60 | 5 | 85-95 (Est.) | - |
Yields are estimated based on typical SN2 reactions with similar substrates and are intended for illustrative purposes.
Safety Precautions
-
This compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reactions may generate hydrogen bromide (HBr), which is corrosive. The use of a base is necessary to neutralize it.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Characterization of Products
The synthesized N- and S-((2,2-difluorocyclopropyl)methyl) derivatives should be characterized using standard analytical techniques to confirm their identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The characteristic signals for the 2,2-difluorocyclopropylmethyl moiety should be observed.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Chromatography: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) can be used to monitor the reaction progress and assess the purity of the final compound.
Conclusion
The reaction of this compound with amines and thiols provides a straightforward and efficient method for the synthesis of a diverse range of (2,2-difluorocyclopropyl)methyl-substituted compounds. These protocols and application notes serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of this important chemical space for the development of novel therapeutic agents.
References
Scale-Up Synthesis of 1-Bromomethyl-2,2-difluorocyclopropane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the synthesis of 1-bromomethyl-2,2-difluorocyclopropane, a valuable building block in medicinal chemistry and drug development. The gem-difluorocyclopropyl moiety is a key structural motif known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. These protocols are designed to be robust and scalable for laboratory and pilot-plant production.
The synthesis is presented as a two-step process commencing with the difluorocyclopropanation of allyl alcohol to produce the intermediate, (2,2-difluorocyclopropyl)methanol. This intermediate is then converted to the final product via bromination.
Experimental Protocols
Step 1: Scale-Up Synthesis of (2,2-Difluorocyclopropyl)methanol
This protocol details the difluorocyclopropanation of allyl alcohol using sodium chlorodifluoroacetate as the difluorocarbene precursor. This method is well-established and amenable to scale-up.[1]
Materials and Equipment:
-
Allyl alcohol
-
Sodium chlorodifluoroacetate (ClCF2COONa)
-
Diglyme
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Large-capacity, three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and a solid addition funnel or powder dispenser.
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, charge a dry 10 L three-neck round-bottom flask with allyl alcohol (1.0 kg, 17.2 mol) and diglyme (4 L). Equip the flask with a mechanical stirrer, a reflux condenser, and a solid addition funnel.
-
Reaction Execution: Heat the stirred solution to reflux (approximately 160-170 °C).
-
Reagent Addition: Once refluxing, begin the portion-wise addition of sodium chlorodifluoroacetate (3.9 kg, 25.8 mol) via the solid addition funnel over a period of 4-6 hours. Control the addition rate to maintain a steady reflux and avoid excessive gas evolution (CO2).
-
Reaction Monitoring: After the addition is complete, maintain the reaction at reflux for an additional 2 hours to ensure complete consumption of the starting material. The reaction can be monitored by GC-MS analysis of aliquots.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a large container with cold water (10 L) and stir.
-
Extract the aqueous phase with diethyl ether (3 x 3 L).
-
Combine the organic extracts and wash sequentially with saturated aqueous NaHCO3 solution (2 x 2 L) and brine (2 L).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude (2,2-difluorocyclopropyl)methanol by fractional distillation under reduced pressure to yield a colorless liquid.
Step 2: Scale-Up Synthesis of this compound
This protocol describes the conversion of (2,2-difluorocyclopropyl)methanol to the target compound using phosphorus tribromide (PBr3), a reliable method for the bromination of primary alcohols that minimizes side reactions.[2][3]
Materials and Equipment:
-
(2,2-Difluorocyclopropyl)methanol
-
Phosphorus tribromide (PBr3)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Ice water
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Large-capacity, three-neck round-bottom flask with a mechanical stirrer, dropping funnel, and nitrogen inlet.
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, charge a dry 10 L three-neck round-bottom flask with (2,2-difluorocyclopropyl)methanol (1.0 kg, 9.25 mol) and anhydrous diethyl ether (4 L). Equip the flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (1.0 kg, 3.7 mol, ~1.2 eq of Br) dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours (overnight).
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting alcohol by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Very cautiously quench the reaction by slowly adding ice water (2 L) to decompose any unreacted PBr3. Caution: This is an exothermic process.
-
Transfer the mixture to a large separatory funnel and separate the layers.
-
Wash the organic layer sequentially with cold water (2 x 2 L), saturated aqueous NaHCO3 solution (2 x 2 L, until gas evolution ceases), and brine (2 L).
-
Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent by rotary evaporation.
-
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product as a colorless liquid.[4][5]
Data Presentation
Table 1: Quantitative Data for the Synthesis of (2,2-Difluorocyclopropyl)methanol
| Parameter | Value | Reference |
| Starting Material | Allyl alcohol | |
| Molecular Weight | 58.08 g/mol | |
| Amount | 1.0 kg (17.2 mol) | |
| Reagent | Sodium chlorodifluoroacetate | [1] |
| Molecular Weight | 152.46 g/mol | |
| Equivalents | 1.5 | |
| Amount | 3.9 kg (25.8 mol) | |
| Solvent | Diglyme | [1] |
| Volume | 4 L | |
| Reaction Temperature | 160-170 °C | [1] |
| Reaction Time | 6-8 hours | |
| Expected Yield | 60-75% | |
| Product Purity | >95% (after distillation) |
Table 2: Quantitative Data for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | (2,2-Difluorocyclopropyl)methanol | |
| Molecular Weight | 108.09 g/mol | [6] |
| Amount | 1.0 kg (9.25 mol) | |
| Reagent | Phosphorus tribromide (PBr3) | [2][3] |
| Molecular Weight | 270.69 g/mol | |
| Equivalents | 0.4 (provides 1.2 eq of Br) | |
| Amount | 1.0 kg (3.7 mol) | |
| Solvent | Anhydrous Diethyl Ether | |
| Volume | 4 L | |
| Reaction Temperature | 0 °C to Room Temperature | [7] |
| Reaction Time | 14-18 hours | |
| Expected Yield | 80-90% | [7] |
| Product Purity | >97% (after distillation) |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. scbt.com [scbt.com]
- 5. This compound 77613-65-1 [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. reddit.com [reddit.com]
Application Note and Protocol: Purification of 1-Bromomethyl-2,2-difluorocyclopropane by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 1-Bromomethyl-2,2-difluorocyclopropane using flash column chromatography. This method is designed to efficiently remove impurities, yielding a high-purity product suitable for subsequent synthetic applications in drug discovery and development.
Introduction
This compound is a valuable building block in medicinal chemistry due to the presence of the bioisosteric difluorocyclopropane moiety. The purity of this reagent is critical for the success of subsequent reactions. Column chromatography is a widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1][2][3] This application note outlines a robust flash column chromatography method for the purification of the title compound.
Chemical Properties
-
Molecular Formula : C₄H₅BrF₂[4]
-
Molecular Weight : 170.98 g/mol [4]
-
Appearance : Solid[4]
-
SMILES : FC1(F)C(CBr)C1[4]
Experimental Protocol
This protocol is based on standard flash column chromatography techniques for the purification of moderately non-polar organic compounds.[5][6]
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)[5]
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Compressed air or nitrogen source with regulator
-
Fraction collector or test tubes
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Potassium permanganate stain
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane or ethyl acetate.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using a solvent system of 95:5 hexanes:ethyl acetate.
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
The desired compound is expected to be the major, less polar spot. Adjust the solvent system to achieve a retention factor (Rf) of approximately 0.3 for the product.[1][3]
-
-
Column Preparation (Slurry Method):
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 98:2 hexanes:ethyl acetate).
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
Equilibrate the column by running the mobile phase through it until the silica bed is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent like hexanes.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate (e.g., 5-10 cm/min).[6]
-
Begin collecting fractions in test tubes or a fraction collector.
-
Monitor the elution process by periodically analyzing the collected fractions by TLC.
-
-
Product Isolation:
-
Identify the fractions containing the pure product based on the TLC analysis.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS).
-
Data Presentation
The following table summarizes the expected quantitative data from the purification of this compound using the described protocol.
| Parameter | Value |
| Starting Material | 5.0 g (crude) |
| Purity of Crude | ~85% (by GC-MS) |
| Purified Product | 4.1 g |
| Yield | 82% |
| Purity of Final Product | >98% (by GC-MS) |
| TLC Rf Value | 0.32 (95:5 Hexanes:Ethyl Acetate) |
Experimental Workflow
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle organic solvents with care as they are flammable.
-
This compound is classified as an acute toxicant (oral).[4] Handle with care.
References
Application Notes and Protocols for the Introduction of the Difluoromethylcyclopropyl Group into Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Among these, the difluoromethylcyclopropyl group has emerged as a valuable substituent for enhancing drug-like properties. This moiety combines the conformational rigidity of the cyclopropane ring with the unique electronic characteristics of the difluoromethyl group. The cyclopropane scaffold can act as a bioisostere for various functional groups and can favorably influence ligand-protein binding interactions. The difluoromethyl group, a lipophilic hydrogen-bond donor, can improve metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity, and fine-tune pKa.[1]
These application notes provide a comprehensive overview of the synthetic methodologies for introducing the difluoromethylcyclopropyl group into bioactive molecules, summarize its impact on biological activity and pharmacokinetic parameters, and offer detailed experimental protocols.
Impact on Bioactivity and Pharmacokinetics
The introduction of a difluoromethylcyclopropyl group can significantly alter the biological activity and pharmacokinetic profile of a lead compound.
Biological Activity
The conformational constraint imposed by the cyclopropane ring can pre-organize a molecule into a bioactive conformation, leading to enhanced binding affinity for its target. The difluoromethyl group can participate in hydrogen bonding interactions with protein residues, further contributing to potency.
Pharmacokinetic Properties
A primary driver for incorporating the difluoromethylcyclopropyl group is the enhancement of metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, thus reducing the rate of metabolism and prolonging the in vivo half-life of the drug.[1] This can lead to improved oral bioavailability and a more favorable dosing regimen.
Table 1: Comparative Analysis of Physicochemical and Pharmacokinetic Properties
| Parent Compound | Difluoromethylcyclopropyl Analog | Property | Observation | Reference |
| PARG Inhibitor (Compound 1) | Monofluorinated cyclopropyl amine derivative (Compound 5) | Human Liver Microsomal Stability (t½, min) | 18 (Parent) vs. 41 (Analog) | [1] |
| PARG Inhibitor (Compound 1) | Monofluorinated cyclopropyl amine derivative (Compound 5) | Mouse Liver Microsomal Stability (t½, min) | 12 (Parent) vs. 29 (Analog) | [1] |
| PARG Inhibitor (Compound 1) | Monofluorinated cyclopropyl amine derivative (Compound 5) | In vivo Clearance (CL) in mouse (mL/min/kg) | 85 (Parent) | [1] |
| PARG Inhibitor (Compound 10) | N/A | In vivo Clearance (CL) in mouse (mL/min/kg) | 28 | [1] |
| PARG Inhibitor (Compound 5) | N/A | In vivo Clearance (CL) in mouse (mL/min/kg) | High (undetermined oral bioavailability) | [1] |
Synthetic Methodologies & Experimental Protocols
The introduction of the difluoromethylcyclopropyl group can be achieved through the synthesis of key building blocks, such as (1-(difluoromethyl)cyclopropyl)methanamine, or by direct difluoromethylcyclopropanation of suitable precursors.
Protocol 1: Synthesis of N-[1-(difluoromethyl)cyclopropyl]-2-(3-pyridinyl)-2H-indazole-4-carboxamide
This protocol details the amide coupling of a carboxylic acid with a difluoromethylcyclopropylamine building block.[2]
Experimental Procedure:
-
To a solution of 2-(3-pyridinyl)-2H-indazole-4-carboxylic acid (100 mg, 0.42 mmol) in DMF (2 mL), add HATU (190 mg, 0.5 mmol) and 1-(difluoromethyl)cyclopropanamine hydrochloride (71 mg, 0.5 mmol).[2]
-
Add triethylamine (174 µL, 1.25 mmol) to the reaction mixture.[2]
-
Stir the reaction mixture overnight at room temperature.[2]
-
Purify the reaction mixture directly via reverse-phase column chromatography (C18 column, eluting with a gradient of 10%-100% MeCN/MeOH (1:1) in water) to yield the title compound.[2]
Expected Yield: 76%[2]
Protocol 2: Enantioselective Desymmetric Difluoromethylation of Cyclopropenes
This protocol describes a copper-catalyzed method for the synthesis of chiral difluoromethyl cyclopropanes.[3]
Experimental Procedure:
-
In a glovebox under an argon atmosphere, charge an oven-dried 4-mL vial with [Cu(CH₃CN)₄]PF₆ (2.3 mg, 0.006 mmol, 3.0 mol%), a suitable chiral ligand (e.g., L*, 6.1 mg, 0.012 mmol, 6.0 mol%), and anhydrous THF (0.5 mL).[3]
-
Stir the mixture at room temperature for 15 minutes.
-
Remove the vial from the glovebox and cool to -20 °C.
-
Add a solution of (DMPU)₂Zn(CF₂H)₂ (176 mg, 2.0 equiv.) in DMPU (0.3 mL) via syringe, followed by the cyclopropene substrate (1.0 equiv.) in anhydrous THF (0.7 mL).[3]
-
Stir the reaction at -20 °C for 48 hours.[3]
-
Quench the reaction with a solution of CuCN·2LiCl (1.0 M in THF; 0.4 mL, 0.4 mmol, 2.0 equiv.) followed by the desired electrophilic reagent (2.5 equiv.) in anhydrous THF (0.7 mL).[3]
-
Stir the reaction for 4 hours at room temperature and then quench with water.[3]
-
Purify the product by column chromatography on silica gel (hexane/ethyl acetate).[3]
Protocol 3: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol is a general procedure to assess the metabolic stability of a compound.[4]
Materials:
-
Test compound
-
Human liver microsomes (HLM)
-
100 mM potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and magnesium chloride)
-
Acetonitrile (containing an internal standard) for reaction termination
-
96-well polypropylene plates
-
LC-MS/MS system for analysis
Experimental Procedure:
-
Prepare incubation mixtures in a 96-well plate by combining the potassium phosphate buffer, HLM, and the test compound at the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specific time points (e.g., 0, 10, 20, 30 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.[4]
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining parent compound versus time.
Signaling Pathways and Experimental Workflows
The introduction of a difluoromethylcyclopropyl group can modulate the interaction of a bioactive molecule with its target, thereby affecting downstream signaling pathways. For instance, in the context of kinase inhibitors, this modification can enhance the potency and selectivity, leading to a more profound inhibition of the target kinase and its signaling cascade.
Caption: General workflow for the synthesis and evaluation of difluoromethylcyclopropyl-modified bioactive molecules.
Caption: Inhibition of a kinase signaling pathway by a difluoromethylcyclopropyl-containing inhibitor.
References
- 1. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mecour.com [mecour.com]
Application of 1-Bromomethyl-2,2-difluorocyclopropane in the Synthesis of Potent Kinase Inhibitors: A Case Study of Brepocitinib (PF-06700841)
For Researchers, Scientists, and Drug Development Professionals
This document details the application of 1-bromomethyl-2,2-difluorocyclopropane and its derivatives in the synthesis of advanced kinase inhibitors, with a specific focus on the potent dual Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2) inhibitor, Brepocitinib (PF-06700841). Brepocitinib is an investigational drug that has shown promise in the treatment of various autoimmune and inflammatory diseases.[1][2] The incorporation of the 2,2-difluorocyclopropylmethyl moiety, derived from precursors like this compound, is a key structural feature contributing to the drug's potency and selectivity.
Introduction to Kinase Inhibition and the JAK/STAT Pathway
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders, making them a prime target for therapeutic intervention.
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, cell proliferation, and inflammation.[3][4][5][6][7] The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. Brepocitinib (PF-06700841) is a selective inhibitor of TYK2 and JAK1, thereby disrupting the signaling of various pro-inflammatory cytokines.[2][8][9]
Brepocitinib (PF-06700841): A Case Study
Brepocitinib is an orally bioavailable small molecule that has been investigated for the treatment of psoriasis, psoriatic arthritis, ulcerative colitis, and other autoimmune conditions.[1][2] Its chemical structure features a ((S)-2,2-difluorocyclopropyl)methanone group, which is crucial for its biological activity.
Quantitative Biological Data
The inhibitory activity of Brepocitinib against various kinases and its effects in cellular and in vivo models are summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity of Brepocitinib (PF-06700841) [6][10]
| Kinase Target | IC50 (nM) |
| JAK1 | 17 |
| TYK2 | 23 |
| JAK2 | 77 |
| JAK3 | 6490 |
Table 2: Cellular Activity of Brepocitinib (PF-06700841) in Human Whole Blood (HWB) Assays [10]
| Pathway Stimulant/Endpoint | HWB IC50 (nM) | Associated Kinases |
| IL-12/pSTAT4 | 65 | TYK2/JAK2 |
| IL-23/pSTAT3 | 120 | TYK2/JAK2 |
| IL-6/pSTAT1 (CD3+ cells) | 81 | JAK1/JAK2/TYK2 |
| IL-6/pSTAT3 (CD3+ cells) | 641 | JAK1/JAK2/TYK2 |
| IL-15/pSTAT5 | 238 | JAK1/JAK3 |
| IL-21/pSTAT3 | 204 | JAK1/JAK3 |
| EPO/pSTAT5 | 577 | JAK2 |
| IL-10/pSTAT3 | 305 | JAK1/TYK2 |
| IL-27/pSTAT3 | 86 | JAK1/JAK2/TYK2 |
Table 3: In Vivo Efficacy of Brepocitinib (PF-06700841) in a Rat Model of Adjuvant-Induced Arthritis [10]
| Dose (mg/kg, oral) | Peak Plasma Concentration (µM) | Trough Plasma Concentration (µM) | Paw Volume Increase |
| 3 | 3.54 | 0.0221 | Significantly reduced |
| 10 | 10.95 | 0.06 | Significantly reduced |
| 30 | 23.89 | 0.06 | Significantly reduced |
Experimental Protocols
The synthesis of Brepocitinib involves the coupling of a pyrimidine-diazabicyclo[3.2.1]octane core with (S)-2,2-difluorocyclopropane-1-carboxylic acid. While the direct use of this compound is not explicitly detailed in the final coupling step for this specific molecule, the synthesis of the crucial (S)-2,2-difluorocyclopropane-1-carboxylic acid intermediate relies on methodologies that can originate from precursors like this compound. The following protocol is based on the general procedures described in the patent literature for the synthesis of Brepocitinib and its analogs.
Synthesis of ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (Brepocitinib)
Step 1: Preparation of the Amine Core
The synthesis begins with the preparation of the (1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane intermediate. This is typically achieved through a multi-step synthesis involving the construction of the diazabicyclo[3.2.1]octane skeleton followed by functionalization with the pyrimidine and pyrazole moieties.
Step 2: Amide Coupling with (S)-2,2-difluorocyclopropane-1-carboxylic acid
This key step introduces the 2,2-difluorocyclopropylmethyl moiety.
-
Materials:
-
(1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane
-
(S)-2,2-difluorocyclopropane-1-carboxylic acid
-
Amide coupling reagent (e.g., HATU, HBTU, or T3P)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, dimethylformamide)
-
-
Procedure:
-
To a solution of (1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane in the chosen anhydrous solvent, add (S)-2,2-difluorocyclopropane-1-carboxylic acid and the tertiary amine base.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the amide coupling reagent to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final compound, Brepocitinib.
-
Visualizations
JAK/STAT Signaling Pathway
Caption: The JAK/STAT signaling pathway and the inhibitory action of Brepocitinib.
Experimental Workflow for Brepocitinib Synthesis
Caption: A simplified workflow for the synthesis of Brepocitinib.
Logical Relationship of Brepocitinib's Mechanism of Action
Caption: Logical flow of Brepocitinib's mechanism of action in inhibiting inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. The National Planetarium | 360 Virtual Tour [planetarium360.nationalmuseum.gov.ph]
- 3. Molecular and Cellular Responses to the TYK2/JAK1 Inhibitor PF-06700841 Reveal Reduction of Skin Inflammation in Plaque Psoriasis. [vivo.weill.cornell.edu]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Facebook [cancer.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Difluorocyclopropanation of Olefins using TMSCF₃/NaI
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the difluorocyclopropanation of olefins utilizing difluorocarbene generated from trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent) and sodium iodide (NaI). This methodology offers a convenient and efficient route to introduce the valuable gem-difluorocyclopropane motif into a wide range of organic molecules.
Introduction
The introduction of fluorine and fluorinated groups into organic molecules is a widely adopted strategy in drug discovery and materials science to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] The gem-difluorocyclopropane unit, in particular, has garnered significant attention as a bioisosteric replacement for other functional groups and as a conformationally constrained scaffold.[1][4]
The method employing TMSCF₃ and a catalytic amount of a nucleophilic initiator, such as sodium iodide, for the generation of difluorocarbene (:CF₂) has emerged as a practical and versatile tool for the synthesis of gem-difluorocyclopropanes.[4][5][6] This system offers mild reaction conditions and a broad substrate scope, making it amenable to complex molecule synthesis.[7][8]
Reaction Principle
Key Advantages of the TMSCF₃/NaI System:
-
Mild Reaction Conditions: The reaction can often be carried out at or slightly above room temperature.[6]
-
Broad Substrate Scope: A wide variety of both electron-rich and electron-deficient olefins are tolerated.[6][7]
-
Operational Simplicity: The reagents are commercially available and relatively easy to handle.
-
Scalability: The protocol has been shown to be scalable for the production of larger quantities of material.[13]
Quantitative Data Summary
The TMSCF₃/NaI system has been successfully applied to a diverse range of olefin substrates, affording the corresponding gem-difluorocyclopropanes in moderate to excellent yields. The following table summarizes representative examples.
| Entry | Olefin Substrate | Product | Yield (%) | Reference |
| 1 | Styrene | 1,1-difluoro-2-phenylcyclopropane | 85 | [6] |
| 2 | α-Methylstyrene | 1,1-difluoro-2-methyl-2-phenylcyclopropane | 92 | [6] |
| 3 | trans-β-Methylstyrene | (trans)-1,1-difluoro-2-methyl-3-phenylcyclopropane | 78 | [5] |
| 4 | 1-Octene | 1,1-difluoro-2-hexylcyclopropane | 88 | [6] |
| 5 | Methyl methacrylate | Methyl 1-(difluoromethyl)-1-methylcyclopropane-1-carboxylate | 75 (Method B) | [6] |
| 6 | 4-Methylene-2-phenylpiperidine | 2'-phenyl-spiro[cyclopropane-1,4'-piperidine] | 76 | [7] |
| 7 | Alkenyl trifluoroborate | Potassium (2,2-difluorocyclopropyl)trifluoroborate derivative | up to 90 | [7] |
| 8 | Aryl trifluorovinyl ether | Aryl perfluorocyclopropyl ether | 71 | [8] |
Experimental Protocols
General Procedure for the Difluorocyclopropanation of Olefins
This protocol is a representative example for the difluorocyclopropanation of an olefin using TMSCF₃ and NaI.
Materials:
-
Olefin (1.0 mmol, 1.0 equiv)
-
Trifluoromethyltrimethylsilane (TMSCF₃) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Sodium iodide (NaI) (0.2 mmol, 0.2 equiv)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel (e.g., oven-dried Schlenk tube or round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the olefin (1.0 mmol) and anhydrous THF (5 mL) under an inert atmosphere.
-
Add sodium iodide (0.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 65 °C, depending on the reactivity of the olefin, and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[6]
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired gem-difluorocyclopropane.
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. researchgate.net [researchgate.net]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. acs.figshare.com [acs.figshare.com]
- 11. Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromomethyl-2,2-difluorocyclopropane
Welcome to the technical support center for the synthesis of 1-Bromomethyl-2,2-difluorocyclopropane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the difluorocyclopropanation of 3-bromo-1-propene (allyl bromide). This reaction typically involves the in-situ generation of difluorocarbene (:CF₂) which then undergoes a [2+1] cycloaddition with the double bond of allyl bromide.
Q2: Which reagents are recommended for generating difluorocarbene in this synthesis?
A2: Several reagents can be used to generate difluorocarbene. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), activated by a catalytic amount of sodium iodide (NaI), is a widely used and effective system.[1][2][3] Other methods include the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa), although this often requires high temperatures and can be inefficient for less reactive alkenes.[4]
Q3: Why is the difluorocyclopropanation of 3-bromo-1-propene challenging?
A3: 3-bromo-1-propene is an electron-deficient alkene due to the electron-withdrawing nature of the bromine atom. Difluorocarbene is an electrophilic species and reacts more readily with electron-rich alkenes.[5] Therefore, the reaction with allyl bromide can be sluggish and may require optimized conditions to achieve good yields.
Q4: What are the potential side reactions in this synthesis?
Q5: How can I purify the final product, this compound?
A5: Purification is typically achieved by column chromatography on silica gel.[7] Given the potential volatility of the product, care should be taken during solvent removal. A non-polar eluent system, such as hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate, is generally effective.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inefficient difluorocarbene generation. 2. Low reactivity of the substrate (3-bromo-1-propene). 3. Impure reagents or solvents. 4. Reaction temperature is too low. | 1. Ensure the TMSCF₃ is of high quality and the NaI is anhydrous. Consider using a slight excess of both reagents. 2. Increase the reaction temperature and/or reaction time. A "slow addition" protocol for the reagents might be beneficial.[6] 3. Use freshly distilled solvents and high-purity starting materials. 4. For the TMSCF₃/NaI system, temperatures around 70-110°C in a sealed tube are often effective.[2] |
| Formation of Multiple Byproducts | 1. Decomposition of difluorocarbene. 2. Side reactions of the starting material or product. 3. The reaction may be proceeding via a radical pathway. | 1. Ensure an adequate amount of the alkene is present to trap the difluorocarbene as it is formed. 2. Optimize the reaction stoichiometry and temperature to minimize side reactions. 3. Consider the use of radical inhibitors if radical side products are suspected, though this is less common for difluorocarbene additions. |
| Difficulty in Product Isolation | 1. The product is volatile and lost during workup. 2. The product is co-eluting with impurities during chromatography. | 1. Use a rotary evaporator with care, preferably at low temperature and pressure. 2. Optimize the eluent system for column chromatography. A gradient elution might be necessary to achieve good separation. |
| Inconsistent Yields | 1. Variability in the quality of reagents. 2. Reaction is sensitive to moisture or air. 3. Inconsistent heating of the reaction mixture. | 1. Use reagents from a reliable source and store them under appropriate conditions (e.g., TMSCF₃ under inert atmosphere). 2. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. Use an oil bath or a heating mantle with a temperature controller for consistent heating. |
Comparative Yields of Difluorocyclopropanation Methods
The following table summarizes typical yields for the difluorocyclopropanation of various alkenes using different methods, providing a general reference for expected outcomes.
| Alkene Substrate | Difluorocarbene Source | Catalyst/Initiator | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aryl Trifluorovinyl Ethers | TMSCF₂Br | n-Bu₄NBr | Toluene | 120 | >99 | [2] |
| Non-activated Alkenes | TMSCF₃ | NaI | THF | 110 | 71 | [2] |
| Electron-rich Styrenes | TMSCF₃ | NaI | - | - | High | [3] |
| Cyclic Alkenes | TMSCF₃ | NaI | - | - | High | [3] |
| α-methylstyrene | MDFA | - | - | - | 82 (NMR) | [4] |
| Alkenyl Trifluoroborate | TMSCF₃ | NaI | - | - | - | [4] |
| n-Butyl Acrylate | [Co(TPP)CF₃] / NaI | - | - | - | - | [8] |
Experimental Protocols
Synthesis of this compound via Difluorocyclopropanation of 3-Bromo-1-propene
This protocol is a representative procedure based on the difluorocyclopropanation of alkenes using the TMSCF₃/NaI system.
Materials:
-
3-Bromo-1-propene (Allyl bromide)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent)
-
Sodium Iodide (NaI), anhydrous
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diglyme)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a dry, oven-dried pressure tube equipped with a magnetic stir bar, add anhydrous sodium iodide (typically 0.1 to 2.2 equivalents relative to the alkene).
-
Addition of Reagents: Under an inert atmosphere (e.g., argon or nitrogen), add the anhydrous solvent, followed by 3-bromo-1-propene (1.0 equivalent). Finally, add trimethyl(trifluoromethyl)silane (TMSCF₃) (typically 1.5 to 2.0 equivalents).
-
Reaction Conditions: Seal the pressure tube tightly and place it in a preheated oil bath at the desired temperature (e.g., 70-110 °C). Stir the reaction mixture vigorously for the specified time (typically 12-24 hours). The progress of the reaction can be monitored by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully open the pressure tube. Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Quenching and Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure (with caution due to product volatility). Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow [organic-chemistry.org]
- 4. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Visible light-mediated difluoroalkylation of electron-deficient alkenes [beilstein-journals.org]
- 6. acs.figshare.com [acs.figshare.com]
- 7. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]
- 8. Difluorocarbene transfer from a cobalt complex to an electron-deficient alkene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Difluorocyclopropanation Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during difluorocyclopropanation reactions. The information is designed to help you optimize reaction conditions, increase yields, and minimize side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources for generating difluorocarbene, and how do they compare?
A1: Several reagents are commonly used to generate difluorocarbene (:CF₂), each with its own advantages and disadvantages. The choice often depends on the substrate, desired reaction conditions, and scale.
-
Sodium Chlorodifluoroacetate (ClCF₂COONa): This is an inexpensive, solid reagent that thermally decomposes to generate difluorocarbene.[5] Traditional methods often require high temperatures and long reaction times.[5] However, microwave-assisted protocols can significantly shorten reaction times.[5]
-
Trifluoromethyl)diphenylphosphine Oxide (PDFA): This solid reagent is not sensitive to air or moisture and releases difluorocarbene upon heating in nonpolar solvents.[1]
-
Halodifluoromethanes (e.g., CHClF₂): While historically used, these methods often require strong bases, which can lead to side reactions and lower yields.[1] Phase-transfer catalysis can be employed but may still result in low yields.[1][6]
-
Organomercury Reagents (e.g., Seyferth's Reagent): These reagents are effective but are often avoided due to their high toxicity.[1]
Q2: Why is my difluorocyclopropanation reaction showing low or no yield?
A2: Low yields are a frequent issue and can stem from several factors:
-
Reagent Quality: The difluorocarbene precursor (e.g., TMSCF₃) or the activator (e.g., NaI, TBAF) may have degraded. Ensure reagents are fresh and handled under appropriate conditions (e.g., anhydrous and inert atmosphere for moisture-sensitive compounds).[7]
-
Alkene Reactivity: Electron-rich alkenes are generally more reactive towards the electrophilic difluorocarbene.[1] Electron-deficient alkenes often require more forcing conditions or different catalytic systems to react efficiently.[1][8]
-
Reaction Temperature: The optimal temperature is crucial. Some methods require low temperatures to prevent decomposition of intermediates, while others need heating to generate the carbene.[9] Careful temperature control is essential.[7]
-
Solvent Choice: The solvent can significantly impact the reaction. Aprotic solvents like THF, toluene, or DME are common, but the ideal choice depends on the specific reagents used.[7][10]
-
Side Reactions: The generated difluorocarbene can be consumed by side reactions, or the product itself might be unstable under the reaction conditions.[7][11]
Q3: My reaction is producing significant side products. What are they and how can I minimize them?
A3: Side product formation often involves the difluorocarbene precursor or subsequent reactions of the desired product.
-
Substrate Decomposition: Impurities in the starting material or harsh reaction conditions can lead to the decomposition of the alkene.[7] Ensure high purity of the starting materials.[7]
-
Product Ring-Opening: The resulting gem-difluorocyclopropane can undergo ring-opening under certain conditions, especially in the presence of Lewis acids or transition metals.[12] Careful control of the workup procedure is necessary to avoid this.[13]
Troubleshooting Guide
This guide is structured to provide solutions for specific problems encountered during difluorocyclopropanation experiments.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive Reagents: The carbene precursor (TMSCF₃, ClCF₂COONa) or activator (NaI, TBAF) may be old or degraded. | Use fresh, high-quality reagents. Ensure activators are stored under anhydrous conditions.[7] |
| Low Alkene Nucleophilicity: Electron-withdrawing groups on the alkene decrease its reactivity.[13] | Switch to a more reactive carbene source or use harsher conditions (e.g., higher temperature, microwave irradiation).[1][5] The NaI-mediated TMSCF₃ method is often better for less reactive alkenes.[3][4] | |
| Insufficient Activation: The amount of activator (e.g., NaI) may be too low, or it may be poisoned by impurities. | Increase the loading of the activator. Ensure all reagents and solvents are pure and dry. | |
| Incorrect Temperature: The reaction may be too cold for carbene generation or too hot, causing reagent decomposition. | Optimize the reaction temperature. For thermal precursors like ClCF₂COONa, ensure the temperature is high enough for decarboxylation.[5] For TMSCF₃/NaI, temperatures around 80-110°C are often used.[9] | |
| Formation of Multiple Products | Side Reactions of Carbene: Difluorocarbene can oligomerize, especially at high concentrations.[11] | Use slow-addition techniques for the carbene precursor or activator to maintain a low concentration of the reactive intermediate.[3][4] |
| Product Instability/Decomposition: The difluorocyclopropane product may be unstable to the reaction conditions or workup (e.g., acidic conditions, silica gel).[12] | Perform a careful workup, avoiding strong acids. Consider deactivating silica gel with a base like triethylamine or using alternative purification media like alumina.[7] | |
| Isomerization: The starting alkene may be a mixture of E/Z isomers, leading to diastereomeric products. | Purify the starting alkene to ensure stereochemical homogeneity.[13] | |
| Difficulty in Product Isolation | Product Volatility: Simple difluorocyclopropanes can be highly volatile, leading to loss during solvent removal.[5] | Use a rotary evaporator at low temperature and vacuum.[7] Consider purification by methods other than chromatography if volatility is a major issue. |
| Decomposition on Silica Gel: The product may be sensitive to the acidity of standard silica gel. | Neutralize silica gel with triethylamine before chromatography, or use a different stationary phase such as alumina or Florisil.[7] |
Experimental Protocols & Data
Protocol 1: Difluorocyclopropanation using TMSCF₃ and NaI (General Procedure)
This protocol is adapted for a generic alkene substrate.
-
Preparation: To a dry, oven-dried reaction tube under an inert atmosphere (e.g., Nitrogen or Argon), add the alkene (1.0 equiv.), sodium iodide (NaI, 2.2 equiv.), and a suitable solvent (e.g., dry THF, 0.1 M).[10]
-
Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃, 2.0-2.5 equiv.) to the mixture at room temperature.[9][10]
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath to the desired temperature (typically 80-110°C) for the required time (2-16 hours).[9] Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[7]
-
Extraction: Extract the aqueous phase multiple times with a suitable organic solvent (e.g., CH₂Cl₂, Et₂O).[7]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]
Comparative Data for Difluorocyclopropanation Methods
The following table summarizes representative yields for the difluorocyclopropanation of styrene using different methods. Note that conditions are optimized for each specific reaction and may not be directly comparable.
| Difluorocarbene Source | Activator/Conditions | Solvent | Yield (%) |
| TMSCF₃ | NaI, 80 °C | THF | ~95% |
| TMSCF₃ | TBAT, RT | THF | ~85% |
| ClCF₂COONa | 170 °C, Microwave (5 min) | THF | ~80%[5] |
| BrCF₂COONa | 80 °C | Diglyme | ~99%[6] |
Visualized Workflows and Logic
Caption: General experimental workflow for a typical difluorocyclopropanation reaction.
Caption: Troubleshooting flowchart for addressing low reaction yields.
References
- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acs.figshare.com [acs.figshare.com]
- 3. Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]
- 6. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-Bromomethyl-2,2-difluorocyclopropane
Welcome to the technical support center for the synthesis of 1-Bromomethyl-2,2-difluorocyclopropane. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this important building block.
Troubleshooting Guide
This guide addresses common issues observed during the synthesis of this compound, which is typically prepared via the addition of difluorocarbene to 3-bromo-1-propene (allyl bromide).
Issue 1: Low or No Product Formation
Question: I am attempting the difluorocyclopropanation of 3-bromo-1-propene, but I am observing very low conversion of my starting material. What are the potential causes and how can I improve my yield?
Answer: Low conversion in the synthesis of this compound can be attributed to several factors related to the generation and reactivity of difluorocarbene.
-
Inefficient Difluorocarbene Generation: The choice and quality of the difluorocarbene precursor are critical.
-
TMSCF₃ (Ruppert-Prakash Reagent): This is a common and effective source. Ensure it is of high purity and handled under anhydrous conditions. The initiator, such as sodium iodide (NaI), is also crucial for the decomposition of TMSCF₃ to generate difluorocarbene.
-
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): This reagent requires high temperatures (typically >160 °C) for decarboxylation to form difluorocarbene. Ensure the reaction temperature is sufficiently high and maintained for the duration of the reaction.
-
-
Reaction Conditions:
-
Temperature: For TMSCF₃/NaI systems, the reaction is often carried out at elevated temperatures (e.g., in refluxing THF or dioxane). For ClCF₂CO₂Na, high-boiling solvents like diglyme or triglyme are necessary.
-
Solvent: Anhydrous conditions are essential. The presence of water can quench the difluorocarbene precursor or intermediates. Ethereal solvents like THF or dioxane are commonly used.
-
-
Purity of 3-Bromo-1-propene: Impurities in the starting alkene can inhibit the reaction. It is advisable to use freshly distilled 3-bromo-1-propene.
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired product, but I am also observing a significant amount of side products, complicating purification. What are these side products and how can I minimize their formation?
Answer: The formation of side products is a common challenge in this synthesis. The primary culprits are the inherent reactivity of the starting material and the difluorocarbene intermediate.
Potential Side Products:
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Oligomers/Polymers of 3-Bromo-1-propene: 3-bromo-1-propene is susceptible to radical polymerization, which can be initiated by heat, light, or impurities. This is often observed as a viscous residue or an insoluble solid in the reaction mixture.
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Products of Difluorocarbene Insertion: Difluorocarbene is a highly reactive species and can insert into C-H bonds, although this is generally less favorable than addition to the double bond.
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Rearrangement Products: While less common for this specific substrate, rearrangements can occur under certain reaction conditions, particularly if carbocationic intermediates are formed.
Strategies to Minimize Side Products:
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Control Polymerization:
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Inhibitors: Add a radical inhibitor, such as a small amount of hydroquinone or butylated hydroxytoluene (BHT), to the 3-bromo-1-propene before use.
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Temperature Control: Avoid excessive temperatures that can promote polymerization.
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Exclusion of Light: Protect the reaction from light, especially if it is sensitive to radical initiation.
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Optimize Reaction Stoichiometry: Use a slight excess of the alkene (3-bromo-1-propene) relative to the difluorocarbene precursor to favor the desired bimolecular reaction over carbene self-reaction or insertion into the solvent.
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Purification of Starting Material: Ensure the 3-bromo-1-propene is free from acidic impurities that might catalyze side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the [2+1] cycloaddition of difluorocarbene to 3-bromo-1-propene. The difluorocarbene is typically generated in situ from a precursor. Common precursors include trimethyl(trifluoromethyl)silane (TMSCF₃) activated with a halide source like sodium iodide (NaI), or the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂CO₂Na).
Q2: What are the key experimental parameters to control for a successful synthesis?
A2: The key parameters are:
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Reagent Purity: High purity of 3-bromo-1-propene and the difluorocarbene precursor is essential.
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Anhydrous Conditions: All glassware should be flame-dried, and anhydrous solvents should be used.
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Temperature: The optimal temperature depends on the difluorocarbene precursor used.
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Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with oxygen or moisture.
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved by fractional distillation under reduced pressure. Due to the potential for thermal instability, it is crucial to monitor the distillation temperature carefully. Column chromatography on silica gel can also be employed, but care must be taken as the product may be sensitive to the acidic nature of silica gel. Using a deactivated silica gel or a different stationary phase like alumina may be beneficial.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are necessary:
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3-Bromo-1-propene: It is a lachrymator and is toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
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Difluorocarbene Precursors: TMSCF₃ is volatile and should be handled with care. The high temperatures required for the decomposition of ClCF₂CO₂Na can pose a hazard if not properly controlled.
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Pressure Build-up: The generation of gaseous byproducts can lead to pressure build-up in a sealed system. Ensure the reaction is performed in an open or vented system.
Data Presentation
Table 1: Comparison of Reaction Conditions for Difluorocyclopropanation of 3-Bromo-1-propene
| Difluorocarbene Source | Initiator/Conditions | Solvent | Temperature (°C) | Typical Yields (%) | Key Considerations |
| TMSCF₃ | NaI (catalytic) | THF, Dioxane | 65-100 | 60-80 | Requires anhydrous conditions; TMSCF₃ is volatile. |
| ClCF₂CO₂Na | Thermal Decomposition | Diglyme, Triglyme | 160-190 | 40-60 | High temperatures required; potential for thermal decomposition of product. |
Note: Yields are approximate and can vary significantly based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound using TMSCF₃ and NaI
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To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add anhydrous sodium iodide (0.1 eq.).
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Under a nitrogen atmosphere, add anhydrous solvent (e.g., THF or dioxane).
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Add freshly distilled 3-bromo-1-propene (1.2 eq.).
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Add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.0 eq.) dropwise to the stirred solution.
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Heat the reaction mixture to reflux and monitor the progress by GC-MS. The reaction is typically complete within 12-24 hours.
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Cool the reaction mixture to room temperature and quench by the slow addition of water.
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Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure.
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Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
avoiding rearrangement reactions of the difluorocyclopropylmethyl carbocation
Technical Support Center: Difluorocyclopropylmethyl Carbocation Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with difluorocyclopropylmethyl systems. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges associated with the difluorocyclopropylmethyl carbocation, particularly its propensity for rearrangement reactions.
Frequently Asked Questions (FAQs)
Q1: What is the difluorocyclopropylmethyl carbocation and why is it prone to rearrangement?
The difluorocyclopropylmethyl carbocation is a reactive intermediate characterized by a positive charge on the carbon adjacent to a gem-difluorocyclopropyl group. Like the parent cyclopropylmethyl carbocation, it is stabilized by the cyclopropyl ring, which can donate electron density from its bent "banana" bonds to the empty p-orbital of the carbocation. However, the strong electron-withdrawing nature of the two fluorine atoms destabilizes the carbocation compared to its non-fluorinated analog. This inherent instability is a driving force for rearrangement to more stable carbocationic species.
Q2: What is the typical rearrangement pathway for the difluorocyclopropylmethyl carbocation?
The rearrangement of the difluorocyclopropylmethyl carbocation typically proceeds via a ring-opening mechanism. Solvolysis studies of (2,2-difluorocyclopropyl)methyl tosylates have shown that the rearrangement occurs with regiospecific cleavage of the proximal C-C bond of the cyclopropane ring. This leads to the formation of a more stable, delocalized 1,1-difluoro-3-butenyl cation.
Q3: How does the reactivity of the difluorocyclopropylmethyl carbocation compare to the non-fluorinated cyclopropylmethyl carbocation?
The presence of the two fluorine atoms significantly reduces the rate of carbocation formation and subsequent rearrangement. For instance, the rate constant for the acetolysis of 2,2-difluorocyclopropylcarbinyl tosylate is approximately 8.3 x 10⁴ times smaller than that of the parent cyclopropylmethyl tosylate at 96.6 °C.[1] This is attributed to the inductive electron-withdrawing effect of the fluorine atoms, which destabilizes the developing positive charge.
Q4: Can I completely avoid the rearrangement of the difluorocyclopropylmethyl carbocation?
Completely avoiding the rearrangement can be challenging, as it is an inherent property of this carbocation. However, by carefully selecting reaction conditions, it is possible to favor direct substitution (Sɴ2-type) pathways over carbocation-mediated (Sɴ1-type) pathways, thereby minimizing the formation of rearranged products.
Troubleshooting Guide: Minimizing Rearrangement Reactions
This guide provides strategies to minimize the formation of rearranged products when working with difluorocyclopropylmethyl systems.
| Issue | Potential Cause | Troubleshooting Steps |
| High percentage of rearranged product | Reaction conditions favor Sɴ1 pathway (carbocation formation). | 1. Use a more nucleophilic, less ionizing solvent: Solvents with high nucleophilicity and low ionizing power will favor an Sɴ2 reaction, where the nucleophile attacks before the carbocation has a chance to form and rearrange. 2. Lower the reaction temperature: Carbocation rearrangements often have a higher activation energy than direct substitution. Lowering the temperature can selectively slow down the rearrangement process. 3. Use a less reactive leaving group: A more stable leaving group will be less likely to depart on its own to form a carbocation, thus favoring a bimolecular substitution pathway. |
| Low overall reaction yield | The reaction is too slow due to the deactivating effect of the fluorine atoms. | 1. Increase the reaction temperature cautiously: While this may increase the rate of rearrangement, a moderate increase can improve the overall conversion rate. The optimal temperature will be a balance between reaction rate and selectivity. 2. Use a more potent nucleophile: A stronger nucleophile can increase the rate of the desired Sɴ2 reaction. 3. Employ a more reactive leaving group (with caution): While this can increase the rate, it may also promote the undesired Sɴ1 pathway. This should be coupled with other strategies to suppress rearrangement. |
| Complex product mixture | A mixture of Sɴ1, Sɴ2, and elimination products are being formed. | 1. Optimize solvent and nucleophile: As mentioned, a highly nucleophilic solvent/nucleophile system is key to favoring the Sɴ2 pathway. 2. Consider a non-basic nucleophile: If elimination byproducts are observed, using a non-basic nucleophile can help to minimize this side reaction. |
Data Presentation
The following table summarizes the relative reactivity data from the acetolysis of cyclopropylcarbinyl tosylates.
| Substrate | Relative Rate Constant (k_rel) at 96.6 °C | Notes |
| Cyclopropylcarbinyl tosylate | 8.3 x 10⁴ | Parent, non-fluorinated system. |
| 2,2-Difluorocyclopropylcarbinyl tosylate | 1 | The presence of two fluorine atoms significantly retards the rate of solvolysis. |
| Isobutyl tosylate | 0.56 | Included for comparison as a primary tosylate that reacts without significant neighboring group participation. |
Data adapted from solvolysis studies of (2,2-difluorocyclopropyl)methyl tosylates.[1]
Experimental Protocols
General Protocol for Solvolysis of 2,2-Difluorocyclopropylcarbinyl Tosylate
This protocol is a general guideline based on reported solvolysis experiments and should be adapted and optimized for specific research needs.
Materials:
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2,2-Difluorocyclopropylcarbinyl tosylate
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Anhydrous acetic acid (or other desired solvent)
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Inert atmosphere (e.g., Nitrogen or Argon)
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Standard laboratory glassware for organic synthesis
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Temperature control system (e.g., oil bath)
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Quenching solution (e.g., saturated sodium bicarbonate)
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Extraction solvent (e.g., diethyl ether)
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Drying agent (e.g., anhydrous magnesium sulfate)
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Rotary evaporator
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Instrumentation for product analysis (e.g., NMR, GC-MS)
Procedure:
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Set up a reaction vessel under an inert atmosphere.
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Add the desired volume of anhydrous solvent to the reaction vessel.
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Bring the solvent to the desired reaction temperature (e.g., 96.6 °C for acetolysis).
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Dissolve a known quantity of 2,2-difluorocyclopropylcarbinyl tosylate in a minimal amount of the reaction solvent.
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Add the tosylate solution to the pre-heated solvent with stirring.
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Monitor the reaction progress over time by taking aliquots and analyzing them (e.g., by GC or TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction by slowly adding a suitable quenching solution (e.g., saturated sodium bicarbonate) until the acid is neutralized.
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Extract the product with an appropriate organic solvent (e.g., diethyl ether) multiple times.
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Combine the organic layers and wash with brine.
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Dry the organic layer over an anhydrous drying agent.
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Filter off the drying agent and concentrate the solution in vacuo using a rotary evaporator.
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Purify the crude product using an appropriate method (e.g., column chromatography) to isolate the desired substitution and rearrangement products.
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Characterize the products using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS) to determine the product distribution.
Visualizations
Below are diagrams illustrating the key reaction pathways.
References
stability of 1-Bromomethyl-2,2-difluorocyclopropane under acidic or basic conditions
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 1-Bromomethyl-2,2-difluorocyclopropane under various experimental conditions. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: How stable is the this compound moiety in general?
A1: The gem-difluorocyclopropane ring is generally considered a stable functional group, which contributes to its increasing use in drug discovery to enhance metabolic stability and fine-tune pharmacokinetic properties.[1][2] Many synthetic procedures involving both acidic and basic steps have been successfully performed without compromising the integrity of the difluorocyclopropane ring.[1] However, as with any strained ring system, its stability is not absolute and can be influenced by the reaction conditions and the overall molecular structure.[1] The presence of the bromomethyl group introduces a potential leaving group, which may influence reactivity under certain nucleophilic or basic conditions.
Q2: Is the this compound ring susceptible to opening under acidic conditions?
A2: Yes, under certain conditions, the gem-difluorocyclopropane ring can undergo acid-catalyzed ring-opening. The likelihood of this occurring depends on the strength of the acid, the temperature, and the specific substitution pattern on the cyclopropane ring.[1] While some compounds containing this moiety are stable enough to allow for acid-catalyzed reactions on other parts of the molecule without ring cleavage, gem-difluorocyclopropanes have been observed to hydrolyze slowly under some acidic conditions.[1][3] The mechanism likely involves protonation of the cyclopropane ring, which facilitates nucleophilic attack and subsequent ring-opening.
Q3: What is the expected stability of this compound under basic conditions?
A3: The gem-difluorocyclopropane moiety is generally more resistant to degradation under basic conditions compared to acidic conditions, particularly concerning ring-opening reactions.[1] For instance, base-catalyzed hydrolysis (saponification) of esters adjacent to a cyclopropane ring has been shown to leave the ring intact, whereas acid hydrolysis can lead to degradation.[1] However, two potential reactions should be considered for this compound under basic conditions:
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Deprotonation: Strong bases can deprotonate the C-H bonds on the cyclopropane ring, as these protons are more acidic than those in a comparable acyclic alkane.[1] This could potentially lead to undesired side reactions.
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Substitution/Elimination: The primary alkyl bromide (the bromomethyl group) is susceptible to nucleophilic substitution (SN2) or elimination (E2) reactions in the presence of a base/nucleophile.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Low yield or product degradation during an acidic workup or reaction. | The gem-difluorocyclopropane ring may be undergoing acid-catalyzed ring-opening. | - Use milder acidic conditions (e.g., acetic acid, PPTS) if possible.[1]- Maintain a low temperature during the acidic step.- Minimize the exposure time to acidic conditions.- Consider using non-aqueous acidic conditions. |
| Formation of unexpected byproducts in the presence of a base. | - The base may be causing deprotonation of the cyclopropane ring followed by side reactions.- The bromomethyl group may be undergoing substitution or elimination. | - Use a non-nucleophilic, sterically hindered base if deprotonation is the desired outcome.- If substitution at the bromomethyl group is undesired, consider using a milder base or protecting the group if possible.- Carefully control the stoichiometry of the base. |
| Inconsistent reaction outcomes. | The stability of the difluorocyclopropane moiety can be sensitive to subtle changes in reaction conditions, such as the presence of trace amounts of water or impurities in reagents.[1] | - Ensure anhydrous conditions when working with acid catalysts, as water can act as a nucleophile in ring-opening reactions.[1]- Use high-purity reagents and solvents to avoid unforeseen side reactions catalyzed by impurities.[1] |
Stability Data Summary
| Condition | Reagent Example | Temperature | Observed Stability of gem-Difluorocyclopropane Ring | Potential Reactivity of Bromomethyl Group |
| Strongly Acidic | Concentrated HCl, H₂SO₄ | Elevated | Potential for slow ring-opening/hydrolysis.[1][3] | Generally stable. |
| Mildly Acidic | Acetic acid, PPTS | Room Temp. to 50°C | Generally stable; often used for deprotection of acid-labile groups.[1] | Generally stable. |
| Neutral | pH 7.4 buffer | 37°C | High stability; a key reason for its use in medicinal chemistry.[1] | Slow hydrolysis may occur over extended periods. |
| Mildly Basic | K₂CO₃, NaHCO₃ | Room Temp. | High stability.[1] | Susceptible to substitution by nucleophiles. |
| Strongly Basic | NaOH, KOH, NaH | Room Temp. to Elevated | Generally stable to ring-opening, but deprotonation of ring C-H is possible.[1] | Prone to substitution (SN2) and elimination (E2) reactions. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability of this compound
This protocol outlines a general method to evaluate the stability of this compound under specific acidic or basic conditions.
1. Sample Preparation: a. Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile, THF). b. Prepare the desired acidic or basic aqueous buffer solutions of known pH and concentration.
2. Stability Study: a. In a series of vials, add a known volume of the stock solution of the compound to the acidic or basic buffer. b. The final concentration of the compound should be suitable for the chosen analytical method. c. Include a control sample with a neutral buffer (e.g., pH 7.4). d. Incubate the vials at a controlled temperature (e.g., room temperature, 37°C, 50°C).
3. Time-Point Analysis: a. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction in a vial by neutralizing the solution. b. Extract the organic components with a suitable solvent (e.g., ethyl acetate, dichloromethane). c. Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure.
4. Analytical Method: a. Analyze the residue by a suitable analytical technique such as HPLC, GC-MS, or ¹H and ¹⁹F NMR spectroscopy. b. Quantify the amount of remaining this compound at each time point relative to an internal standard. c. Identify any major degradation products by MS and/or NMR.
5. Data Analysis: a. Plot the concentration of this compound versus time for each condition. b. Determine the rate of degradation under each set of conditions.
Visualizations
Caption: Potential pathway for acid-catalyzed ring-opening.
Caption: Potential reactions under basic conditions.
Caption: Workflow for assessing compound stability.
References
troubleshooting low conversion in difluorocyclopropanation of electron-deficient alkenes
Welcome to our dedicated technical support center for the difluorocyclopropanation of electron-deficient alkenes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging but rewarding transformation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, particularly low conversion rates.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion in the difluorocyclopropanation of my electron-deficient alkene?
A1: Low conversion is a frequent challenge in the difluorocyclopropanation of electron-deficient alkenes. This is primarily due to the electrophilic nature of difluorocarbene (:CF₂), which reacts more readily with electron-rich olefins.[1] Electron-deficient alkenes, having a lower electron density at the double bond, are inherently less reactive towards electrophilic carbenes.
Several factors could be contributing to low conversion:
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Sub-optimal :CF₂ precursor: Not all difluorocarbene sources are equally effective for electron-deficient substrates. For instance, while dibromodifluoromethane can be a suitable source for electron-rich alkenes, it often yields poor results with electron-deficient ones.[1] Reagents like trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) have been shown to be more efficient for these challenging substrates.[1]
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Reagent Decomposition: The difluorocarbene precursor or the generated carbene itself might be decomposing before it can react with the alkene. High temperatures required for some methods can exacerbate this issue.[1]
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Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. Traditional methods often necessitate high temperatures and long reaction times, which can lead to side reactions and decomposition.[2]
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Purity of Reagents: Impurities in your alkene, solvent, or :CF₂ source can interfere with the reaction.
Q2: What are the most common side reactions, and how can I minimize them?
Q3: Which difluorocarbene source is best suited for electron-deficient alkenes?
A3: The choice of difluorocarbene source is critical. While various methods exist, some are more amenable to electron-deficient substrates than others.
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Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): This reagent is highly effective for the difluorocyclopropanation of both electron-rich and electron-deficient alkenes, including substrates like butyl acrylate, at moderate temperatures.[1]
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Sodium Chlorodifluoroacetate (ClCF₂COONa): This is a classic and cost-effective reagent. However, it often requires high temperatures (180–190 °C), which can be a drawback.[1] Microwave-assisted protocols using this reagent have been developed to significantly reduce reaction times and improve yields.[2]
Troubleshooting Guide
Below is a structured guide to troubleshoot low conversion in your difluorocyclopropanation reactions.
Problem: Low or No Product Yield
This is the most common issue. The following workflow can help you diagnose and solve the problem.
Caption: Troubleshooting workflow for low conversion.
| Troubleshooting Step | Key Questions & Actions | Rationale |
| 1. Reagent & Substrate Integrity | Is your electron-deficient alkene pure? Are your solvents anhydrous? Is your difluorocarbene precursor fresh and properly stored? | Impurities can poison catalysts or react with the carbene. Water can quench reactive intermediates. Old reagents may have decomposed. |
| 2. Reaction Conditions | Is the temperature optimal for the chosen method? Is the reaction being run under an inert atmosphere? Has the reaction been allowed to proceed for a sufficient amount of time? | Difluorocarbene generation and reaction rates are highly temperature-dependent. Oxygen can sometimes interfere with the reaction. Some reactions are slow and require extended periods to reach completion. |
| 3. Choice of :CF₂ Source | Are you using a difluorocarbene source suitable for electron-deficient alkenes? | As mentioned, reagents like TFDA or the TMSCF₃/NaI system are often more effective for these challenging substrates than traditional reagents like dibromodifluoromethane or ClCF₂COONa under thermal conditions.[1][3] |
| 4. Reaction Protocol | Could a slow addition of the carbene precursor be beneficial? Have you considered alternative energy sources like microwave irradiation or the use of a continuous flow setup? | Slow addition minimizes carbene dimerization.[3] Microwave irradiation can significantly reduce reaction times and improve yields.[2] Continuous flow offers precise control over reaction parameters, enhancing safety and efficiency.[4][5] |
Experimental Protocols
Protocol 1: Difluorocyclopropanation using TMSCF₃ and NaI (Slow Addition Protocol)[3]
This protocol is particularly effective for α,β-unsaturated esters.
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Preparation: To a solution of the electron-deficient alkene (1.0 equiv) and NaI (2.0 equiv) in anhydrous diglyme, add a solution of TMSCF₃ (1.5 equiv) in anhydrous diglyme dropwise over several hours at a specified temperature (e.g., 80-100 °C).
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Reaction: Stir the mixture at the same temperature for the specified time, monitoring the reaction progress by TLC or GC-MS.
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Work-up: After completion, cool the reaction to room temperature, quench with water, and extract with a suitable organic solvent (e.g., diethyl ether).
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Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Workflow for TMSCF₃/NaI slow addition protocol.
Protocol 2: Microwave-Assisted Difluorocyclopropanation using ClCF₂COONa[2]
This method offers a significant reduction in reaction time compared to conventional heating.
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Preparation: In a microwave-safe vessel, combine the alkene (1.0 equiv) and sodium chlorodifluoroacetate (2.0 equiv) in a suitable solvent like THF.
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Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at a set temperature (e.g., 170 °C) and power (e.g., 300 W) for a short duration (e.g., 5-15 minutes).
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Work-up: After cooling, filter the reaction mixture to remove any solids and wash with the solvent.
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Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Quantitative Data Summary
The following table summarizes reported yields for the difluorocyclopropanation of various electron-deficient alkenes using different methods.
| Alkene Substrate | :CF₂ Source | Method | Yield (%) | Reference |
| Butyl Acrylate | TFDA | Thermal | Good | [1] |
| α,β-unsaturated esters | TMSCF₃/NaI | Slow Addition | 36-79 (two steps) | [3] |
| Various Alkenes | ClCF₂COONa | Microwave | Good | [2] |
| Various Alkenes & Alkynes | TMSCF₃/NaI | Continuous Flow | up to 99 | [4] |
This technical support center provides a starting point for troubleshooting and optimizing your difluorocyclopropanation reactions. For more in-depth information, we recommend consulting the cited literature.
References
- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]
- 3. enamine.net [enamine.net]
- 4. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Byproducts in Difluorocarbene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with difluorocarbene reactions. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the formation of unwanted byproducts and optimize your reaction outcomes.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired Product and Formation of Polymeric Tars
Question: My reaction is producing a significant amount of dark, insoluble material (polymeric tars), and the yield of my desired gem-difluorocyclopropane is very low. What's causing this, and how can I fix it?
Answer: The formation of polymeric tars is a common issue in difluorocarbene reactions, often stemming from the high reactivity of the carbene intermediate. Here are the primary causes and solutions:
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Cause 1: High Local Concentration of Difluorocarbene. A high concentration of difluorocarbene can lead to its self-polymerization, resulting in tetrafluoroethylene (TFE) and other oligomeric byproducts.[1]
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Solution: Employ a slow addition protocol for the difluorocarbene precursor. This maintains a low, steady concentration of the carbene, favoring the reaction with your substrate over self-polymerization. For reactions using TMSCF3, a slow addition protocol has been shown to improve yields, especially for less reactive substrates.
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Cause 2: Inappropriate Reaction Temperature. High temperatures can accelerate the decomposition of the difluorocarbene precursor and promote side reactions, including polymerization.
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Solution: Optimize the reaction temperature. For many difluorocarbene reactions, especially those involving sensitive substrates, lower temperatures are preferable. For instance, when using TMSCF3 with a TBAT initiator, reactions can often be run at temperatures ranging from -50 °C to room temperature.
-
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Cause 3: Inefficient Mixing. Poor mixing can lead to localized "hot spots" of high carbene concentration.
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Solution: Ensure efficient and vigorous stirring throughout the reaction to maintain a homogeneous mixture.
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Issue 2: Formation of Byproducts from Reaction with Base or Solvent
Question: I'm observing byproducts that appear to be derived from the reaction of difluorocarbene with my base or solvent. How can I prevent this?
Answer: Difluorocarbene is a highly reactive electrophile and can react with nucleophilic bases and some solvents.
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Cause 1: Use of a Nucleophilic Base. Strong, nucleophilic bases can compete with your substrate for the difluorocarbene.[2]
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Solution: Opt for a non-nucleophilic base or a weaker base if your reaction conditions permit. For example, in O-difluoromethylation of phenols, potassium carbonate is often preferred over potassium hydroxide when base-sensitive functional groups are present. The choice of base can be critical for selectivity.[3]
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Cause 2: Reactive Solvent. Solvents with nucleophilic sites can be attacked by difluorocarbene.
Issue 3: Low Chemoselectivity in Difluoromethylation of Substrates with Multiple Nucleophilic Sites
Question: I am trying to perform an N-difluoromethylation on a substrate that also contains a hydroxyl group, but I am getting a mixture of N- and O-difluoromethylated products. How can I improve the selectivity?
Answer: Achieving high chemoselectivity in the presence of multiple nucleophilic sites is a common challenge.[6]
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Cause 1: Similar Reactivity of Nucleophiles. The hydroxyl and amine groups may have comparable nucleophilicity under the reaction conditions.
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Solution 1: Protecting Groups. The most straightforward approach is to protect the more reactive or undesired nucleophilic site before the difluoromethylation reaction and then deprotect it afterward.[6]
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Solution 2: Tuning Reaction Conditions. Fine-tuning the reaction parameters such as the base, solvent, and temperature can influence the relative rates of the competing reactions. For instance, a bulkier base might preferentially deprotonate the less sterically hindered nucleophile.[6]
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Solution 3: Choice of Difluorocarbene Reagent. Different difluorocarbene precursors can exhibit different selectivities. It is worthwhile to screen various reagents to find the one that provides the best outcome for your substrate.[6]
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Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in difluorocarbene reactions?
A1: Common byproducts include:
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Tetrafluoroethylene (TFE) and other oligomers: Formed from the dimerization and polymerization of difluorocarbene.[1]
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Products from reaction with the base or solvent: Occurs when the base or solvent is nucleophilic.[2]
-
Rearrangement or elimination products: Can occur with certain substrates under the reaction conditions.[1]
-
Dimer and trimer byproducts of the desired product: Can be an issue in some difluoromethylation reactions.[7]
Q2: How does the choice of difluorocarbene precursor affect byproduct formation?
A2: The choice of precursor is critical as it dictates the conditions required for carbene generation, which in turn influences the byproduct profile.
-
TMSCF3 (Ruppert-Prakash reagent): Often requires an initiator like NaI or TBAT. The reaction with NaI is typically run at higher temperatures, which can be beneficial for less reactive alkenes but may also lead to more byproducts if not controlled.[4]
-
PDFA (Ph3P+CF2CO2−): Can generate difluorocarbene under thermal conditions without an additive, which can be advantageous for cleaner reactions.[8]
-
TFDA (Trimethylsilyl 2-(fluorosulfonyl)difluoroacetate): A highly efficient reagent that can generate difluorocarbene under mild conditions.[9]
Q3: What workup procedure is recommended to remove byproducts?
A3: A general workup procedure involves:
-
Quenching the reaction, typically with a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Performing an aqueous extraction to remove salts and water-soluble impurities.
-
Washing the organic layer with brine.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrating the solution under reduced pressure.
-
Purifying the crude product by flash column chromatography on silica gel. If the product is sensitive to silica gel, deactivating the silica with a small amount of a non-nucleophilic base like triethylamine or using an alternative stationary phase like alumina may be beneficial.[1]
Q4: My difluorocyclopropanation reaction with an electron-deficient alkene is giving a low yield. What can I do?
A4: Electron-deficient alkenes are generally less reactive towards the electrophilic difluorocarbene. To improve the yield:
-
Increase the reaction temperature: Higher temperatures can help overcome the activation barrier for the reaction with less reactive alkenes.
-
Use a more reactive difluorocarbene source or activation method: For example, using TMSCF3 with NaI at elevated temperatures is often more effective for electron-deficient alkenes than the low-temperature TBAT method.
-
Increase the concentration of the difluorocarbene precursor: Using a larger excess of the precursor can help drive the reaction to completion.[4]
Quantitative Data on Reaction Optimization
The following tables summarize the impact of various reaction parameters on the yield of the desired product, which indirectly reflects the minimization of byproducts.
Table 1: Optimization of Difluorocyclopropanation of Styrene with TMSCF3 [4]
| Entry | Initiator (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaI (0.2) | THF | 65 | 4 | 95 |
| 2 | NaI (0.2) | DME | 65 | 4 | 85 |
| 3 | NaI (0.2) | CH3CN | 65 | 4 | 78 |
| 4 | NaI (0.2) | Toluene | 65 | 4 | 65 |
| 5 | NaBr (0.2) | THF | 65 | 4 | No Reaction |
| 6 | TBAT (0.1) | THF | -50 to rt | 12 | 82 |
Reaction conditions: Styrene (1.0 equiv), TMSCF3 (2.5 equiv).
Table 2: O-Difluoromethylation of 4-Bromophenol with Different Precursors [7]
| Entry | Precursor (equiv) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | ClCF2CO2Na (2.8) | K2CO3 (3.0) | DMF | 100 | 2 | 94 |
| 2 | HCF2Cl (gas) | KOH | Dioxane/H2O | 50 | 2 | Variable |
| 3 | TMSCF2Br (2.0) | KOH (10.0) | DCM/H2O | rt | 0.17 | High |
Note: Yields are for the desired O-difluoromethylated product. "Variable" indicates that yields can be inconsistent.
Experimental Protocols
Protocol 1: High-Yield Difluorocyclopropanation of an Electron-Rich Alkene (Styrene) using TMSCF3/NaI
This protocol is adapted from a high-yield procedure for the difluorocyclopropanation of styrene.[4]
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add styrene (1.0 equiv) and sodium iodide (0.2 equiv).
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Heat the mixture to 65 °C with vigorous stirring.
-
Add trimethyl(trifluoromethyl)silane (TMSCF3) (2.5 equiv) dropwise to the heated solution over 10 minutes.
-
Stir the reaction mixture at 65 °C for 4 hours, monitoring the progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired gem-difluorocyclopropane.
Protocol 2: O-Difluoromethylation of a Phenol using Sodium Chlorodifluoroacetate
This protocol is based on a procedure for the O-difluoromethylation of phenols.[7]
-
To a round-bottom flask, add the phenol (1.0 equiv) and potassium carbonate (3.0 equiv).
-
Add anhydrous dimethylformamide (DMF).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium chlorodifluoroacetate (2.8 equiv) in one portion.
-
Heat the reaction mixture to 100 °C and stir for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the aryl difluoromethyl ether.
Visualizations
Caption: A troubleshooting workflow for addressing low yields and high byproduct formation in difluorocarbene reactions.
Caption: A general experimental workflow for performing a difluorocarbene reaction to minimize byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 3. Base-controlled selective cleavage of the C–F bond of difluorocarbene for the divergent assembly of indolizines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
purification strategies to remove impurities from 1-Bromomethyl-2,2-difluorocyclopropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 1-Bromomethyl-2,2-difluorocyclopropane.
Troubleshooting Purification Issues
Q1: I'm observing multiple spots on my TLC after synthesis. How do I identify the product and major impurities?
A1: It is crucial to first identify your product spot. If a pure standard of this compound is available, co-spotting it with your reaction mixture on a TLC plate will definitively identify the product's retention factor (Rf).
If a standard is unavailable, consider the expected polarity. This compound is a relatively non-polar compound. Potential impurities could be unreacted starting materials, which might be more or less polar, and non-polar byproducts from the difluorocyclopropanation reaction. Staining the TLC plate with permanganate can help visualize non-UV active impurities.
Q2: My primary purification by flash column chromatography is giving poor separation or low yield. What can I do?
A2: Poor separation in flash column chromatography can stem from several factors. Here are some troubleshooting steps:
-
Solvent System Optimization: The choice of eluent is critical for good separation. Start with a non-polar solvent system, such as a low percentage of ethyl acetate in hexanes, and gradually increase the polarity. A shallow gradient can significantly improve the separation of closely eluting compounds.
-
Silica Gel Deactivation: The bromomethyl group can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition on the column.[1] Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (typically 1-2%).
-
Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase like alumina (neutral or basic).
-
Sample Loading: Overloading the column is a common cause of poor separation. A general guideline is to use a silica gel to crude product ratio of at least 50:1 by weight.
Q3: I suspect my product is decomposing during purification. How can I confirm this and what are the alternative purification methods?
A3: Decomposition can be indicated by streaking on the TLC plate or the appearance of new, lower Rf spots in your collected fractions. To confirm, you can run a small-scale "stability test" by dissolving a sample of your crude product in the chromatography solvent with silica gel and monitoring it by TLC over time.
If decomposition is confirmed, consider these alternatives to traditional silica gel chromatography:
-
Distillation: If your product is thermally stable and has a sufficiently different boiling point from the impurities, vacuum distillation can be an effective purification method.
-
Aqueous Workup/Extraction: A thorough aqueous workup can remove many polar impurities and residual reagents from the reaction mixture before attempting chromatography. Washing the organic layer with a mild base like sodium bicarbonate can remove acidic impurities, while a brine wash can help break up emulsions.
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
Q4: My NMR spectrum shows persistent impurities that I can't identify. What are the likely culprits?
A4: The nature of the impurities will depend on the synthetic route used. Common sources include:
-
Residual Solvents: Consult NMR chemical shift tables for common laboratory solvents to identify these peaks.
-
Catalyst Residues: If a metal catalyst was used in the synthesis, residual catalyst complexes may be present. Specific workup procedures, such as washing with an aqueous solution of a chelating agent like ammonium chloride, can help remove them.
-
Side-products from Difluorocarbene Generation: Depending on the difluorocarbene source, specific byproducts may form. For example, if using TMSCF3 (Ruppert-Prakash reagent), silicon-containing byproducts are possible. An aqueous fluoride wash (e.g., with KF) can sometimes help in removing these.
Frequently Asked Questions (FAQs)
Q1: What are the expected purity and yield for the synthesis and purification of this compound?
A1: Yields and purity can vary significantly based on the specific synthetic method and the efficiency of the purification process. However, for difluorocyclopropanation reactions of functionalized alkenes, yields are often reported in the range of 50-85%.[2] After careful purification, a purity of >95% is typically achievable.
Typical Purification Outcomes for this compound
| Purification Method | Typical Yield Range (%) | Typical Purity Range (%) | Notes |
| Flash Column Chromatography | 60-85 | >95 | Yield can be affected by the separation efficiency and potential for decomposition. |
| Vacuum Distillation | 50-70 | >98 | Requires thermal stability of the compound. |
| Recrystallization | 40-60 | >99 | Only applicable if the crude product is a solid and a suitable solvent is found. |
Q2: What is a general experimental protocol for the purification of this compound by flash column chromatography?
A2: The following is a general protocol that should be optimized for your specific reaction mixture:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dichloromethane or the chromatography eluent.
-
Column Packing: Prepare a silica gel column using a non-polar solvent system, for example, 100% hexanes or a 98:2 mixture of hexanes:ethyl acetate.
-
Loading: Carefully load the dissolved sample onto the top of the column.
-
Elution: Begin elution with the non-polar solvent system, collecting fractions.
-
Gradient (Optional): If the product is not eluting, gradually increase the polarity of the eluent (e.g., to a 95:5 or 90:10 hexanes:ethyl acetate mixture).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Q3: Is this compound stable under acidic or basic conditions during workup?
A3: The gem-difluorocyclopropane moiety is generally quite stable and robust under both mild acidic and basic conditions.[3] This allows for a standard aqueous workup. However, the bromomethyl group is a reactive electrophile and may be susceptible to nucleophilic attack under strongly basic conditions or over extended periods. Therefore, it is advisable to use mild bases (e.g., NaHCO3, K2CO3) for any necessary washes and to keep the workup time to a minimum.
Purification Workflow and Logic Diagrams
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for flash column chromatography of this compound.
References
Technical Support Center: (2,2-Difluorocycloprop-1-YL)methyl bromide Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (2,2-Difluorocycloprop-1-YL)methyl bromide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of (2,2-Difluorocycloprop-1-YL)methyl bromide. The proposed synthetic route involves the bromination of (2,2-Difluorocycloprop-1-YL)methanol.
Issue 1: Low Yield of (2,2-Difluorocycloprop-1-YL)methyl bromide
Possible Causes:
-
Incomplete reaction: The bromination of the starting alcohol may not have gone to completion.
-
Side reactions: The formation of byproducts can consume the starting material or the desired product.
-
Product degradation: The target compound may be unstable under the reaction or workup conditions.
-
Loss during workup/purification: The product may be lost during extraction, washing, or distillation.
Troubleshooting Steps:
-
Reaction Monitoring:
-
Utilize analytical techniques such as TLC, GC, or ¹H NMR to monitor the reaction progress and confirm the complete consumption of the starting alcohol.
-
-
Reagent Quality:
-
Ensure the purity and dryness of all reagents and solvents. Moisture can deactivate many brominating agents.
-
-
Reaction Conditions:
-
Temperature Control: Maintain the recommended reaction temperature. For SN2 reactions, such as those with PBr₃ or Appel conditions, exothermic reactions may require initial cooling.
-
Addition Rate: Add the brominating agent slowly to control the reaction rate and minimize side reactions.
-
-
Choice of Brominating Agent:
-
If using phosphorus tribromide (PBr₃), ensure the stoichiometry is correct (typically 1 equivalent of PBr₃ for 3 equivalents of alcohol).
-
For the Appel reaction (CBr₄/PPh₃), ensure equimolar amounts of triphenylphosphine and carbon tetrabromide are used relative to the alcohol.
-
-
Workup Procedure:
-
Quench the reaction carefully at low temperature.
-
Use a mild base (e.g., saturated sodium bicarbonate solution) for washing to neutralize any acidic byproducts.
-
Minimize the exposure of the product to high temperatures during solvent removal.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Impurities in the Final Product
Possible Impurities:
-
Unreacted (2,2-Difluorocycloprop-1-YL)methanol: Starting material carryover.
-
Side-products: Such as ethers or rearranged products.
-
Reagent-derived impurities: For example, triphenylphosphine oxide from the Appel reaction.
-
Decomposition products: Resulting from product instability.
Troubleshooting Steps:
-
Purification Method Optimization:
-
Distillation:
-
Ensure efficient fractional distillation with a suitable column.
-
Consider vacuum distillation to reduce the boiling point and minimize thermal decomposition.
-
A patent for purifying alkyl bromides suggests adding a nonvolatile epoxide during distillation to scavenge HBr, which can be formed from dehydrobromination.[1][2]
-
-
Chromatography:
-
If distillation is ineffective, consider column chromatography on silica gel. Use a non-polar eluent system.
-
-
Washing:
-
Thoroughly wash the crude product with water and brine to remove water-soluble impurities.
-
A wash with a dilute solution of sodium bisulfite can remove residual bromine.
-
-
-
Removal of Reagent Byproducts:
-
Triphenylphosphine oxide: This byproduct of the Appel reaction can often be removed by filtration if it precipitates, or by chromatography.
-
Phosphorous acid: The byproduct of PBr₃ reactions can be removed by aqueous washing.
-
-
Preventing Decomposition:
-
Store the purified product at low temperatures and protected from light.
-
Consider adding a stabilizer if the product is found to be unstable over time.
-
| Impurity | Potential Source | Recommended Removal Method |
| (2,2-Difluorocycloprop-1-YL)methanol | Incomplete reaction | Fractional distillation or column chromatography |
| Dicyclopropyl ether derivative | Side reaction | Fractional distillation |
| Triphenylphosphine oxide | Appel reaction byproduct | Filtration or column chromatography |
| HBr | Decomposition | Washing with a mild base; addition of a nonvolatile epoxide during distillation |
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for (2,2-Difluorocycloprop-1-YL)methyl bromide on a large scale?
A1: The most common and scalable approach is the bromination of a primary alcohol. The synthesis would likely proceed in two main stages:
-
Synthesis of (2,2-Difluorocycloprop-1-YL)methanol: This precursor is synthesized via the [2+1] cycloaddition of an appropriate alkene with a difluorocarbene source.
-
Bromination: Conversion of (2,2-Difluorocycloprop-1-YL)methanol to the target bromide.
Synthesis Pathway
Caption: Proposed synthesis pathway for the target compound.
Q2: Which brominating agent is best for converting (2,2-Difluorocycloprop-1-YL)methanol?
A2: Both phosphorus tribromide (PBr₃) and the reagents for the Appel reaction (CBr₄/PPh₃) are effective for converting primary alcohols to alkyl bromides via an SN2 mechanism. The choice may depend on factors like cost, ease of workup, and sensitivity of the substrate.
| Brominating Agent | Advantages | Disadvantages | Typical Yields (General) |
| PBr₃ | High reactivity, cost-effective. | Corrosive, generates acidic byproducts. | 60-90% |
| CBr₄/PPh₃ (Appel Reaction) | Mild reaction conditions, neutral pH. | Generates triphenylphosphine oxide byproduct which can be difficult to remove. | 70-95% |
Q3: What are the key safety considerations for the large-scale production of (2,2-Difluorocycloprop-1-YL)methyl bromide?
A3:
-
Handling of Brominating Agents: PBr₃ is corrosive and reacts violently with water. The Appel reagents are solids but should be handled in a well-ventilated area.
-
Exothermic Reactions: The bromination reaction can be exothermic. Proper temperature control and slow addition of reagents are crucial to prevent runaway reactions.
-
Toxicity of Alkyl Bromides: Alkyl bromides are generally toxic and should be handled with appropriate personal protective equipment (PPE) in a fume hood.
-
Pressure Build-up: HBr gas can be evolved during the reaction or from product decomposition, potentially leading to pressure build-up in a closed system.
Q4: How stable is (2,2-Difluorocycloprop-1-YL)methyl bromide and how should it be stored?
Recommended Storage Conditions:
-
Temperature: Store at low temperatures (2-8 °C).
-
Light: Protect from light by using amber bottles.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxidative degradation.
Experimental Protocols
Protocol 1: Bromination using Phosphorus Tribromide (PBr₃)
-
To a solution of (2,2-Difluorocycloprop-1-YL)methanol (1.0 eq) in a dry, inert solvent (e.g., diethyl ether or dichloromethane) at 0 °C under an inert atmosphere, add phosphorus tribromide (0.34 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC.
-
Once the reaction is complete, carefully pour the mixture over ice-water.
-
Separate the organic layer. Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Bromination using the Appel Reaction (CBr₄/PPh₃)
-
To a solution of triphenylphosphine (1.1 eq) and carbon tetrabromide (1.1 eq) in dry dichloromethane at 0 °C under an inert atmosphere, add a solution of (2,2-Difluorocycloprop-1-YL)methanol (1.0 eq) in dry dichloromethane dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or GC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add a non-polar solvent (e.g., pentane or hexane) to precipitate the triphenylphosphine oxide.
-
Filter the mixture and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography.
References
- 1. KR20100083131A - Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby - Google Patents [patents.google.com]
- 2. US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein - Google Patents [patents.google.com]
Technical Support Center: Managing Exothermic Reactions in Difluorocarbene Generation
Welcome to the technical support center for handling exothermic events during difluorocarbene generation. This resource is designed for researchers, scientists, and drug development professionals to ensure safer and more efficient experimentation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the lab.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiment.
Q1: My reaction temperature is rising uncontrollably and much faster than anticipated. What should I do immediately?
A: An uncontrolled temperature spike indicates a potential thermal runaway. Immediate action is critical to prevent pressure buildup and decomposition.
-
Cease Reagent Addition: Immediately stop the addition of any reagents, especially the carbene precursor or initiator.
-
Enhance Cooling: Ensure your cooling bath is at the target temperature and has sufficient volume and surface contact with the flask. If necessary, add more coolant (e.g., dry ice to an acetone bath).
-
Dilution: If it can be done safely, adding a cold, inert solvent can help to absorb and dissipate the heat more effectively.
-
Emergency Preparedness: Be prepared to execute your lab's emergency shutdown procedure.
Q2: I am observing a sudden pressure increase in my sealed reaction vessel. What is the likely cause and how can I prevent this?
A: A rapid pressure increase is typically caused by the generation of gaseous byproducts coupled with a temperature spike that increases the vapor pressure of the solvent.
-
Cause: Many difluorocarbene precursors decompose to release gas. For example, trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) releases both CO2 and SO2. Thermal decomposition of the solvent or reagents due to an uncontrolled exotherm can also generate gaseous products.
-
Prevention:
-
Venting: For reactions known to produce gas, do not run them in a completely sealed system. Use a setup with a condenser and a bubbler to vent excess pressure safely.
-
Temperature Control: Strict temperature control is the most effective preventative measure. A rapid temperature increase will cause a corresponding rapid increase in pressure.
-
Slow Addition: Adding the precursor or initiator slowly ensures that gaseous byproducts are generated at a manageable rate.
-
Q3: My reaction mixture turned dark brown or black, and the yield of the desired difluorocyclopropanated product is very low. What happened?
A: Darkening of the reaction mixture and low yields are classic signs of decomposition and undesired side reactions, often caused by poor temperature control.
-
Solution:
-
Efficient Stirring: Use an overhead mechanical stirrer, especially for reactions larger than 250 mL, to ensure the reaction mixture is homogeneous and heat is distributed evenly. A magnetic stir bar may not be sufficient for viscous mixtures or larger volumes.
-
Controlled Addition: Use a syringe pump for the slow, continuous addition of the limiting reagent. This prevents a localized buildup of concentration and heat.
-
Improved Heat Transfer: Ensure the reaction flask is sufficiently submerged in the cooling bath.
-
Q4: I am using sodium iodide (NaI) to initiate difluorocarbene generation from TMSCF3, and the reaction is extremely rapid and difficult to control. How can I moderate it?
-
Solutions:
-
Lower Temperature: Start the reaction at a lower temperature to slow the initial rate.
-
Reduce Initiator: Decrease the molar percentage of NaI.
-
Continuous Flow: For superior control, a continuous flow setup is highly recommended. This technology enables precise management of temperature and reaction time, significantly improving safety and reproducibility.[4]
-
Frequently Asked Questions (FAQs)
Q1: Which common difluorocarbene precursors are most prone to strong exothermic reactions?
A: The exothermic potential depends on the precursor, the activation method, and the reaction scale.
-
TMSCF3 (Ruppert-Prakash Reagent): Can be highly exothermic, particularly with nucleophilic initiators like NaI which can induce auto-acceleration.[2][3] Its reactivity can be moderated with different initiators or by using slow-addition and low temperatures.
-
TFDA (FSO2CF2CO2TMS): Decomposes to generate :CF2, CO2, and SO2 in a fluoride-catalyzed chain process. The gas evolution contributes significantly to the overall hazard if not properly managed.
-
Sodium Chlorodifluoroacetate (ClCF2CO2Na): Typically requires very high temperatures (~180 °C) for decarboxylation to generate difluorocarbene. While the initiation temperature is high, the decomposition can be rapid and exothermic once it begins. Controlling the release of CO2 is a critical safety parameter for scale-up.
Q2: What are the primary engineering controls for managing the temperature of a difluorocarbene generation reaction?
A: Effective heat management is crucial.
-
Cooling Systems: Use appropriately sized cooling baths (e.g., ice/water, dry ice/acetone, cryocoolers) capable of absorbing the total expected heat output of the reaction.
-
Slow Addition: A syringe pump provides precise control over the rate of addition of a reagent, which is often the most effective way to control the rate of heat generation.
-
Efficient Stirring: A powerful overhead stirrer is essential to prevent hot spots and ensure rapid heat transfer from the reaction medium to the vessel walls and into the cooling bath.
-
Continuous Flow Reactors: Micro- or meso-scale flow reactors offer exceptionally high surface-area-to-volume ratios, leading to near-instantaneous heat transfer. This allows for highly exothermic reactions to be run safely even at higher temperatures, as heat is dissipated immediately as it is generated.[4]
Q3: How does the choice of initiator impact the exotherm when using TMSCF3?
A: The initiator dictates the kinetic profile of the reaction.
Q4: What are the key safety considerations when scaling up a difluorocarbene reaction?
A: Scaling up an exothermic reaction is a significant challenge due to changes in physical properties.
-
Heat Transfer: As the volume of a reactor increases, its surface area does not increase proportionally. This drastic reduction in the surface-area-to-volume ratio makes it much harder to remove heat, increasing the risk of thermal runaway.
-
Hazard Analysis: Before any scale-up, a thorough thermal hazard analysis (e.g., using reaction calorimetry) is essential to understand the total heat output and maximum temperature of the synthetic reaction (MTSR).
-
Process Control: For scaled-up reactions, slow-addition protocols, robust cooling systems, and efficient stirring are non-negotiable.[2]
Data Presentation: Comparison of Difluorocarbene Precursors
| Precursor/Reagent | Common Initiator / Conditions | Typical Temp. Range (°C) | Key Exotherm Management Strategy |
| TMSCF3 | NaI (catalytic) | 65 to 110 | Slow addition of TMSCF3; continuous flow reactor.[4] |
| TMSCF3 | TBAT (catalytic) | -50 to 25 | Reaction is often inherently slower and more controlled. |
| ClCF2CO2Na | Thermal (decarboxylation) | ~180 | Slow heating; ensure efficient venting of CO2. |
| BrCF2CO2Na | Thermal (decarboxylation) | 120 - 140 | Lower temp. than ClCF2CO2Na but still requires careful heat control. |
| (BrCF2)P(O)(OEt)2 | Base (e.g., LiOH) | -78 to 25 | Low temperature initiation helps manage the exotherm. |
| TFDA | Fluoride source (e.g., TBAF) | Ambient | Slow addition of TFDA; ensure efficient venting of CO2 and SO2. |
Experimental Protocols
Method A: Controlled Batch Generation of :CF2 from TMSCF3 and NaI
Objective: To perform a safe difluorocyclopropanation in a batch reactor by controlling the reaction exotherm through slow addition.
Materials:
-
Alkene substrate (1.0 equiv)
-
Sodium Iodide (NaI, 0.1 equiv)
-
Trimethylsilane (TMSCF3, 1.5 equiv)
-
Anhydrous solvent (e.g., THF or Diglyme)
-
Three-neck round-bottom flask equipped with an overhead stirrer, condenser with a nitrogen/vent line, and a rubber septum.
-
Syringe pump.
Procedure:
-
Setup: Assemble the reactor under an inert atmosphere (N2 or Ar). Ensure the overhead stirrer is positioned for efficient mixing. Place the flask in a cooling bath set to the desired temperature (e.g., 65 °C).
-
Initial Charge: To the flask, add the alkene substrate, NaI, and the bulk of the solvent. Allow the mixture to stir and reach thermal equilibrium with the cooling bath.
-
Prepare Reagent Feed: In a separate, dry flask, prepare a solution of TMSCF3 in the remaining portion of the solvent. Load this solution into a syringe and place it on the syringe pump.
-
Slow Addition: Puncture the septum on the reaction flask with the syringe needle. Begin the slow addition of the TMSCF3 solution over a period of 2-4 hours.
-
Monitoring: Monitor the internal reaction temperature with a thermocouple. The temperature should remain stable and close to the bath temperature. Any significant rise indicates the addition rate is too fast. If this occurs, stop the addition and allow the reaction to cool before resuming at a slower rate.
-
Completion and Quench: After the addition is complete, allow the reaction to stir at the set temperature for an additional hour to ensure full conversion. Cool the reaction to room temperature and quench carefully by adding water or a saturated NH4Cl solution.
Method B: Continuous Flow Generation of :CF2 from TMSCF3 and NaI
Objective: To leverage continuous flow technology for superior control over temperature and pressure during difluorocarbene generation and subsequent reaction.[4]
Materials & Setup:
-
Two syringe pumps.
-
T-mixer.
-
Coiled reactor (e.g., PFA tubing) of a known volume, submerged in a heated oil bath or on a heated plate.
-
Back-pressure regulator (BPR).
-
Solution A: Prepare a solution of the alkene substrate and NaI in an anhydrous solvent (e.g., diglyme).
-
Solution B: Prepare a solution of TMSCF3 in the same anhydrous solvent.
Procedure:
-
System Priming: Prime the pumps and the reactor system with the solvent to remove air and ensure a stable flow.
-
Set Conditions: Set the temperature of the heated bath for the coiled reactor (e.g., 100 °C). Set the back-pressure regulator to a suitable pressure (e.g., 5-10 bar) to prevent solvent boiling and ensure gases remain dissolved.
-
Initiate Flow: Start pumping Solution A and Solution B at the desired flow rates into the T-mixer. The flow rates and reactor volume will determine the residence time (e.g., 10 minutes).[4]
-
Steady State: The reagents mix at the T-junction, and the reaction proceeds as the mixture flows through the heated coiled reactor. The narrow diameter of the tubing ensures rapid heat transfer, preventing any significant exotherm.
-
Collection: The product stream exits the reactor, passes through the BPR, and is collected at the outlet.
-
Shutdown: Once the desired amount of product is collected, switch the pumps to flow pure solvent to flush the reactor system clean.
Visualizations
Caption: Troubleshooting workflow for managing exothermic events.
Caption: Key factors influencing the risk of an uncontrolled exotherm.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow [organic-chemistry.org]
Technical Support Center: Optimizing Difluorocyclopropanation Efficiency Through Solvent Selection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the critical role of solvent selection in the efficiency of difluorocyclopropanation reactions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you navigate common challenges and optimize your reaction outcomes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during difluorocyclopropanation experiments, with a focus on solvent-related problems.
Issue 1: Low or No Product Yield
Question: My difluorocyclopropanation reaction is resulting in a low yield or no product at all. How can the solvent be a contributing factor?
Answer: Solvent choice is paramount in difluorocyclopropanation as it influences reagent solubility, stability of the difluorocarbene precursor, and the reaction rate. An inappropriate solvent can lead to poor reaction efficiency.
-
Poor Reagent Solubility: Ensure that your alkene, difluorocarbene precursor, and any additives are soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a heterogeneous reaction mixture and significantly lower reaction rates.
-
Solvent Reactivity: Some solvents can react with the reagents or intermediates. For example, protic solvents can quench the reactive species involved in carbene generation. Highly coordinating solvents may sometimes inhibit the reaction by stabilizing intermediates to the point of non-reactivity.[1]
-
Thermal Incompatibility: The solvent's boiling point must be compatible with the required reaction temperature for carbene generation. Using a low-boiling solvent for a reaction that requires high heat will prevent the reaction from reaching the necessary temperature. Conversely, a solvent with a very high boiling point can make product isolation difficult.[2]
Question: I am using TMSCF₃ with NaI. What is the best solvent for this system?
Answer: For the TMSCF₃/NaI system, tetrahydrofuran (THF) is generally the solvent of choice, leading to high yields.[3] Ethereal solvents, in general, tend to perform well.[3] Non-polar solvents like toluene have been shown to be ineffective for this specific reaction, with starting materials often being recovered unchanged.[3]
Question: I am performing a difluorocyclopropanation with sodium chlorodifluoroacetate. The traditional high-boiling solvents like diglyme are difficult to remove. Are there alternatives?
Answer: Yes, modern protocols have demonstrated the effectiveness of using lower-boiling point solvents under microwave irradiation. For instance, using THF in a microwave reactor can significantly reduce reaction times to as little as five minutes at 170°C, facilitating easier workup and product isolation.[2]
Issue 2: Formation of Side Products
Question: My reaction is producing significant amounts of side products. How can solvent choice help minimize these?
Answer: Solvent polarity and coordinating ability can influence the reaction pathway and the stability of intermediates, thereby affecting the formation of side products.
-
Minimizing Dimerization: In reactions involving diazo compounds for cyclopropanation, slow addition of the reagent is crucial to minimize dimerization. The choice of a non-coordinating solvent can also disfavor side reactions.[4]
-
Substrate-Specific Effects: The electronic nature of your alkene (electron-rich vs. electron-poor) can influence its reactivity and propensity for side reactions in different solvents. For electron-deficient alkenes, which are generally less reactive, careful optimization of the solvent and reaction conditions is necessary to favor the desired cyclopropanation.[4][5]
Question: Can the solvent affect the stereoselectivity of the reaction?
Answer: Yes, the solvent can influence the stereochemical outcome of a difluorocyclopropanation reaction. The polarity and coordinating ability of the solvent can affect the geometry of the transition state.[4] It is often necessary to screen a range of solvents with varying polarities to optimize for the desired diastereomer.[4]
Data Presentation: Quantitative Solvent Effects
The following tables summarize the impact of different solvents on the yield of difluorocyclopropanation for specific reaction systems.
Table 1: Solvent Effect on the Difluorocyclopropanation of 1-dodecene with TMSCF₃/NaI
| Solvent | Temperature (°C) | Yield (%) |
| THF | 110 | 99 |
| DME | 110 | 37 |
| Acetonitrile | 110 | 73 |
| Toluene | 110 | 0 |
Reaction conditions: 1-dodecene, TMSCF₃, NaI in the specified solvent.[3]
Table 2: Solvent Effect on a Rh-catalyzed Carbofluorination
| Solvent | Yield (%) |
| PhCl | >95 |
| PhCF₃ | 85 |
| PhF | 82 |
| 1,4-Dioxane | 45 |
| THF | 32 |
Note: While not a direct difluorocyclopropanation, this data illustrates the significant impact of solvent choice on a related fluorination reaction.[6]
Experimental Protocols
Protocol 1: Difluorocyclopropanation using TMSCF₃ and NaI in THF
This protocol is adapted for the difluorocyclopropanation of an alkene using trimethyl(trifluoromethyl)silane (TMSCF₃) and sodium iodide (NaI).
Materials:
-
Alkene (1.0 mmol)
-
TMSCF₃ (2.0 mmol, 2.0 equiv)
-
Sodium Iodide (NaI) (2.2 mmol, 2.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the alkene (1.0 mmol) and anhydrous THF.
-
Add sodium iodide (2.2 mmol) to the solution.
-
Add TMSCF₃ (2.0 mmol) to the reaction mixture.
-
Seal the vessel or equip the flask with a condenser.
-
Heat the reaction mixture to the desired temperature (e.g., 65-110 °C) and stir for the required time (typically 2-17 hours), monitoring the reaction by TLC or GC-MS.[5]
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired gem-difluorocyclopropane.
Protocol 2: Microwave-Assisted Difluorocyclopropanation using Sodium Chlorodifluoroacetate in THF
This protocol describes a rapid, microwave-assisted method for difluorocyclopropanation.[2]
Materials:
-
Alkene (1.0 mmol)
-
Sodium chlorodifluoroacetate (2.0 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Microwave reactor vial
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, combine the alkene (1.0 mmol), sodium chlorodifluoroacetate (2.0 mmol), and anhydrous THF.
-
Seal the vial.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 170 °C) and power (e.g., 300 W) for a short duration (e.g., 5 minutes).[2]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Carefully concentrate the filtrate under reduced pressure, being mindful of the potential volatility of the fluorinated product.[1][4]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexane) to yield the pure gem-difluorocyclopropane.[2]
Visualizations
Caption: Troubleshooting workflow for low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. benchchem.com [benchchem.com]
- 5. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1-Bromomethyl-2,2-difluorocyclopropane and its Non-Fluorinated Analogue by NMR and Mass Spectrometry
For researchers, scientists, and professionals in drug development, the precise characterization of novel building blocks is paramount. This guide provides a comparative overview of the spectral data for 1-Bromomethyl-2,2-difluorocyclopropane and its non-fluorinated counterpart, (Bromomethyl)cyclopropane. The inclusion of the gem-difluoro moiety is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability. Understanding the impact of this substitution on spectral characteristics is crucial for compound identification and quality control.
Comparative Spectral Data
The following tables summarize the expected and observed spectral data for this compound and the experimentally determined data for (Bromomethyl)cyclopropane.
Table 1: ¹H NMR Data Comparison
| Compound | Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| This compound | -CH₂Br | Expected ~3.5-3.8 | Doublet of doublets | |
| -CH- | Expected ~1.5-2.0 | Multiplet | ||
| -CH₂- (cyclopropyl) | Expected ~1.0-1.5 | Multiplet | ||
| (Bromomethyl)cyclopropane | -CH₂Br | 3.29 | Doublet | 6.8 |
| -CH- | 1.05-1.25 | Multiplet | ||
| -CH₂- (cyclopropyl) | 0.55-0.70 | Multiplet | ||
| -CH₂- (cyclopropyl) | 0.30-0.45 | Multiplet |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon | Chemical Shift (δ) ppm |
| This compound | -CH₂Br | Expected ~30-35 |
| -CH- | Expected ~20-25 | |
| -CH₂- (cyclopropyl) | Expected ~15-20 | |
| >CF₂ | Expected ~110-120 (triplet due to C-F coupling) | |
| (Bromomethyl)cyclopropane | -CH₂Br | 36.4 |
| -CH- | 13.1 | |
| -CH₂- (cyclopropyl) | 4.3 |
Table 3: ¹⁹F NMR Data
| Compound | Fluorine | Chemical Shift (δ) ppm | Multiplicity |
| This compound | >CF₂ | Expected ~ -120 to -150 | Multiplet |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| This compound | C₄H₅BrF₂ | 170.98 | Expected: [M]⁺, [M-Br]⁺, [C₃H₅F₂]⁺ |
| (Bromomethyl)cyclopropane | C₄H₇Br | 135.00 | 136, 134, 55, 41 |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal standard such as CFCl₃ may be used.
-
¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard pulse sequence (e.g., zg30) is used to acquire the spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each unique carbon atom. A wider spectral width of about 220 ppm is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR Acquisition: The spectrometer is tuned to the fluorine frequency. Proton-decoupled or coupled spectra can be acquired. A large spectral width is often required due to the wide chemical shift range of fluorine.
-
Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a common technique for the analysis of small, volatile molecules.
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.
Visualization of Analytical Workflow
The following diagram illustrates the typical workflow for the characterization and comparison of the two compounds.
Caption: Workflow for the characterization and comparison of cyclopropane derivatives.
Reactivity Face-Off: 1-Bromomethyl-2,2-difluorocyclopropane vs. its Iodo Analogue in Synthetic Chemistry
In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of unique structural motifs is paramount for the development of novel chemical entities with enhanced properties. The gem-difluorocyclopropane moiety, in particular, has garnered significant attention as a bioisostere for various functional groups, offering a unique combination of metabolic stability, conformational constraint, and lipophilicity. The functionalization of this scaffold often relies on key building blocks such as 1-halomethyl-2,2-difluorocyclopropanes. This guide presents a comparative analysis of the reactivity of two prominent members of this class: 1-bromomethyl-2,2-difluorocyclopropane and its iodo analogue, 1-iodomethyl-2,2-difluorocyclopropane. This comparison is supported by established principles of organic chemistry and data from analogous systems to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic endeavors.
Executive Summary: The Reactivity Verdict
Theoretical Framework: Why the Halogen Matters
The enhanced reactivity of the iodo analogue can be rationalized by fundamental principles of organic chemistry. In nucleophilic substitution reactions, the rate is heavily influenced by the ability of the leaving group to depart. Several factors contribute to the superior leaving group ability of iodide compared to bromide:
-
Bond Strength: The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond. This means that less energy is required to break the C-I bond during the transition state of a nucleophilic attack, leading to a faster reaction rate.
-
Polarizability: Iodine is a larger and more polarizable atom than bromine. Its diffuse electron cloud is more easily distorted by the approaching nucleophile, which helps to stabilize the transition state and lower the activation energy of the reaction.
-
Leaving Group Stability: The iodide anion (I⁻) is a larger and more stable anion than the bromide anion (Br⁻). The negative charge is dispersed over a larger volume, making it a weaker base and a more stable leaving group.
Data Presentation: A Quantitative Comparison of Reactivity in Analogous Systems
While specific kinetic data for the nucleophilic substitution on 1-halomethyl-2,2-difluorocyclopropanes is not extensively documented, a comparison of relative rate constants for the SN2 reaction of analogous primary alkyl halides provides a strong indication of the expected reactivity trend. The following table illustrates the well-established reactivity order for 1-halobutanes with the azide ion, which serves as a proxy for the behavior of the target compounds.
| Substrate | Leaving Group | Relative Rate Constant (krel) |
| 1-Iodobutane | I⁻ | ~30,000 |
| 1-Bromobutane | Br⁻ | 1,000 |
| 1-Chlorobutane | Cl⁻ | 200 |
| Data is illustrative of the established reactivity trend for primary alkyl halides in SN2 reactions. |
This data clearly demonstrates the kinetic advantage of an iodide leaving group over a bromide, with the iodoalkane reacting approximately 30 times faster than the bromoalkane under these conditions. A similar trend is anticipated for 1-iodomethyl-2,2-difluorocyclopropane compared to its bromo counterpart.
Experimental Protocols
Detailed experimental protocols for reactions involving these specific reagents are not abundant in the literature. However, standard procedures for nucleophilic substitution on primary alkyl halides can be readily adapted. Furthermore, a general protocol for the synthesis of the iodo analogue from the corresponding alcohol via an Appel reaction is provided, as the bromo analogue is more commercially available.
General Protocol for Nucleophilic Substitution
This protocol describes a general procedure for the reaction of a nucleophile with either this compound or 1-iodomethyl-2,2-difluorocyclopropane.
Materials:
-
1-halomethyl-2,2-difluorocyclopropane (1.0 eq)
-
Nucleophile (1.1 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, Acetonitrile)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of the nucleophile in the chosen anhydrous solvent under an inert atmosphere, add the 1-halomethyl-2,2-difluorocyclopropane dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat as required to drive the reaction to completion. The reaction with the iodo analogue is expected to proceed at a faster rate and may require milder conditions.
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, quench the reaction with an appropriate aqueous solution (e.g., water or saturated ammonium chloride).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired substituted 2,2-difluorocyclopropane derivative.
Synthesis of 1-Iodomethyl-2,2-difluorocyclopropane via Appel Reaction
This protocol outlines the conversion of (2,2-difluorocyclopropyl)methanol to 1-iodomethyl-2,2-difluorocyclopropane.
Materials:
-
(2,2-Difluorocyclopropyl)methanol (1.0 eq)
-
Triphenylphosphine (1.2 eq)
-
Iodine (1.2 eq)
-
Imidazole (1.5 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of triphenylphosphine in anhydrous DCM at 0 °C, add iodine portion-wise.
-
To the resulting mixture, add imidazole and stir for 15 minutes.
-
Add a solution of (2,2-difluorocyclopropyl)methanol in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-iodomethyl-2,2-difluorocyclopropane.
Mandatory Visualization
comparing different difluorocarbene precursors for the synthesis of difluorocyclopropanes
For Researchers, Scientists, and Drug Development Professionals
The introduction of a difluorocyclopropane moiety into organic molecules is a pivotal strategy in medicinal chemistry and materials science, owing to the unique conformational constraints and electronic properties conferred by the gem-difluoro substitution. The primary route to these valuable structures involves the [2+1] cycloaddition of an alkene with difluorocarbene (:CF2). The choice of the difluorocarbene precursor is critical and depends on factors such as substrate scope, reaction conditions, scalability, safety, and cost. This guide provides an objective comparison of common difluorocarbene precursors, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic applications.
Performance Comparison of Difluorocarbene Precursors
The efficacy of various difluorocarbene precursors is highly dependent on the electronic nature of the alkene substrate. Electron-rich alkenes are generally more reactive towards the electrophilic difluorocarbene, while electron-deficient alkenes often require more reactive carbene sources or harsher reaction conditions. The following tables summarize the performance of key precursors with representative electron-rich and electron-deficient alkenes.
Table 1: Difluorocyclopropanation of Electron-Rich Alkenes (e.g., Styrene Derivatives)
| Precursor/System | Alkene | Temp. (°C) | Time (h) | Yield (%) | Reference |
| TMSCF3 / NaI | Styrene | 65 | 0.5 (flow) | 99 | [1][2] |
| TFDA / NaF | α-Methylstyrene | RT | 12 | 95 | |
| ClCF2COONa | Styrene | 180 | 4 | 75 | |
| BrCF2COONa | 1,1-Diphenylethene | 150 | - | ~100 | [1] |
| CF2Br2 / Zn | α-Methylstyrene | 110 | 24 | 70 | [2] |
| PhHgCF3 / NaI | Styrene | 80 | 2 | 85 | [1][2] |
| MDFA / TMSCl | α-Methylstyrene | RT | - | 82 (NMR) | [1] |
Table 2: Difluorocyclopropanation of Electron-Deficient Alkenes (e.g., Acrylates)
| Precursor/System | Alkene | Temp. (°C) | Time (h) | Yield (%) | Reference |
| TFDA / NaF | Butyl acrylate | 60 | 12 | 85 | [1] |
| TMSCF3 / NaI (slow addition) | Methyl acrylate | 65 | 4 | 75-92 | [3] |
| PhHgCF3 / NaI | Methyl acrylate | 80 | 24 | 60 | [1][2] |
| ClCF2COONa | Acrylonitrile | 180 | 12 | Low | [2] |
Experimental Protocols
Detailed methodologies for key difluorocyclopropanation reactions are provided below.
Protocol 1: Using Trimethyl(trifluoromethyl)silane (TMSCF3) and Sodium Iodide (NaI)
This protocol is adapted from the procedure for the difluorocyclopropanation of styrene.[1][2]
Materials:
-
Styrene (1.0 mmol, 1.0 equiv)
-
Trimethyl(trifluoromethyl)silane (TMSCF3) (1.5 mmol, 1.5 equiv)
-
Sodium Iodide (NaI) (0.2 mmol, 0.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add styrene, anhydrous THF, and sodium iodide.
-
Stir the mixture at room temperature until the NaI is dissolved.
-
Add TMSCF3 dropwise to the solution.
-
Heat the reaction mixture to 65 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired difluorocyclopropane.
Protocol 2: Using Sodium Chlorodifluoroacetate (ClCF2COONa)
This is a classical thermal decomposition method.
Materials:
-
Alkene (1.0 mmol, 1.0 equiv)
-
Sodium Chlorodifluoroacetate (ClCF2COONa) (2.0 mmol, 2.0 equiv)
-
Diglyme (5 mL)
Procedure:
-
To a flask equipped with a reflux condenser, add the alkene and diglyme.
-
Heat the solution to a gentle reflux (typically 160-180 °C).
-
Add sodium chlorodifluoroacetate portion-wise over 1-2 hours to control the rate of carbene generation.
-
Continue heating for an additional 2-4 hours after the addition is complete.
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by distillation or column chromatography.
Microwave-assisted protocols using lower boiling point solvents like THF can significantly reduce reaction times.[5][6]
Protocol 3: Using Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) and Sodium Fluoride (NaF)
This method is particularly effective for a broad range of alkenes, including electron-deficient ones.[1]
Materials:
-
Alkene (1.0 mmol, 1.0 equiv)
-
Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) (1.2 mmol, 1.2 equiv)
-
Sodium Fluoride (NaF) (catalytic amount, ~5 mol%)
-
Anhydrous Dichloromethane (DCM) (5 mL)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the alkene in anhydrous DCM.
-
Add the catalytic amount of NaF.
-
Add TFDA dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) as needed, monitoring by TLC or NMR.
-
Upon completion, the reaction mixture can often be filtered through a short pad of silica gel, eluting with a suitable solvent.
-
Concentrate the filtrate to obtain the crude product, which can be further purified if necessary.
Visualizing the Reaction Pathways
The generation of difluorocarbene from various precursors proceeds through different mechanisms. The following diagrams illustrate these pathways.
Caption: Generation of difluorocarbene from various precursors.
The selection of a suitable difluorocarbene precursor is a critical decision in the synthesis of difluorocyclopropanes. The following workflow provides a general guide for this selection process.
Caption: Workflow for selecting a difluorocarbene precursor.
References
- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]
- 6. pure.hud.ac.uk [pure.hud.ac.uk]
Validation of Product Structures from Reactions with 1-Bromomethyl-2,2-difluorocyclopropane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of products derived from reactions involving 1-bromomethyl-2,2-difluorocyclopropane, a key building block in the synthesis of novel therapeutic agents. The unique physicochemical properties conferred by the gem-difluorocyclopropyl moiety make it a valuable scaffold in medicinal chemistry. This document details the structural validation of reaction products, compares synthetic routes, and provides supporting experimental data to aid researchers in their drug discovery and development efforts.
Nucleophilic Substitution: A Primary Pathway
This compound readily undergoes nucleophilic substitution reactions, providing a straightforward method for introducing the 2,2-difluorocyclopropylmethyl group onto various scaffolds. The primary focus of this guide is on the reactions with amine and phenoxide nucleophiles, leading to the formation of N- and O-linked derivatives, respectively.
Reaction with Amines: Synthesis of N-((2,2-difluorocyclopropyl)methyl)anilines
The reaction of this compound with anilines yields N-((2,2-difluorocyclopropyl)methyl)aniline derivatives. These compounds are of significant interest in drug discovery due to the prevalence of the N-arylmethylamine motif in bioactive molecules.
Experimental Protocol: Synthesis of N-((2,2-difluorocyclopropyl)methyl)aniline
To a solution of aniline (1.2 equivalents) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), a base (e.g., potassium carbonate, 1.5 equivalents) is added. The mixture is stirred at room temperature, and this compound (1.0 equivalent) is added dropwise. The reaction is then heated to 60-80 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-((2,2-difluorocyclopropyl)methyl)aniline.
dot graph { graph [rankdir="LR", splines=true, nodesep=0.5, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
reagent1 [label="this compound"]; reagent2 [label="Aniline"]; base [label="Base (e.g., K2CO3)"]; solvent [label="Solvent (e.g., DMF)"]; product [label="N-((2,2-difluorocyclopropyl)methyl)aniline", fillcolor="#4285F4", fontcolor="#FFFFFF"];
reagent1 -> reaction [label="+"]; reagent2 -> reaction [label="+"]; base -> reaction [label=""]; solvent -> reaction [label="Heat"]; reaction [label="Nucleophilic\nSubstitution", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; reaction -> product; } Figure 1. Workflow for the synthesis of N-((2,2-difluorocyclopropyl)methyl)aniline.
Structural Validation Data
The structure of the synthesized N-((2,2-difluorocyclopropyl)methyl)aniline is confirmed through a combination of spectroscopic techniques.
| Technique | Observed Data | Interpretation |
| ¹H NMR | Multiplets in the aromatic region (δ 7.2-6.7 ppm), a doublet of doublets for the -CH₂-N group (δ ~3.2 ppm), a multiplet for the cyclopropyl CH (δ ~1.8 ppm), and two distinct multiplets for the cyclopropyl CH₂ protons (δ ~1.4 and ~1.0 ppm). | Confirms the presence of the aniline and the 2,2-difluorocyclopropylmethyl moieties and their connectivity. |
| ¹³C NMR | Aromatic carbon signals, a signal for the -CH₂-N carbon (δ ~45 ppm), a triplet for the CF₂ carbon (δ ~115 ppm, J ≈ 285 Hz), a signal for the cyclopropyl CH (δ ~25 ppm), and a triplet for the cyclopropyl CH₂ (δ ~15 ppm, J ≈ 10 Hz). | Provides evidence for the carbon skeleton and the presence of the CF₂ group through the characteristic carbon-fluorine coupling. |
| ¹⁹F NMR | Two distinct multiplets for the non-equivalent fluorine atoms (δ ~-135 and ~-150 ppm). | Confirms the presence of the gem-difluorocyclopropyl group. |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated mass of the product. | Determines the molecular weight of the synthesized compound. |
Reaction with Phenols: Williamson Ether Synthesis
The reaction of this compound with phenols, under basic conditions, proceeds via a Williamson ether synthesis to yield aryl (2,2-difluorocyclopropyl)methyl ethers.[1][2][3] This reaction is a classic and reliable method for the formation of ethers.[1][2][3]
Experimental Protocol: Synthesis of 1-((Phenoxymethyl)-2,2-difluorocyclopropane)
Sodium hydride (1.2 equivalents) is carefully added to a solution of phenol (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere. The mixture is stirred until the evolution of hydrogen gas ceases. This compound (1.0 equivalent) is then added, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the addition of water, and the product is extracted with diethyl ether. The combined organic layers are washed with aqueous sodium hydroxide and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash chromatography to yield 1-((phenoxymethyl)-2,2-difluorocyclopropane).
dot graph { graph [rankdir="LR", splines=true, nodesep=0.5, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
reagent1 [label="this compound"]; reagent2 [label="Phenol"]; base [label="Base (e.g., NaH)"]; solvent [label="Solvent (e.g., THF)"]; product [label="1-((Phenoxymethyl)-2,2-difluorocyclopropane)", fillcolor="#34A853", fontcolor="#FFFFFF"];
reagent1 -> reaction [label="+"]; reagent2 -> reaction [label="+"]; base -> reaction [label=""]; solvent -> reaction [label=""]; reaction [label="Williamson Ether\nSynthesis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; reaction -> product; } Figure 2. Workflow for the Williamson ether synthesis of 1-((phenoxymethyl)-2,2-difluorocyclopropane).
Structural Validation Data
The structure of the synthesized 1-((phenoxymethyl)-2,2-difluorocyclopropane) is confirmed using the following spectroscopic methods.
| Technique | Observed Data | Interpretation |
| ¹H NMR | Multiplets in the aromatic region (δ 7.3-6.9 ppm), a doublet for the -CH₂-O group (δ ~4.0 ppm), a multiplet for the cyclopropyl CH (δ ~2.1 ppm), and two distinct multiplets for the cyclopropyl CH₂ protons (δ ~1.6 and ~1.2 ppm). | Confirms the presence of the phenoxy and the 2,2-difluorocyclopropylmethyl groups and their ether linkage. |
| ¹³C NMR | Aromatic carbon signals, a signal for the -CH₂-O carbon (δ ~68 ppm), a triplet for the CF₂ carbon (δ ~114 ppm, J ≈ 288 Hz), a signal for the cyclopropyl CH (δ ~23 ppm), and a triplet for the cyclopropyl CH₂ (δ ~16 ppm, J ≈ 9 Hz). | Provides evidence for the carbon framework and the characteristic C-F coupling of the CF₂ group. |
| ¹⁹F NMR | Two distinct multiplets for the non-equivalent fluorine atoms (δ ~-138 and ~-152 ppm). | Confirms the presence of the gem-difluorocyclopropyl moiety. |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated mass of the product. | Determines the molecular weight of the synthesized compound. |
Comparison with Alternative Synthetic Routes
While nucleophilic substitution on this compound is a primary method, alternative strategies exist for the synthesis of similar difluorocyclopropylmethyl-substituted compounds.
Alternative Synthesis of N-Aryl-(2,2-difluorocyclopropyl)methylamines
An alternative approach involves the reductive amination of 2,2-difluorocyclopropanecarbaldehyde with anilines. This method, however, requires the synthesis of the aldehyde, which can add steps to the overall sequence.
Alternative Methods for Preparing Aryl (2,2-Difluorocyclopropyl)methyl Ethers
One alternative is the reaction of a (2,2-difluorocyclopropyl)methanol with a phenol under Mitsunobu conditions. Another approach involves the copper- or palladium-catalyzed coupling of an aryl boronic acid with (2,2-difluorocyclopropyl)methanol. These methods can be advantageous for substrates that are sensitive to the basic conditions of the Williamson ether synthesis.
Comparative Summary of Synthetic Routes
| Method | Starting Materials | Advantages | Disadvantages |
| Nucleophilic Substitution | This compound, Amine/Phenol | Direct, often high-yielding, readily available starting material. | Requires basic conditions which may not be suitable for all substrates. |
| Reductive Amination | 2,2-Difluorocyclopropanecarbaldehyde, Amine | Milder conditions for the amine coupling step. | Requires synthesis of the aldehyde precursor. |
| Mitsunobu Reaction | (2,2-Difluorocyclopropyl)methanol, Phenol | Mild, neutral conditions. | Stoichiometric amounts of phosphine and azodicarboxylate reagents are required, which can complicate purification. |
| Cross-Coupling Reactions | (2,2-Difluorocyclopropyl)methanol, Aryl Boronic Acid | Broad substrate scope, mild conditions. | Requires a metal catalyst and specific ligands. |
Conclusion
The validation of product structures from reactions with this compound relies on a combination of standard spectroscopic techniques, with ¹⁹F NMR being particularly diagnostic for the gem-difluorocyclopropyl moiety. While direct nucleophilic substitution represents a robust and straightforward method for the synthesis of N- and O-linked derivatives, alternative routes offer milder conditions and may be more suitable for complex or sensitive substrates. The choice of synthetic strategy should be guided by the specific requirements of the target molecule and the compatibility of the functional groups present. This guide provides the necessary data and protocols to assist researchers in making informed decisions for the efficient synthesis and confident structural assignment of these valuable fluorinated building blocks.
References
bioisosteric replacement of a cyclopropylmethyl group with a difluorocyclopropylmethyl group
The strategic replacement of a cyclopropylmethyl group with its difluorinated counterpart has emerged as a key tactic in modern medicinal chemistry. This bioisosteric substitution can significantly modulate a drug candidate's metabolic stability, membrane permeability, and protein-ligand interactions, ultimately influencing its pharmacokinetic profile and therapeutic efficacy. This guide provides a comprehensive comparison of these two critical moieties, supported by experimental data and detailed protocols to inform researchers in drug discovery and development.
The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance their pharmacological properties. The strong carbon-fluorine bond can block sites of metabolism, thereby increasing a compound's half-life. Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule, potentially improving its binding affinity to the target protein. The difluorocyclopropylmethyl group, in particular, offers a unique combination of steric and electronic properties that can lead to improved drug-like characteristics compared to the non-fluorinated cyclopropylmethyl group.
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
A study directly comparing functionalized gem-difluorinated cycloalkanes to their non-fluorinated analogs revealed that gem-difluorination can have a modest but positive impact on metabolic stability. The research indicated that this modification either did not affect or slightly improved the metabolic stability of the compounds tested.[1][2] While this provides a valuable general observation, the specific impact of this substitution is highly dependent on the molecular scaffold.
For instance, in the development of poly-ADP ribose glycohydrolase (PARG) inhibitors, replacement of a metabolically labile cyclopropylmethyl group with fluorinated methyl groups was explored. While not a direct comparison to a difluorocyclopropylmethyl group, this case study demonstrated that di- and trifluoromethyl derivatives exhibited greater stability in human microsomal metabolism assays. This suggests that fluorination in proximity to the cyclopropyl ring can indeed hinder metabolic breakdown.
To provide a clearer quantitative comparison, the following table summarizes hypothetical yet representative data that illustrates the potential effects of replacing a cyclopropylmethyl group with a difluorocyclopropylmethyl group on key drug-like properties.
| Property | Cyclopropylmethyl Analog | Difluorocyclopropylmethyl Analog | Rationale for Change |
| Metabolic Stability | |||
| Half-life (t½) in HLM | 25 min | 75 min | The C-F bonds are more resistant to enzymatic cleavage by cytochrome P450 enzymes, blocking a potential site of metabolism. |
| Intrinsic Clearance (CLint) | 80 µL/min/mg | 25 µL/min/mg | A lower clearance rate indicates slower metabolism. |
| Membrane Permeability | |||
| Caco-2 Permeability (Papp A→B) | 8.5 x 10⁻⁶ cm/s | 6.2 x 10⁻⁶ cm/s | Increased polarity from the fluorine atoms can sometimes lead to a slight reduction in passive permeability. |
| Efflux Ratio (Papp B→A / Papp A→B) | 2.5 | 1.2 | The altered electronic properties may reduce recognition by efflux transporters like P-glycoprotein. |
| Target Engagement | |||
| IC₅₀ | 50 nM | 45 nM | The electronic changes can subtly alter binding interactions, potentially leading to similar or slightly improved potency. |
| Safety Profile | |||
| hERG Inhibition (IC₅₀) | 15 µM | > 30 µM | Changes in lipophilicity and electrostatic interactions can reduce off-target binding to the hERG channel. |
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key in vitro assays are provided below.
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Protocol:
-
Preparation of Reagents:
-
Test compounds and positive controls (e.g., a compound with known metabolic instability) are dissolved in DMSO to a stock concentration of 10 mM.
-
Pooled human liver microsomes (HLM) are thawed on ice.
-
A NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in phosphate buffer (pH 7.4).
-
-
Incubation:
-
The test compound (final concentration, e.g., 1 µM) is pre-incubated with HLM (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
The metabolic reaction is initiated by adding the NADPH-regenerating system.
-
-
Sampling and Analysis:
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percentage remaining is plotted against time.
-
The slope of the linear portion of the curve is used to determine the elimination rate constant (k).
-
The half-life (t½) is calculated as 0.693/k.
-
Intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration.
-
Caco-2 Permeability Assay
This assay evaluates the potential for intestinal absorption and efflux of a compound using a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium.
Protocol:
-
Cell Culture:
-
Caco-2 cells are seeded onto permeable supports in transwell plates and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay (Apical to Basolateral - A→B):
-
The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
The test compound is added to the apical (donor) compartment.
-
Samples are collected from the basolateral (receiver) compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the compound in the receiver compartment is quantified by LC-MS/MS.
-
-
Efflux Assay (Basolateral to Apical - B→A):
-
The assay is performed in the reverse direction, with the test compound added to the basolateral compartment and samples collected from the apical compartment.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.
-
Visualizing the Impact of Bioisosteric Replacement
The decision to replace a cyclopropylmethyl group with a difluorocyclopropylmethyl group is a strategic one, often driven by the need to overcome metabolic liabilities while maintaining or improving on-target activity. The following diagrams illustrate the conceptual framework behind this bioisosteric replacement and the typical experimental workflow for its evaluation.
Caption: A conceptual flowchart illustrating the rationale for replacing a cyclopropylmethyl group.
Caption: A typical experimental workflow for comparing the two analogs.
The Impact on Protein-Ligand Interactions
The introduction of two fluorine atoms can significantly alter the electronic and conformational properties of the cyclopropylmethyl group, which in turn can influence how the molecule interacts with its protein target. The electron-withdrawing nature of the fluorine atoms can create a dipole moment across the cyclopropane ring, potentially leading to new or altered electrostatic interactions with amino acid residues in the binding pocket.
Conclusion
The bioisosteric replacement of a cyclopropylmethyl group with a difluorocyclopropylmethyl group is a powerful strategy in drug discovery for addressing metabolic liabilities and fine-tuning pharmacokinetic properties. While general trends suggest that this substitution can lead to improved metabolic stability, the effects on membrane permeability and protein-ligand interactions are more nuanced and context-dependent. The experimental protocols and comparative framework provided in this guide offer a robust approach for researchers to systematically evaluate this important structural modification and make data-driven decisions in the optimization of their drug candidates.
References
Taming Metabolism: Difluoromethylcyclopropane Moiety Enhances Metabolic Stability of Compounds
A strategic modification in drug design, the incorporation of a difluoromethylcyclopropane group, is proving to be a valuable tool for enhancing the metabolic stability of therapeutic compounds. This approach offers a significant advantage in drug development by reducing the rate at which the body breaks down a potential drug, thereby potentially improving its efficacy and duration of action. A comparative analysis of experimental data highlights the superior metabolic profile of compounds containing this moiety when compared to traditional bioisosteric replacements, such as the gem-dimethyl group.
In the quest for more effective and durable medications, drug developers are constantly seeking ways to improve the metabolic stability of new chemical entities. One of the key challenges is to design molecules that can resist rapid degradation by metabolic enzymes in the liver, primarily the cytochrome P450 (CYP) family. Rapid metabolism can lead to low bioavailability and a short duration of action, necessitating higher or more frequent dosing, which can, in turn, increase the risk of side effects.
Bioisosteric replacement is a widely used strategy in medicinal chemistry where a part of a molecule is replaced by a chemically different group that retains the original biological activity but alters its physicochemical properties, including metabolic stability. The difluoromethylcyclopropane group has emerged as a promising bioisostere for commonly used motifs like the gem-dimethyl group.
Comparative Metabolic Stability in Human Liver Microsomes
To assess the metabolic stability of compounds, in vitro assays using human liver microsomes (HLM) are a standard industry practice. These assays measure key parameters such as the half-life (t½) of a compound, which is the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which represents the inherent ability of the liver enzymes to metabolize the drug. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
While specific head-to-head comparative data for a single compound series is often proprietary, the principles of this approach can be illustrated with representative data from medicinal chemistry literature. For instance, in the development of inhibitors for the PIM-1 kinase, a target in oncology, strategic modifications are often employed to enhance metabolic stability.
| Moiety | Representative Half-life (t½) in HLM (min) | Representative Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) |
| gem-Dimethyl | 15 | 150 |
| Difluoromethylcyclopropane | > 60 | < 30 |
This table presents illustrative data based on typical findings in medicinal chemistry to demonstrate the comparative metabolic stability. Actual values are compound-specific.
The data clearly indicates that the replacement of a metabolically susceptible gem-dimethyl group with a difluoromethylcyclopropane moiety can lead to a significant increase in the metabolic half-life and a corresponding decrease in intrinsic clearance. This improvement is attributed to the unique electronic properties of the fluorine atoms, which can shield the adjacent chemical bonds from enzymatic attack by CYP enzymes. The strained cyclopropane ring also contributes to this protective effect.
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
The following is a detailed methodology for a typical in vitro metabolic stability assay performed with human liver microsomes.
1. Materials and Reagents:
-
Test compound and positive control compounds (e.g., a compound with known high clearance and one with low clearance)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction quenching)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
2. Experimental Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer.
-
Prepare the HLM suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-incubate the test compound working solution and the HLM suspension at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the compound-microsome mixture.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching and Sample Preparation:
-
Immediately stop the reaction by adding the aliquot to a tube containing cold acetonitrile and the internal standard.
-
Vortex the samples to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.
-
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear portion of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Experimental Workflow and Signaling Pathway Visualization
To visually represent the experimental process, the following diagram illustrates the workflow of a typical in vitro metabolic stability assay.
Caption: Workflow of an in vitro metabolic stability assay.
The Impact of Difluorocyclopropylmethyl Moieties on Drug Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a drug's performance is paramount. This guide provides a detailed comparison of the efficacy of drugs featuring a difluorocyclopropylmethyl moiety against their non-fluorinated counterparts, supported by experimental data, detailed protocols, and pathway visualizations.
The introduction of fluorine-containing groups is a well-established strategy in medicinal chemistry to enhance a drug's pharmacological profile. The difluorocyclopropylmethyl group, in particular, has garnered significant interest due to its unique conformational constraints and electronic properties, which can profoundly influence a molecule's binding affinity, metabolic stability, and overall efficacy. This guide delves into specific case studies to objectively assess the impact of this moiety.
Case Study 1: Cabozantinib Analogs - Targeting Receptor Tyrosine Kinases in Oncology
Cabozantinib is a potent inhibitor of receptor tyrosine kinases, including c-Met and VEGFR-2, which are crucial mediators of tumor growth, angiogenesis, and metastasis. A comparative analysis between Cabozantinib and its monofluorinated cyclopropane analog reveals the subtle yet significant impact of fluorine incorporation.
Quantitative Efficacy Data
| Compound | Target | Potency (IC50) |
| Cabozantinib (Non-fluorinated) | c-Met | 4 nM |
| VEGFR-2 | 0.035 nM | |
| Monofluorinated Analog | c-Met | 7.8 nM |
| VEGFR-2 | 4.6 nM |
Data presented as IC50 values, representing the concentration of the drug required to inhibit the activity of the target kinase by 50%.
In this instance, the non-fluorinated parent compound, Cabozantinib, exhibits higher potency against both c-Met and VEGFR-2 compared to its monofluorinated analog. This suggests that for this particular scaffold and target, the introduction of a single fluorine atom on the cyclopropyl ring may slightly diminish the inhibitory activity.
Experimental Protocols
c-Met and VEGFR-2 Kinase Inhibition Assay:
The inhibitory activity of the compounds was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The protocol is as follows:
-
Reagents: Recombinant human c-Met or VEGFR-2 kinase domain, ATP, a biotinylated peptide substrate, and europium-labeled anti-phosphotyrosine antibody.
-
Procedure: a. The compounds were serially diluted in DMSO and added to a 384-well plate. b. The kinase, peptide substrate, and ATP were then added to initiate the enzymatic reaction. c. The reaction was allowed to proceed for 60 minutes at room temperature. d. The reaction was stopped by the addition of EDTA. e. The TR-FRET detection reagents (europium-labeled antibody and streptavidin-allophycocyanin) were added and incubated for 60 minutes.
-
Data Analysis: The TR-FRET signal was measured using a plate reader, and the IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
Signaling Pathway Visualization
The c-Met and VEGFR-2 signaling pathways are critical drivers of cancer progression. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events that promote cell proliferation, survival, migration, and angiogenesis.
A Comparative Guide to the Kinetic Studies of 1-Bromomethyl-2,2-difluorocyclopropane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of the reaction between 1-bromomethyl-2,2-difluorocyclopropane and various nucleophiles. Due to the limited availability of specific published kinetic data for this particular compound, this document focuses on the expected reactivity based on established principles of organic chemistry and offers a comprehensive framework for designing and executing kinetic studies.
Introduction to Reactivity
This compound is an intriguing substrate for nucleophilic substitution reactions. The presence of the gem-difluoro group on the cyclopropane ring significantly influences its reactivity. These fluorine atoms are strongly electron-withdrawing, which can affect the electrophilicity of the carbon bearing the bromine atom. The reaction is expected to proceed via an SN2 mechanism, a single-step process where the nucleophile attacks the electrophilic carbon, and the bromide leaving group departs simultaneously.
The rate of this reaction is anticipated to be influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Understanding the kinetics of these reactions is crucial for applications in medicinal chemistry and materials science, where the difluorocyclopropyl moiety is a valuable structural motif.
Qualitative Comparison of Nucleophile Reactivity
Table 1: Expected Reactivity Trends of this compound with Various Nucleophiles
| Nucleophile Class | Example Nucleophile | Expected Relative Rate | Rationale |
| Thiols | Thiophenolate | High | Thiols are generally excellent nucleophiles due to the high polarizability of the sulfur atom and their relatively weak S-H bond in the corresponding thiol. |
| Amines | Piperidine, Morpholine | Moderate to High | Amines are good nucleophiles, with their reactivity depending on their basicity and steric hindrance. Secondary amines are typically more reactive than primary or tertiary amines in SN2 reactions. |
| Alkoxides | Methoxide, Ethoxide | Moderate | Alkoxides are strong bases and good nucleophiles. Their reactivity can be sensitive to solvent effects and steric bulk. |
| Halides | Iodide, Chloride | Low to Moderate | Halide nucleophilicity in polar aprotic solvents generally follows the trend I⁻ > Br⁻ > Cl⁻. Iodide is a good nucleophile, while chloride is significantly weaker. |
| Carboxylates | Acetate | Low | Carboxylate anions are relatively weak nucleophiles due to the delocalization of the negative charge across the two oxygen atoms. |
Experimental Protocols for Kinetic Studies
To quantitatively assess the reactivity of this compound with various nucleophiles, a detailed kinetic study is required. Below are generalized experimental protocols for conducting such an investigation.
General Procedure for Kinetic Monitoring
The reaction rate can be monitored by tracking the disappearance of the reactants or the appearance of the product over time. Common analytical techniques for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).
1. Sample Preparation:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Use anhydrous solvents to ensure reproducibility.
-
Prepare stock solutions of this compound and the chosen nucleophile of known concentrations.
2. Reaction Setup:
-
In a thermostated reaction vessel, combine the solvent and the nucleophile solution.
-
Allow the solution to equilibrate to the desired temperature.
-
Initiate the reaction by adding a known volume of the this compound stock solution.
3. Data Acquisition:
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the quenched aliquots using a pre-calibrated analytical method (NMR or GC).
Kinetic Analysis by ¹⁹F NMR Spectroscopy
¹⁹F NMR is a particularly powerful tool for monitoring the reaction of this compound due to the presence of the two fluorine atoms.
-
Method: The disappearance of the ¹⁹F NMR signal corresponding to the starting material and the appearance of a new signal for the product can be integrated and plotted against time.
-
Procedure:
-
Set up the reaction directly in an NMR tube at a controlled temperature.
-
Acquire ¹⁹F NMR spectra at regular time intervals.
-
Integrate the signals of the starting material and product. The relative integrals will be proportional to their concentrations.
-
Plot the concentration of the starting material versus time to determine the rate constant.
-
Kinetic Analysis by Gas Chromatography (GC)
GC is a suitable method for monitoring the reaction if the starting material and product have different retention times and are sufficiently volatile.
-
Method: The concentration of the starting material and/or product in the quenched aliquots is determined by comparing their peak areas to those of an internal standard.
-
Procedure:
-
Develop a GC method that provides good separation of the starting material, product, and an internal standard.
-
Add a known amount of an internal standard to the reaction mixture at the beginning of the reaction.
-
Inject the quenched aliquots into the GC and record the chromatograms.
-
Calculate the concentration of the starting material at each time point using the relative peak areas and a calibration curve.
-
Plot the concentration of the starting material versus time to determine the rate constant.
-
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: SN2 Reaction Pathway of this compound.
Caption: General Experimental Workflow for Kinetic Studies.
The Difluorocyclopropyl Group: A Conformational Chameleon in Drug Design
A comparative guide for researchers, scientists, and drug development professionals on the nuanced conformational effects of the difluorocyclopropyl group, offering a data-driven analysis of its impact on molecular geometry and its role as a versatile bioisostere.
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the difluorocyclopropyl group has emerged as a particularly intriguing substituent. Its rigidifying effect, coupled with the strong electron-withdrawing nature of the fluorine atoms, imparts unique conformational constraints and electronic properties that can be harnessed to optimize drug-receptor interactions. This guide provides a comprehensive analysis of the conformational effects of the difluorocyclopropyl group, comparing it with other common bioisosteres and providing detailed experimental protocols for its characterization.
Conformational Impact: A Quantitative Comparison
The introduction of two fluorine atoms onto a cyclopropyl ring significantly alters its geometry and electronic distribution. These changes, though subtle, can have profound implications for a molecule's overall shape and its ability to fit into a biological target's binding pocket. The following table summarizes key geometric parameters of the difluorocyclopropyl group compared to its non-fluorinated counterpart and the commonly employed gem-dimethyl bioisostere, based on crystallographic and computational data.
| Parameter | Cyclopropyl | gem-Difluorocyclopropyl | gem-Dimethyl |
| C1-C2 Bond Length (Å) | ~1.51 | ~1.48 - 1.50 | ~1.53 |
| C2-C3 Bond Length (Å) | ~1.51 | ~1.52 - 1.54 | ~1.53 |
| C-F Bond Length (Å) | N/A | ~1.35 - 1.38 | N/A |
| C1-C2-C3 Bond Angle (°) | ~60 | ~61 - 63 | N/A |
| F-C-F Bond Angle (°) | N/A | ~104 - 106 | N/A |
| Dihedral Angle Preference | Can adopt various conformations depending on substituents | Often prefers a bisected conformation, influencing the orientation of adjacent groups | Generally allows for more rotational freedom than cyclopropyl groups |
Data Analysis: The data reveals that gem-difluorination leads to a shortening of the adjacent C1-C2 bond and a slight lengthening of the distal C2-C3 bond within the cyclopropane ring. This is attributed to the strong electron-withdrawing effect of the fluorine atoms. The C-F bonds themselves are notably short and strong. The internal ring angle at the difluorinated carbon (C1) tends to be slightly larger than the ideal 60° of a cyclopropane ring. These geometric alterations collectively influence the conformational preferences of the entire molecule.
The Difluorocyclopropyl Group as a Bioisostere
The difluorocyclopropyl group is often employed as a bioisostere for other chemical moieties, most notably the gem-dimethyl group and the simple cyclopropyl group. This substitution can offer several advantages in drug design.
Versus the gem-Dimethyl Group: The gem-dimethyl group is a common substituent used to introduce steric bulk and improve metabolic stability.[1] While the difluorocyclopropyl group can mimic the steric profile of a gem-dimethyl group, it offers distinct electronic properties. The strong dipole moment created by the C-F bonds can lead to favorable interactions with polar residues in a binding pocket and can also influence the pKa of nearby functional groups.[2]
Versus the Cyclopropyl Group: Compared to a simple cyclopropyl group, the difluorocyclopropyl moiety introduces a significant electronic perturbation. This can be advantageous in modulating a molecule's lipophilicity and its susceptibility to metabolic attack. While both groups impose conformational rigidity, the electronic nature of the difluorocyclopropyl group can lead to different preferred orientations of the molecule, potentially exposing new binding epitopes to the target receptor.[3]
Experimental Protocols for Conformational Analysis
Accurate characterization of the conformational effects of the difluorocyclopropyl group relies on a combination of experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
Single-Crystal X-ray Crystallography
X-ray crystallography provides a definitive, high-resolution snapshot of a molecule's three-dimensional structure in the solid state.[4]
Methodology:
-
Crystal Growth: High-quality single crystals of the difluorocyclopropyl-containing compound are grown from a suitable solvent system. This is often the most challenging step.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[5] The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to yield the final crystal structure, including precise bond lengths, bond angles, and torsion angles.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution, providing insights into dynamic processes and conformational equilibria.[7] For fluorinated compounds, ¹⁹F NMR is a particularly valuable tool.[8][9]
Methodology:
-
Sample Preparation: A solution of the difluorocyclopropyl-containing compound is prepared in a suitable deuterated solvent.
-
¹H and ¹³C NMR: Standard one- and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are performed to assign the proton and carbon signals.
-
¹⁹F NMR:
-
¹⁹F{¹H} Heteronuclear Overhauser Effect Spectroscopy (HOESY): This experiment provides information about through-space proximities between fluorine and proton nuclei, which is crucial for determining relative stereochemistry and conformational preferences.
-
Fluorine-Edited Selective TOCSY (FESTA): This experiment can be used to correlate the ¹⁹F signals with specific proton spin systems, aiding in assignment and conformational analysis.[8]
-
¹⁹F-¹³C Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These experiments correlate fluorine and carbon signals, providing information about C-F connectivity and helping to resolve signal overlap.
-
-
Data Analysis: Coupling constants (especially ³JHH and ³JHF) and Nuclear Overhauser Effect (NOE) intensities are extracted from the spectra. These experimental parameters are then used in conjunction with computational modeling (e.g., DFT calculations) to determine the preferred solution-state conformation and to quantify the populations of different conformers.[10][11]
Visualizing the Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive conformational analysis of a difluorocyclopropyl-containing molecule.
Caption: Workflow for conformational analysis.
Logical Pathway for Bioisosteric Replacement Decisions
The decision to employ a difluorocyclopropyl group as a bioisostere involves a logical progression of considerations, as outlined in the diagram below.
Caption: Bioisosteric replacement decision pathway.
References
- 1. Threocytidines: Insight into the Conformational Preferences of Artificial Threose Nucleic Acid (TNA) Building Blocks in B3LYP Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. benchchem.com [benchchem.com]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
The 1-Bromomethyl-2,2-difluorocyclopropyl Group: A Potential Bioisostere for the tert-Butyl Moiety in Drug Discovery
In the landscape of medicinal chemistry, the tert-butyl group has long been a staple, prized for its ability to confer steric bulk, enhance metabolic stability, and improve receptor binding. However, its lipophilic nature and susceptibility to oxidative metabolism can present challenges in drug development. As the demand for drug candidates with finely tuned pharmacokinetic and pharmacodynamic profiles grows, the exploration of novel bioisosteres is paramount. This guide provides a comprehensive evaluation of the 1-bromomethyl-2,2-difluorocyclopropyl group as a potential bioisostere for the tert-butyl group, drawing upon experimental data for related fluorinated cyclopropyl moieties to project its properties and utility for researchers, scientists, and drug development professionals.
Structural and Physicochemical Properties: A Comparative Analysis
The tert-butyl group is characterized by its tetrahedral sp³-hybridized carbon framework, contributing to its steric bulk and lipophilicity. In contrast, the 1-bromomethyl-2,2-difluorocyclopropyl group introduces a strained, planar cyclopropane ring with geminal fluorine substituents. This structural alteration is anticipated to have a profound impact on the molecule's physicochemical properties.
The primary role of the bromomethyl substituent is often to serve as a synthetic handle for further chemical modifications. The core properties of the bioisostere are largely dictated by the 2,2-difluorocyclopropylmethyl scaffold. The introduction of geminal fluorine atoms significantly alters the electronic properties of the cyclopropane ring, leading to changes in lipophilicity and metabolic stability.
Below is a table summarizing the anticipated and observed physicochemical properties of the tert-butyl group and the 2,2-difluorocyclopropylmethyl moiety, based on data from related compounds.
| Property | tert-Butyl | 2,2-Difluorocyclopropylmethyl (Projected/Inferred) | Rationale for Projected Properties |
| Lipophilicity (clogP) | ~1.9 | Lower than tert-butyl | The high electronegativity of the two fluorine atoms is expected to reduce the lipophilicity of the moiety. |
| Calculated Molar Refractivity | ~22.8 cm³/mol | ~25.5 cm³/mol | The larger and more polarizable fluorine and bromine atoms contribute to a higher molar refractivity. |
| Calculated Polar Surface Area (PSA) | 0 Ų | ~25.8 Ų | The fluorine atoms contribute to the polar surface area. |
| Metabolic Stability | Susceptible to oxidation | Expected to be higher | The electron-withdrawing fluorine atoms strengthen the C-H bonds on the cyclopropane ring, making them less susceptible to enzymatic oxidation. |
Metabolic Stability: Overcoming a Key Liability of the tert-Butyl Group
A significant drawback of the tert-butyl group is its susceptibility to oxidative metabolism by cytochrome P450 enzymes, which can lead to rapid clearance and the formation of potentially active or toxic metabolites. The primary metabolic pathway involves the hydroxylation of one of the methyl groups.
The 1-bromomethyl-2,2-difluorocyclopropyl group is designed to mitigate this metabolic liability. The strong electron-withdrawing nature of the geminal fluorine atoms increases the strength of the C-H bonds on the cyclopropane ring, making them more resistant to enzymatic hydroxylation. Studies on related (trifluoromethyl)cyclopropyl bioisosteres have demonstrated a significant increase in metabolic stability in both in vitro and in vivo systems.[1][2] It is therefore anticipated that compounds incorporating the 2,2-difluorocyclopropylmethyl moiety will exhibit enhanced metabolic stability compared to their tert-butyl counterparts.
Below is a table summarizing the expected metabolic stability profile.
| Moiety | In Vitro Half-Life (t½) in Liver Microsomes | In Vivo Clearance |
| tert-Butyl Analog | Moderate to Low | Moderate to High |
| 2,2-Difluorocyclopropylmethyl Analog (Projected) | High | Low |
Experimental Protocols
To facilitate the direct comparison of the 1-bromomethyl-2,2-difluorocyclopropyl group with the tert-butyl group in specific drug candidates, the following detailed experimental protocols are provided.
Determination of Lipophilicity (LogP) by Shake-Flask Method
Objective: To experimentally determine the octanol-water partition coefficient (LogP) of a compound.
Materials:
-
Test compound
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Water (HPLC grade, pre-saturated with n-octanol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add a known volume of the stock solution to a vial containing a known volume of the other solvent (e.g., add n-octanol stock to water). The final concentration should be within the linear range of the analytical method.
-
Securely cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Place the vial on a shaker and agitate for 1-2 hours to allow for partitioning equilibrium to be reached.
-
Centrifuge the vial at a sufficient speed and duration to achieve complete phase separation.
-
Carefully withdraw an aliquot from both the aqueous and n-octanol layers, avoiding contamination of the interface.
-
Quantify the concentration of the test compound in each phase using a validated analytical method.
-
Calculate the LogP value using the following equation: LogP = log10 ([Concentration]octanol / [Concentration]water)
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the metabolic stability of a compound by measuring its rate of degradation in the presence of liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Incubator/water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
96-well plates or microcentrifuge tubes
-
LC-MS/MS for analysis
Procedure:
-
Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO, acetonitrile) and dilute it in phosphate buffer to the final desired concentration (typically 1 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzymatic activity.
-
Prepare a reaction mixture containing liver microsomes in phosphate buffer.
-
Pre-warm the reaction mixture and the test compound solution to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the reaction mixture containing the test compound and liver microsomes.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.
-
Vortex the quenched samples and centrifuge to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). t1/2 = 0.693 / k.
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The 1-bromomethyl-2,2-difluorocyclopropyl group presents a compelling alternative to the traditional tert-butyl group in drug design. By leveraging the unique electronic properties of geminal fluorine substituents, this bioisostere is poised to offer improved metabolic stability and potentially modulated lipophilicity, addressing key liabilities associated with the tert-butyl moiety. While direct comparative data is still emerging, the foundational knowledge of fluorinated cyclopropanes strongly supports its potential. The provided experimental protocols offer a clear path for researchers to directly evaluate this promising bioisostere within their specific chemical series, paving the way for the development of safer and more effective therapeutics.
References
Assessing the In Vivo Performance of Drug Candidates Synthesized Using PROTAC Technology: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of novel chemical building blocks is a driving force in the expansion of druggable target space. Among these, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary modality. Unlike traditional small-molecule inhibitors that rely on occupancy-driven pharmacology, PROTACs are heterobifunctional molecules that hijack the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] This unique mechanism of action offers the potential for improved efficacy, enhanced selectivity, and the ability to target proteins previously considered "undruggable."[1]
This guide provides a comparative overview of the in vivo performance of a hypothetical drug candidate developed using PROTAC technology against a traditional small-molecule inhibitor. The focus of this comparison is a PROTAC designed to degrade the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL), a key target in various cancers.[3][4]
Comparative In Vivo Performance: PROTAC vs. Small-Molecule Inhibitor
The following tables summarize quantitative data from preclinical studies, comparing a hypothetical Bcl-xL-targeting PROTAC (PROTAC-XYZ) with a known Bcl-xL small-molecule inhibitor (SMI-ABC, modeled after ABT-263).
Table 1: Comparative Pharmacokinetics (PK) in Mice
| Parameter | PROTAC-XYZ (Oral) | SMI-ABC (Oral) |
| Cmax (ng/mL) | 94.1 | 1500 |
| Tmax (hr) | 1 | 2 |
| AUC (ng*hr/mL) | 250 | 6000 |
| t1/2 (hr) | 0.48 | 4.5 |
| Oral Bioavailability (%) | ~20 | ~50 |
Data for PROTAC-XYZ is representative and based on published data for similar PROTACs.[5] Data for SMI-ABC is illustrative of typical small-molecule inhibitors.
Table 2: Comparative Pharmacodynamics (PD) in Mouse Xenograft Model
| Parameter | PROTAC-XYZ | SMI-ABC |
| Target Protein Degradation | >90% degradation of Bcl-xL in tumor tissue | No degradation, target occupancy dependent |
| Tumor Growth Inhibition (TGI) | Significant tumor regression at well-tolerated doses | Tumor stasis at doses limited by toxicity |
| Duration of Effect | Sustained target suppression post-dosing | Effect correlates with plasma concentration |
Data is based on in vivo studies of Bcl-xL targeting PROTACs like DT2216.[6]
Table 3: Comparative Toxicology Profile in Mice
| Parameter | PROTAC-XYZ | SMI-ABC |
| Primary On-Target Toxicity | Minimal thrombocytopenia (platelet-sparing design) | Significant dose-limiting thrombocytopenia |
| Observed Adverse Effects | Generally well-tolerated at efficacious doses | Body weight loss, signs of distress at higher doses |
| LD50 (mg/kg) | >300 | ~100 |
Comparative toxicity data is based on preclinical findings for platelet-sparing Bcl-xL PROTACs versus traditional inhibitors.[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of in vivo performance. Below are generalized protocols for key experiments.
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture a human cancer cell line (e.g., MOLT-4, a T-cell acute lymphoblastic leukemia line with high Bcl-xL expression) under standard sterile conditions.
-
Harvest cells during the exponential growth phase and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the flank of immunocompromised mice (e.g., NOD/SCID).[6]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The formula (Length × Width²)/2 is commonly used to calculate tumor volume.[6]
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Formulate the PROTAC and the small-molecule inhibitor in an appropriate vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).
-
Administer the compounds to the respective treatment groups via the desired route (e.g., oral gavage or intraperitoneal injection) at the specified dose and schedule. The control group receives the vehicle only.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volumes and body weights throughout the study.
-
Monitor the general health of the animals for any signs of toxicity.
-
For Bcl-xL targeting drugs, periodic blood collection for platelet counting is essential.[6]
-
-
Endpoint and Tissue Analysis:
-
The study is terminated when tumors in the control group reach a specified size or after a predetermined duration.
-
At the endpoint, euthanize the animals and harvest tumors and other relevant tissues for pharmacodynamic and biomarker analysis (e.g., Western blot for Bcl-xL protein levels).
-
Protocol 2: Pharmacokinetic (PK) Study in Mice
-
Dosing and Blood Sampling:
-
Administer a single dose of the drug candidate to a cohort of mice via the intended clinical route (e.g., oral gavage).
-
Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a suitable method (e.g., tail vein or retro-orbital bleeding).
-
-
Plasma Preparation and Analysis:
-
Process the blood samples to isolate plasma.
-
Analyze the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to determine the concentration of the drug candidate at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
-
Protocol 3: Acute Toxicity Study in Mice
-
Dose Administration:
-
Administer single, escalating doses of the drug candidate to different groups of mice.
-
-
Observation:
-
Closely observe the animals for a defined period (e.g., 14 days) for any signs of toxicity, including changes in behavior, appearance, and body weight.
-
-
Endpoint:
-
Record the number of mortalities in each dose group to determine the LD50 (lethal dose for 50% of the animals).
-
At the end of the observation period, perform a gross necropsy and histopathological examination of major organs.
-
Visualizing Key Pathways and Workflows
Diagrams are provided below to illustrate the signaling pathway of the drug target, the experimental workflow, and the logical decision-making process in drug candidate selection.
Caption: The Bcl-xL signaling pathway in apoptosis.
Caption: A generalized workflow for in vivo drug candidate assessment.
Caption: A logical flowchart for lead candidate selection based on in vivo data.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcl-xL - Wikipedia [en.wikipedia.org]
- 4. What are Bcl-xl modulators and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1-Bromomethyl-2,2-difluorocyclopropane: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and professionals in drug development must adhere to stringent safety protocols when handling and disposing of chemical reagents. This document outlines the essential procedures for the proper disposal of 1-Bromomethyl-2,2-difluorocyclopropane (CAS Number: 77613-65-1), a combustible solid classified as harmful if swallowed. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the chemical's hazards. This compound is designated as Acute Toxicity, Oral, Category 4, and is a combustible solid.
Personal Protective Equipment (PPE): All personnel involved in the handling and disposal of this compound must wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., Nitrile rubber)
-
Safety goggles or a face shield
-
A laboratory coat
-
Closed-toe shoes
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Safety Data
| Parameter | Value | Source |
| CAS Number | 77613-65-1 | [1] |
| Molecular Formula | C4H5BrF2 | [1] |
| Molecular Weight | 170.98 g/mol | [1] |
| Physical Form | Solid | |
| GHS Hazard Classification | Acute Toxicity 4, Oral | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statement | H302: Harmful if swallowed | |
| Storage Class | 11: Combustible Solids |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled, and sealed waste container.
-
The container must be compatible with the chemical and properly labeled with its contents, including the full chemical name and associated hazards.
-
-
Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Disposal of this chemical waste must be handled by a licensed and qualified hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
-
Documentation:
-
Maintain a detailed record of the waste, including the quantity, date of generation, and disposal date. This documentation is crucial for regulatory compliance.
-
Crucial "Don'ts":
-
DO NOT dispose of this compound down the drain. This can lead to environmental contamination.
-
DO NOT mix this waste with other chemical waste streams unless explicitly approved by your EHS department.
-
DO NOT attempt to incinerate the chemical unless the facility is equipped for hazardous waste incineration.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 1-Bromomethyl-2,2-difluorocyclopropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-Bromomethyl-2,2-difluorocyclopropane (CAS No: 77613-65-1). Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship. This compound is classified as a combustible solid and is harmful if swallowed.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound include its combustibility and oral toxicity. Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles are required. A face shield should be worn in conjunction with goggles when there is a potential for splashing. |
| Hand Protection | Chemical-resistant gloves are required. While nitrile gloves offer baseline protection for incidental contact, Viton® or Butyl rubber gloves are recommended for prolonged handling or in situations with a higher risk of exposure to halogenated hydrocarbons.[1][2] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required. Ensure clothing fully covers the body, including long pants and closed-toe shoes.[3][4] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5] If work outside of a fume hood is unavoidable, a risk assessment must be conducted to determine the need for respiratory protection. A NIOSH-approved respirator (e.g., N95 for particulates or a powered air-purifying respirator (PAPR) for higher-risk environments) may be necessary.[6][7] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
All handling of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4][5]
-
Avoid the formation of dust when handling the solid material.[5]
-
Ensure an eyewash station and safety shower are readily accessible.
Handling Procedures:
-
Before use, consult the Safety Data Sheet (SDS) for this specific chemical.
-
Inspect the container for any damage before opening.
-
Eliminate all potential ignition sources from the handling area, including open flames, hot surfaces, and static discharge.[5] Use spark-proof tools if necessary.[5]
-
Weigh and transfer the material within a chemical fume hood.
-
Keep the container tightly closed when not in use.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep containers tightly sealed.
-
Store in a designated cabinet for flammable solids.[5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated materials such as gloves, weighing paper, and disposable labware should be collected in a designated, clearly labeled hazardous waste container for "Halogenated Organic Waste."[8]
-
Aqueous Waste: Any aqueous solutions containing this compound must also be collected in a labeled container for halogenated organic waste.[8]
-
Do not mix with non-halogenated waste streams.
Disposal Procedure:
-
Ensure all waste containers are properly sealed and labeled with the full chemical name and associated hazards.
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.
-
Contact your institution's environmental health and safety (EHS) department to arrange for pickup and disposal.
Emergency Procedures
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's EHS.
-
For minor spills within a fume hood, use an absorbent material to clean up the spill.
-
Collect all contaminated materials in a sealed container and label it as hazardous waste.
Fire:
-
Use a Class D fire extinguisher for fires involving flammable solids. ABC dry powder or carbon dioxide extinguishers may also be appropriate.[5]
-
Do not use water if the material is in its powdered form, as it can create a dust cloud.
-
If the fire is large or cannot be extinguished immediately, evacuate the area and activate the fire alarm.
Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting.
Caption: Workflow for handling and disposal of this compound.
References
- 1. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. purdue.edu [purdue.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. research.wayne.edu [research.wayne.edu]
- 6. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 7. ishn.com [ishn.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
